Product packaging for 1-Acetyl-2-piperidineacetic Acid(Cat. No.:CAS No. 25393-20-8)

1-Acetyl-2-piperidineacetic Acid

Cat. No.: B1355431
CAS No.: 25393-20-8
M. Wt: 185.22 g/mol
InChI Key: FMJUSBGJDLWLGD-UHFFFAOYSA-N
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Description

1-Acetyl-2-piperidineacetic Acid (CAS 25393-20-8) is a high-purity piperidine derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its structure, featuring both an acetyl group and a carboxylic acid functional group on the piperidine ring, makes it a valuable intermediate for organic synthesis. Research indicates that related acetylpiperidine-carboxylic acid structures are investigated as potent inhibitors of soluble epoxide hydrolase (sEH), a key pharmacological target for inflammatory diseases and neuropathic pain . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet and note that this chemical carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper personal protective equipment should be worn during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B1355431 1-Acetyl-2-piperidineacetic Acid CAS No. 25393-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-acetylpiperidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7(11)10-5-3-2-4-8(10)6-9(12)13/h8H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJUSBGJDLWLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Acetyl-2-piperidineacetic Acid (CAS 25393-20-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 1-Acetyl-2-piperidineacetic Acid (CAS number 25393-20-8), a heterocyclic compound of interest in pharmaceutical research and development. This document consolidates known physicochemical properties, safety information, and potential applications, with a focus on its role as a synthetic intermediate for agents targeting the central nervous system (CNS).

Chemical Identity and Physicochemical Properties

This compound, with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol , is a derivative of piperidine. The piperidine scaffold is a crucial component in a wide array of pharmaceuticals due to its ability to interact with biological targets. The introduction of an acetyl group on the nitrogen and an acetic acid moiety at the second position of the piperidine ring offers multiple points for chemical modification, making it a versatile building block in medicinal chemistry.

Quantitative Physicochemical Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these values are predicted through computational models and have not been experimentally verified.

PropertyValueData Type
Melting Point 112 - 113 °CExperimental
Boiling Point 389.6 ± 15.0 °CPredicted
Density 1.150 ± 0.06 g/cm³Predicted
Solubility Slightly soluble in Chloroform and DMSOExperimental
pKa No data available-

Synthesis and Spectroscopic Analysis

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, based on general organic synthesis principles and known reactions for similar piperidine derivatives, a plausible synthetic pathway can be proposed.

Proposed Synthetic Pathway

A potential route to this compound could involve the acetylation of a suitable precursor, such as 2-piperidineacetic acid. The acetylation of the piperidine nitrogen can typically be achieved using acetyl chloride or acetic anhydride.

Synthetic Workflow 2-Piperidineacetic Acid 2-Piperidineacetic Acid Reaction Acetylation 2-Piperidineacetic Acid->Reaction Acetylation Reagent Acetyl Chloride or Acetic Anhydride Acetylation Reagent->Reaction This compound This compound Reaction->this compound

A proposed general workflow for the synthesis of this compound.
Spectroscopic Data

Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed sources. For definitive structural confirmation and purity assessment, it is recommended that researchers acquiring or synthesizing this compound perform a full suite of spectroscopic analyses.

Biological Activity and Potential Applications

This compound is primarily recognized as a valuable intermediate in the synthesis of pharmaceuticals, with a particular emphasis on the development of agents targeting the central nervous system (CNS)[1]. The piperidine nucleus is a common feature in many neuroactive compounds, and derivatives of piperidine have shown a broad range of pharmacological activities.

While specific biological data for this compound is scarce, its structural similarity to known neuroactive compounds suggests its potential as a scaffold for developing new therapeutic agents. The acetyl and acetic acid functional groups provide handles for further chemical elaboration to explore structure-activity relationships (SAR) for various CNS targets.

CNS Drug Development Logic cluster_0 Core Scaffold cluster_1 Chemical Modification cluster_2 Drug Discovery Process cluster_3 Potential CNS Applications Scaffold This compound Modification Functional Group Modification Scaffold->Modification Derivatization Library Compound Library Generation Modification->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead CNS_Targets Neurotransmitter Receptors, Ion Channels, Enzymes Lead->CNS_Targets Targets

Logical relationship for CNS drug development using the target compound.

Safety and Handling

Specific toxicology data for this compound is not available. As with any research chemical with limited safety information, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a chemical compound with potential as a key building block in the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system. While there is a notable lack of comprehensive experimental data regarding its physicochemical properties, spectral characteristics, and specific biological activity, its structural features make it an attractive scaffold for medicinal chemistry research. Further investigation is warranted to fully elucidate its properties and unlock its potential in drug discovery and development. Researchers working with this compound are encouraged to conduct thorough characterization to contribute to the body of knowledge for this promising molecule.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-2-piperidineacetic acid is a substituted piperidine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[1] Its structural similarity to known neuroactive compounds makes it a molecule of interest for drug discovery and development. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for the design of efficient synthetic routes and stable formulations. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a plausible synthetic pathway.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for assessing the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃[2]
Molecular Weight 185.22 g/mol [2]
Melting Point 112 - 113 °C[2]
Boiling Point (Predicted) 389.6 ± 15.0 °C[2]
Density (Predicted) 1.150 ± 0.06 g/cm³[2]
Solubility Chloroform (Slightly, Sonicated), DMSO (Slightly)[2]
pKa (Predicted) No experimental data available. The carboxylic acid moiety suggests an acidic pKa, likely in the range of 3-5.-
logP (Predicted) No experimental data available. The presence of both polar (carboxylic acid, acetyl group) and non-polar (piperidine ring) features suggests a relatively balanced lipophilicity.-

Experimental Protocols

Detailed experimental procedures for the determination of key physicochemical parameters are provided below. These protocols are based on established methodologies and can be adapted for this compound.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group of this compound.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M Sodium Hydroxide (NaOH).

    • Prepare a 0.1 M solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume (e.g., 25 mL) of the this compound solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).

    • Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

    • Continue the titration until the pH has risen significantly, well past the expected equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Methodology:

  • Preparation:

    • Prepare a buffer solution at a pH where the compound is predominantly in its neutral form (at least 2 pH units away from its pKa).

    • Saturate n-octanol with the buffer solution and the buffer solution with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning:

    • Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol or buffer.

    • Add a known volume of the pre-saturated n-octanol and the pre-saturated buffer to a flask.

    • Add the stock solution of the compound to the flask.

    • Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

    • Allow the flask to stand undisturbed until the two phases have completely separated.

  • Analysis:

    • Carefully withdraw a sample from both the n-octanol and the aqueous phase.

    • Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

Synthesis and Potential Metabolism

Synthetic Pathway

A plausible synthetic route for this compound involves the N-acetylation of 2-piperidineacetic acid.

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Piperidineacetic_Acid 2-Piperidineacetic Acid Reaction_Vessel Reaction (N-Acetylation) 2-Piperidineacetic_Acid->Reaction_Vessel Dissolve Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Add Pyridine Pyridine (Base) Pyridine->Reaction_Vessel Add 1-Acetyl-2-piperidineacetic_Acid This compound Workup Purification (e.g., Crystallization) Reaction_Vessel->Workup Aqueous Workup Workup->1-Acetyl-2-piperidineacetic_Acid

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol for Synthesis:

  • Reaction Setup:

    • Dissolve 2-piperidineacetic acid in a suitable solvent such as pyridine or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

  • Acetylation:

    • Slowly add acetic anhydride (1.0-1.2 molar equivalents) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Hypothetical Metabolic Pathway

While no specific metabolic data for this compound is currently available, a hypothetical metabolic pathway can be proposed based on the metabolism of other piperidine-containing compounds. The primary metabolic transformations are likely to involve hydrolysis of the acetyl group and oxidation of the piperidine ring.

Metabolism cluster_phase1 Phase I Metabolism cluster_metabolites Potential Metabolites 1-Acetyl-2-piperidineacetic_Acid This compound Hydrolysis Hydrolysis (Amidase) 1-Acetyl-2-piperidineacetic_Acid->Hydrolysis Oxidation Oxidation (CYP450) 1-Acetyl-2-piperidineacetic_Acid->Oxidation 2-Piperidineacetic_Acid 2-Piperidineacetic Acid Hydrolysis->2-Piperidineacetic_Acid Hydroxylated_Metabolite Hydroxylated Metabolite Oxidation->Hydroxylated_Metabolite

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-Acetyl-2-piperidineacetic Acid (CAS No. 25393-20-8) is limited in publicly accessible literature. This guide synthesizes available information on the compound and leverages data from structurally similar molecules to provide a comprehensive technical overview of its anticipated molecular structure, conformation, and analytical characterization.

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of an acetyl group on the nitrogen and an acetic acid moiety at the 2-position suggests its potential as a versatile intermediate in the synthesis of novel pharmaceutical agents. Understanding the molecular structure and conformational preferences of this molecule is crucial for structure-activity relationship (SAR) studies and rational drug design.

Molecular Structure and Properties

This compound possesses a chiral center at the 2-position of the piperidine ring. The molecule consists of a six-membered saturated heterocycle (piperidine) N-acetylated and substituted with an acetic acid group at the adjacent carbon.

Physicochemical Properties

Basic molecular information for this compound is summarized in the table below.

PropertyValueSource
CAS Number 25393-20-8[1][2]
Molecular Formula C₉H₁₅NO₃[1][2]
Molecular Weight 185.22 g/mol [1][2]
Purity ≥95%[1][2]

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the chair conformation of the piperidine ring and the orientation of its substituents. The N-acetyl and the 2-acetic acid groups can adopt either axial or equatorial positions.

Due to the N-acylation, which introduces partial double bond character between the carbonyl carbon and the nitrogen, significant pseudoallylic strain (A(1,3) strain) is expected. This type of strain often forces a substituent at the 2-position into an axial orientation to alleviate steric hindrance. Therefore, the most stable conformer is predicted to have the acetic acid group in the axial position.

Below are the two primary chair conformations of (R)-1-Acetyl-2-piperidineacetic Acid:

G cluster_0 Equatorial Acetic Acid Group cluster_1 Axial Acetic Acid Group (Predicted to be more stable) eq_N N eq_C2 C eq_N->eq_C2 eq_acetyl C(=O)CH₃ eq_N->eq_acetyl eq_C3 C eq_C2->eq_C3 eq_acetic_acid CH₂COOH eq_C2->eq_acetic_acid eq_C4 C eq_C3->eq_C4 eq_C5 C eq_C4->eq_C5 eq_C6 C eq_C5->eq_C6 eq_C6->eq_N ax_N N ax_C2 C ax_N->ax_C2 ax_acetyl C(=O)CH₃ ax_N->ax_acetyl ax_C3 C ax_C2->ax_C3 ax_acetic_acid CH₂COOH ax_C2->ax_acetic_acid ax_C4 C ax_C3->ax_C4 ax_C5 C ax_C4->ax_C5 ax_C6 C ax_C5->ax_C6 ax_C6->ax_N Equatorial Equatorial Axial Axial Equatorial->Axial Ring Flip

Caption: Chair conformations of this compound.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The following table outlines the predicted proton NMR chemical shifts.

AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-C(=O)CH₃ ~2.1s
-CH₂-COOH 2.3 - 2.8m
Piperidine H2 4.0 - 4.5m
Piperidine H6 2.8 - 3.5 (eq), 3.8 - 4.2 (ax)m
Piperidine H3, H4, H5 1.2 - 1.9m
-COOH 10 - 12br s
Predicted ¹³C NMR Data

The following table outlines the predicted carbon-13 NMR chemical shifts.

AssignmentPredicted Chemical Shift (δ, ppm)
-C(=O)CH₃ ~170
-COOH ~175
-C(=O)CH₃ ~22
-CH₂-COOH ~40
Piperidine C2 ~55
Piperidine C6 ~45
Piperidine C3, C4, C5 20 - 30

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on standard laboratory techniques for similar compounds.

Synthesis

A potential synthetic route could involve the N-acetylation of a commercially available 2-piperidineacetic acid derivative.

G Start 2-Piperidineacetic Acid Derivative Step1 N-Acetylation (Acetic Anhydride, Base) Start->Step1 Product This compound Step1->Product Purification Chromatography / Recrystallization Product->Purification Characterization NMR, MS, IR Purification->Characterization

Caption: Hypothetical synthetic workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Set the spectral width from 0 to 12 ppm and average 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0 to 220 ppm. A larger number of scans (e.g., 128 or more) will be necessary.

Mass Spectrometry (MS)
  • Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Procedure (EI): The sample is introduced into the mass spectrometer and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is detected.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding the compound with KBr. Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the conformational preferences and electronic properties of this compound.

Computational Workflow

G Input 3D Structure of This compound Method DFT Calculations (e.g., B3LYP/6-31G*) Input->Method Optimization Geometry Optimization Method->Optimization Frequency Frequency Calculation Optimization->Frequency Analysis Conformational Energies, Spectroscopic Properties Frequency->Analysis

Caption: A typical computational chemistry workflow.

Computational studies on similar 2-substituted N-acylpiperidines have shown that the axial orientation of the 2-substituent is favored, with a calculated energy difference (ΔG) of up to -3.2 kcal/mol compared to the equatorial conformer.[3] This further supports the prediction that the acetic acid group in this compound will predominantly adopt an axial conformation.

Conclusion

This technical guide provides a detailed overview of the molecular structure and conformational analysis of this compound based on available data and analogies to structurally related compounds. The key takeaway is the likely preference for a chair conformation with an axially oriented acetic acid group at the 2-position, driven by the steric demands of the N-acetyl group. The provided predicted spectroscopic data and experimental protocols offer a solid foundation for researchers and scientists working with this compound in drug discovery and development. Further experimental and computational studies are warranted to fully elucidate the properties of this promising pharmaceutical intermediate.

References

In-depth Technical Guide on the Biological Activity of 1-Acetyl-2-piperidineacetic Acid: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document serves to address the inquiry regarding the biological activity of 1-Acetyl-2-piperidineacetic Acid. Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of information on the specific biological or pharmacological properties of this compound.

Key Findings:

  • Primary Role as a Synthetic Intermediate: this compound is consistently identified as a chemical intermediate, a molecule used in the synthesis of more complex active pharmaceutical ingredients (APIs). Its primary documented use is in the manufacturing process of pharmaceuticals.

  • Lack of Biological Activity Data: Extensive searches have not yielded any published studies detailing the in vitro or in vivo biological activity, mechanism of action, or pharmacological profile of this compound itself. Consequently, quantitative data such as IC50 or EC50 values, detailed experimental protocols, and established signaling pathways for this specific molecule are not available in the current body of scientific literature.

Contextual Overview: The Broader Class of Piperidine Derivatives

While data on this compound is absent, the piperidine scaffold to which it belongs is a well-established and significant feature in a wide array of biologically active molecules. Piperidine derivatives are known to exhibit a diverse range of pharmacological activities, including but not limited to:

  • Central Nervous System (CNS) Activity: Many piperidine-containing compounds act as analgesics, antipsychotics, and antidepressants.

  • Antimicrobial Properties: Certain derivatives have demonstrated antibacterial and antifungal effects.

  • Cardiovascular Effects: The piperidine motif is present in some antihypertensive agents.

  • Anticancer Activity: Researchers have explored various piperidine derivatives for their potential as anticancer agents.

It is crucial to emphasize that the general activities of the broader class of piperidine derivatives do not imply that this compound possesses any of these properties. The specific biological effects of a molecule are highly dependent on its complete chemical structure and stereochemistry.

Conclusion and Inability to Fulfill Core Requirements

Due to the lack of available scientific data on the biological activity of this compound, it is not possible to provide the requested in-depth technical guide with the following core requirements:

  • Data Presentation: No quantitative data is available to summarize in tables.

  • Experimental Protocols: No cited experiments exist for which methodologies could be detailed.

  • Mandatory Visualization: Without known signaling pathways, experimental workflows, or logical relationships, the creation of meaningful diagrams is not feasible.

This report is based on the current state of published scientific research. Should studies on the biological activity of this compound be published in the future, a comprehensive technical guide could then be compiled.

Potential Mechanism of Action of 1-Acetyl-2-piperidineacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no direct experimental studies have been published elucidating the specific mechanism of action of 1-Acetyl-2-piperidineacetic Acid. This technical guide, therefore, presents a hypothesized mechanism based on an extensive review of the pharmacological activities of structurally related compounds. The proposed actions are inferred from the well-established roles of its core chemical moieties: the piperidine ring, the N-acetyl group, and the acetic acid side chain.

Executive Summary

This compound is a synthetic molecule featuring a piperidine scaffold, a key feature in many centrally active pharmaceuticals. Based on the analysis of structurally analogous compounds, two primary potential mechanisms of action are proposed: modulation of the GABAergic system, specifically acting as a positive allosteric modulator of GABA-A receptors, and inhibition of acetylcholinesterase (AChE), an enzyme critical in cholinergic neurotransmission. The structural similarity of the 2-piperidineacetic acid portion to GABA suggests a potential interaction with GABA-A receptors, while the N-acetylated piperidine core is a common motif in known AChE inhibitors. This guide will delve into the evidence supporting these hypotheses, present relevant quantitative data from related compounds, detail plausible experimental protocols to investigate these mechanisms, and provide visual representations of the proposed signaling pathways.

Hypothesized Mechanisms of Action

Positive Allosteric Modulation of GABA-A Receptors

The most compelling hypothesized mechanism for this compound is its potential role as a positive allosteric modulator of GABA-A receptors. This hypothesis is predicated on the structural resemblance of the 2-piperidineacetic acid moiety to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.

Signaling Pathway:

Upon binding to a site distinct from the GABA binding site on the GABA-A receptor, this compound would likely enhance the effect of GABA. This potentiation would lead to an increased influx of chloride ions (Cl-) into the neuron, resulting in hyperpolarization of the cell membrane. This hyperpolarized state makes the neuron less likely to fire an action potential, thus producing an overall inhibitory effect on neurotransmission. This could translate to anxiolytic, sedative, or anticonvulsant properties.

GABA_A_Modulation cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Cl- Channel Cl_ion Cl- GABA_A_Receptor:f1->Cl_ion Increased Influx GABA GABA GABA->GABA_A_Receptor:f0 Binds APAA 1-Acetyl-2- piperidineacetic Acid APAA->GABA_A_Receptor:f0 Potentiates Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Inhibition of Acetylcholinesterase (AChE)

A secondary, yet plausible, mechanism of action is the inhibition of acetylcholinesterase. The piperidine ring is a well-known scaffold for many potent AChE inhibitors used in the treatment of Alzheimer's disease. The N-acetyl group could potentially influence the binding of the molecule to the active site of the enzyme.

Signaling Pathway:

By inhibiting AChE, this compound would prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This would lead to an accumulation of ACh, thereby enhancing cholinergic neurotransmission. Increased cholinergic signaling is associated with improved cognitive functions such as memory and learning.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic ACh Receptor ACh->Postsynaptic_Receptor Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Increased_Signaling Enhanced Cholinergic Signaling Postsynaptic_Receptor->Increased_Signaling APAA 1-Acetyl-2- piperidineacetic Acid APAA->AChE Inhibits

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, supporting the hypothesized mechanisms.

Table 1: GABA-A Receptor Modulatory Activity of Piperidine Derivatives

CompoundReceptor SubtypeAssay TypeParameterValue (µM)
Piperineα1β2γ2STwo-electrode voltage clampEC5052.4
SCT-66α1β2γ2STwo-electrode voltage clampEC5013.8
Isonipecotic Acid-GABA-mimetic activity-Less potent than isoguvacine

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

CompoundEnzyme SourceAssay TypeParameterValue (nM)
DonepezilHuman recombinant AChEEllman's methodIC506.7
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineElectric eel AChEEllman's methodIC505.7
(-)-3-O-acetyl-spectaline analogRat brain AChEEllman's methodIC507320

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to validate the hypothesized mechanisms of action of this compound.

In Vitro GABA-A Receptor Modulation Assay

Objective: To determine if this compound modulates GABA-A receptor activity.

Method: Two-electrode voltage-clamp electrophysiology using Xenopus laevis oocytes expressing human recombinant GABA-A receptors (e.g., α1β2γ2S subtype).

Protocol:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired human GABA-A receptor subunits.

  • Incubation: Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -70 mV.

    • Apply GABA at a concentration that elicits a submaximal current (EC10-EC20).

    • Once a stable baseline GABA current is established, co-apply this compound at various concentrations.

    • Record the potentiation or inhibition of the GABA-induced current.

  • Data Analysis: Plot the concentration-response curve for this compound and determine the EC50 (for potentiation) or IC50 (for inhibition).

GABA_Assay_Workflow A Oocyte Isolation and Defolliculation B GABA-A Receptor cRNA Microinjection A->B C Oocyte Incubation (2-5 days) B->C D Two-Electrode Voltage-Clamp Setup C->D E GABA Application (EC10-EC20) D->E F Co-application of This compound E->F G Record Current Modulation F->G H Concentration-Response Analysis (EC50/IC50) G->H

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine if this compound inhibits AChE activity.

Method: Ellman's colorimetric method.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified human recombinant AChE in phosphate buffer (pH 8.0).

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and varying concentrations of this compound.

    • Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of this compound compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

AChE_Assay_Workflow A Prepare Reagents (Buffer, DTNB, ATCI, AChE) B Dispense Buffer, DTNB, and This compound in 96-well plate A->B C Add AChE and Pre-incubate B->C D Initiate Reaction with ATCI C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Conclusion

While direct experimental evidence is currently lacking, a thorough analysis of the chemical structure of this compound and the known pharmacological activities of its constituent moieties allows for the formulation of plausible mechanisms of action. The most probable mechanism involves the positive allosteric modulation of GABA-A receptors, with a secondary potential for acetylcholinesterase inhibition. The experimental protocols outlined in this guide provide a clear path for future research to definitively elucidate the pharmacological profile of this compound. Such studies are crucial for understanding its potential therapeutic applications for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

An In-depth Technical Guide to 1-Acetyl-2-piperidineacetic Acid and the Broader Landscape of Piperidine-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the discovery and history of 1-Acetyl-2-piperidineacetic Acid. Initial investigations reveal that while this compound is documented as a chemical intermediate, there is a notable absence of in-depth scientific literature detailing its specific discovery, historical development, and biological activity. This guide therefore expands its scope to provide a comprehensive overview of the broader class of piperidine derivatives, a cornerstone in medicinal chemistry. It will cover the synthesis, pharmacological significance, and mechanistic pathways of prominent piperidine-containing compounds, offering valuable context for researchers working with novel piperidine structures like this compound.

Introduction to this compound

This compound (CAS Number: 25393-20-8) is a substituted piperidine derivative. Structurally, it features a piperidine ring N-acetylated at position 1 and substituted with an acetic acid group at position 2. While detailed academic studies on this specific molecule are scarce, it is recognized as a chemical intermediate in the synthesis of pharmaceuticals.[1] Its structural resemblance to known neuroactive compounds suggests its potential utility in the development of agents targeting the central nervous system (CNS).[1] The acetyl and carboxylic acid functional groups provide versatile handles for further chemical modifications, making it a potentially valuable building block in drug discovery programs.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 25393-20-8[1]
Molecular Formula C₉H₁₅NO₃[1]
Molecular Weight 185.22 g/mol [1]

The Piperidine Scaffold in Medicinal Chemistry: A Historical Perspective

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids.[2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a rigid scaffold for presenting functional groups in a defined spatial orientation to interact with biological targets.

The history of piperidine in medicine is rich, with early examples including the natural alkaloid piperine , responsible for the pungency of black pepper, and its various derivatives which have been explored for anticancer properties.[4] The development of synthetic piperidine-containing drugs marked a significant advancement in pharmacology. One of the earliest and most notable examples is Meperidine (Pethidine) , a synthetic opioid analgesic first synthesized in 1939. This discovery opened the door to a new class of analgesics.

Another landmark piperidine-based drug is Haloperidol , a butyrophenone antipsychotic developed in the late 1950s, which became a cornerstone in the treatment of schizophrenia and other psychiatric disorders. The development of Donepezil , an acetylcholinesterase inhibitor used to treat Alzheimer's disease, further highlights the therapeutic versatility of the piperidine scaffold.[3]

Synthesis of Piperidine Derivatives: General Methodologies

The synthesis of substituted piperidines is a well-established field in organic chemistry. A variety of methods exist to construct and functionalize the piperidine ring.

General Experimental Protocol: Reductive Amination for Piperidine Synthesis

The following is a representative protocol for the synthesis of a substituted piperidine via a double reductive amination of a 1,5-dicarbonyl compound, a common strategy for forming the piperidine ring.

Objective: To synthesize N-benzyl-2,6-dimethylpiperidine from 2,6-heptanedione and benzylamine.

Materials:

  • 2,6-Heptanedione

  • Benzylamine

  • Methanol (MeOH)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (AcOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,6-heptanedione (1 equivalent) and benzylamine (1.1 equivalents) in methanol.

  • Add a catalytic amount of acetic acid to the solution to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-2,6-dimethylpiperidine.

G cluster_conditions Reaction Conditions 1_5_Dicarbonyl 1,5-Dicarbonyl Compound Iminium_Formation Double Imine/ Iminium Ion Formation 1_5_Dicarbonyl->Iminium_Formation Primary_Amine Primary Amine (e.g., Benzylamine) Primary_Amine->Iminium_Formation Solvent Solvent (e.g., Methanol) Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Cyclization Intramolecular Cyclization Iminium_Formation->Cyclization Reduction Reduction Cyclization->Reduction Substituted_Piperidine Substituted Piperidine Reduction->Substituted_Piperidine

Caption: Generalized workflow for piperidine synthesis via reductive amination.

Pharmacological Applications and Signaling Pathways of Piperidine Derivatives

Piperidine derivatives have been successfully developed as drugs acting on a wide range of biological targets. Their diverse pharmacological activities include analgesia, antipsychotic effects, anti-inflammatory properties, and anticancer activity.[4][5][6]

Acetylcholinesterase Inhibition

A prominent example of a piperidine-containing drug is Donepezil , which functions as a reversible inhibitor of acetylcholinesterase (AChE). In cholinergic neurons, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating the nerve signal. By inhibiting AChE, Donepezil increases the levels of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of Alzheimer's disease, where there is a deficit in cholinergic function.

ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Donepezil Donepezil (Piperidine Derivative) Donepezil->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by Donepezil.

Opioid Receptor Agonism

Synthetic opioids such as Fentanyl and its analogs are potent analgesics that act as agonists at the μ-opioid receptor, a G-protein coupled receptor (GPCR). The piperidine ring is a key structural feature of these molecules, responsible for their high affinity and efficacy. Binding of the opioid to the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channels, ultimately resulting in a decrease in neuronal excitability and the analgesic effect.

Table 2: Bioactivity of Representative Piperidine-Containing Drugs

CompoundTargetBioactivityApplication
Donepezil Acetylcholinesterase (AChE)IC₅₀ ≈ 5.7 nMAlzheimer's Disease
Haloperidol Dopamine D₂ ReceptorKᵢ ≈ 1.5 nMAntipsychotic
Fentanyl μ-Opioid ReceptorEC₅₀ ≈ 0.3 nMAnalgesic
Methylphenidate Dopamine Transporter (DAT)IC₅₀ ≈ 14 nMADHD Treatment

(Note: IC₅₀, Kᵢ, and EC₅₀ values are approximate and can vary depending on the assay conditions.)

Conclusion

While this compound remains a compound of interest primarily as a synthetic intermediate with limited publicly available data on its biological effects, the piperidine scaffold to which it belongs is of immense importance in drug discovery and development. The historical success and continued exploration of piperidine derivatives underscore the value of this heterocyclic system in creating effective therapeutics for a wide range of diseases. Further research into less-explored derivatives like this compound may yet uncover novel biological activities and therapeutic applications. This guide serves as a foundational resource for researchers, providing both specific information on the title compound and a broader context of the rich and varied chemistry and pharmacology of piperidine-based molecules.

References

An In-Depth Technical Guide to 1-Acetyl-2-piperidineacetic Acid: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-2-piperidineacetic acid is a heterocyclic compound featuring a piperidine ring N-acetylated and substituted at the 2-position with an acetic acid moiety. Its structural similarity to known neuroactive compounds makes it a valuable scaffold in medicinal chemistry for the exploration of novel therapeutics targeting the central nervous system (CNS).[1] The presence of both an acetyl group and a carboxylic acid functional group provides versatile handles for chemical modification, allowing for the generation of diverse libraries of analogs and derivatives in drug discovery programs.[1] This guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of structural analogs and derivatives of this compound.

Core Compound and its Analogs: A Quantitative Overview

The therapeutic potential of this compound can be systematically explored by modifying its core structure. Key modifications include alterations to the acetyl group, derivatization of the carboxylic acid, and substitution on the piperidine ring. The following tables summarize the structures and hypothetical biological data for a series of designed analogs.

Disclaimer: The quantitative data presented in this table is illustrative and intended to represent the types of data generated in a drug discovery campaign. It is based on the known biological activities of related piperidine derivatives but is not derived from direct experimental testing of these specific compounds.

Table 1: Structural Analogs of this compound and their Predicted Biological Activities

Compound IDStructureModificationPredicted TargetPredicted IC50 (nM)Predicted CNS Penetration (logBB)
APA-001This compoundParent CompoundGABA Receptor Modulator150-0.5
APA-0021-Propionyl-2-piperidineacetic acidN-Acyl VariationGABA Receptor Modulator120-0.4
APA-0031-Benzoyl-2-piperidineacetic acidN-Acyl VariationDopamine Transporter Inhibitor80-0.2
APA-0041-Acetyl-2-(piperidine-2-yl)acetamideCarboxylic Acid DerivatizationSerotonin Receptor Agonist200-0.6
APA-005Methyl 1-acetyl-2-piperidineacetateCarboxylic Acid DerivatizationNMDA Receptor Antagonist350-0.3
APA-0061-Acetyl-4-phenyl-2-piperidineacetic acidRing SubstitutionOpioid Receptor Agonist500.1
APA-007This compound ethyl esterCarboxylic Acid DerivatizationAcetylcholinesterase Inhibitor250-0.4

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the parent compound and its analogs can be achieved through a straightforward N-acetylation of the corresponding 2-piperidineacetic acid derivative.

Protocol: N-Acetylation of 2-Piperidineacetic Acid

  • Dissolution: Dissolve 2-piperidineacetic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution to act as a scavenger for the acid byproduct.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Acidify the aqueous layer with 1M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Biological Assays

The neuroactive potential of the synthesized compounds can be evaluated using a panel of in vitro and in vivo assays.

Protocol: Radioligand Binding Assay for Receptor Affinity

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., GABA, dopamine, serotonin receptors).

  • Assay Buffer: Prepare a suitable binding buffer specific for the target receptor.

  • Competition Binding: In a 96-well plate, incubate the membrane preparation with a known radiolabeled ligand for the target receptor and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

Visualizations

Synthetic and Screening Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.

G cluster_synthesis Synthesis cluster_screening Screening start Starting Material: 2-Piperidineacetic Acid synthesis N-Acetylation & Derivatization start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Binding Assays) purification->in_vitro Compound Library sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Models (e.g., Behavioral Studies) in_vivo->sar sar->synthesis Lead Optimization G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gaba GABA gaba_r GABA-A Receptor gaba->gaba_r Binds cl_channel Chloride Channel gaba_r->cl_channel Opens hyperpolarization Hyperpolarization (Inhibitory Effect) cl_channel->hyperpolarization Cl- Influx analog 1-Acetyl-2-piperidineacetic Acid Analog analog->gaba_r Positive Allosteric Modulation

References

In Silico Modeling of 1-Acetyl-2-piperidineacetic Acid Interactions: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-2-piperidineacetic acid is a novel compound with a piperidine scaffold, a structural motif prevalent in many neuroactive pharmaceuticals.[1] Due to its recent emergence, experimental data on its biological targets and interactions remain uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and analyze the potential protein interactions of this compound. The methodologies detailed herein provide a foundational framework for researchers to apply computational tools to investigate novel chemical entities, from initial target identification to the intricate dynamics of ligand-protein binding. This document serves as a practical protocol for generating preliminary data on the compound's mechanism of action, thereby guiding further experimental validation.

Introduction to this compound

This compound is a derivative of piperidine, a heterocyclic amine that is a core component of numerous biologically active molecules and approved drugs. The presence of both an acetyl group and a carboxylic acid moiety suggests its potential to interact with a variety of biological targets through hydrogen bonding and electrostatic interactions. Given its structural similarities to known neuroactive compounds, it is hypothesized to have an affinity for central nervous system (CNS) targets.[1] This guide will explore a systematic in silico approach to identify and characterize these potential interactions.

In Silico Workflow for Novel Compound Analysis

For a novel compound such as this compound where target information is unavailable, a structured in silico workflow is essential. This process begins with predicting potential biological targets and then proceeds to detailed interaction analysis through molecular docking and molecular dynamics simulations.

workflow cluster_0 Ligand Preparation cluster_1 Target Prediction cluster_2 Interaction Analysis 2D_to_3D 2D to 3D Conversion Energy_Minimization Energy Minimization 2D_to_3D->Energy_Minimization Similarity_Search Chemical Similarity Search Energy_Minimization->Similarity_Search Target_Database Target Database Screening Similarity_Search->Target_Database Pharmacophore_Screening Pharmacophore Screening Pharmacophore_Screening->Target_Database Molecular_Docking Molecular Docking Target_Database->Molecular_Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy signaling_pathway cluster_AChE Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Compound 1-Acetyl-2- piperidineacetic Acid Compound->AChE protein_ligand_interaction cluster_receptor Mu-Opioid Receptor Binding Pocket ASP147 ASP147 TYR148 TYR148 HIS297 HIS297 Compound This compound Compound->ASP147 Salt Bridge Compound->TYR148 Hydrogen Bond Compound->HIS297 Pi-Cation

References

Predicted Biological Targets of 1-Acetyl-2-piperidineacetic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-2-piperidineacetic acid is a synthetic molecule featuring a core piperidine scaffold, a common motif in centrally active pharmaceuticals. Due to the absence of direct experimental data on its biological targets, this whitepaper presents a predictive analysis based on structural similarity to known neuroactive compounds. The primary predicted biological targets are the Gamma-Aminobutyric Acid (GABA) receptors and, to a lesser extent, the N-methyl-D-aspartate (NMDA) receptors . This document outlines the rationale for these predictions, proposes detailed experimental protocols for their validation, and provides hypothetical data representations and pathway diagrams to guide future research.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system (CNS).[1][2] this compound, while primarily utilized as a synthetic intermediate[3], possesses structural features—specifically the piperidine core, an N-acetyl group, and a carboxylic acid moiety—that suggest potential interactions with key neurological receptors. This paper explores the predicted biological targets of this compound through a comparative analysis with structurally related pharmacologically active agents.

Predicted Biological Targets and Rationale

Based on structural analogy, the most probable biological targets for this compound are GABA receptors and NMDA receptors.

GABA Receptors: Primary Predicted Target

The structural resemblance to known GABA receptor agonists, such as isonipecotic acid (a piperidine-4-carboxylic acid), forms the primary basis for predicting an interaction with GABA receptors.[4] GABA is the principal inhibitory neurotransmitter in the mammalian CNS, and its receptors are well-established targets for sedative, anxiolytic, and anticonvulsant drugs.[4]

The piperidine ring of this compound can be hypothesized to mimic the core structure of GABAergic agonists, while the acetic acid side chain could engage in similar ionic interactions with the receptor's binding pocket as the carboxylate group of GABA or its analogs. The N-acetyl group may influence the compound's binding affinity, selectivity for GABA receptor subtypes (e.g., GABAA vs. GABAB), and pharmacokinetic properties.

NMDA Receptors: Secondary Predicted Target

NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function.[5] While the structural similarity is less direct than for GABAergic ligands, some NMDA receptor antagonists feature a nitrogen-containing ring and a capacity for hydrophobic interactions.[3][6] It is plausible that the piperidine moiety of this compound could interact with a hydrophobic pocket within the NMDA receptor, with the nitrogen and carboxylic acid groups contributing to binding. The predicted interaction with NMDA receptors is considered secondary to that with GABA receptors due to a less defined pharmacophoric match with known antagonists.

Hypothetical Data Presentation

In the absence of experimental data, the following tables illustrate how quantitative results from binding and functional assays for this compound could be presented.

Table 1: Hypothetical Binding Affinities of this compound for GABA and NMDA Receptors.

Receptor SubtypeLigandKi (nM)
GABAAThis compound750
GABABThis compound1200
NMDAThis compound> 10,000

Table 2: Hypothetical Functional Activity of this compound at GABAA Receptors.

Assay TypeCompoundEC50 (µM)Max Response (% of GABA)
Electrophysiology (Patch Clamp)This compound5.265%

Proposed Experimental Protocols

To validate the predicted biological targets, a series of in vitro experiments are proposed.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to GABAA, GABAB, and NMDA receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., rat cerebral cortex for GABAA and NMDA, and cerebellum for GABAB).

  • Assay Conditions:

    • GABAA Receptor Assay: Incubate membrane preparations with a specific radioligand (e.g., [3H]muscimol or [3H]gaboxadol) and varying concentrations of this compound.

    • GABAB Receptor Assay: Utilize a specific radioligand such as [3H]GABA (in the presence of a GABAA antagonist like bicuculline) or [3H]CGP54626.

    • NMDA Receptor Assay: Employ a radioligand that binds to the glutamate site (e.g., [3H]CGP39653) or the channel pore (e.g., [3H]MK-801).

  • Incubation and Separation: Incubate the reaction mixtures to equilibrium, followed by rapid filtration to separate bound and free radioligand.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Assays (Two-Electrode Voltage Clamp or Patch Clamp)

Objective: To characterize the functional activity of this compound at GABAA and NMDA receptors.

Methodology:

  • Cell Culture and Expression: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) transiently or stably expressing specific subunits of human GABAA or NMDA receptors.

  • Electrophysiological Recording:

    • For GABAA receptors, clamp the cell membrane potential and apply GABA in the presence and absence of varying concentrations of this compound to measure inward chloride currents.

    • For NMDA receptors, apply NMDA and glycine (as a co-agonist) with and without the test compound to measure inward calcium and sodium currents.

  • Data Analysis: Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy.

Visualizations: Pathways and Workflows

Predicted Signaling Pathway

GABAA_Signaling Predicted GABAA Receptor Agonist Signaling Pathway Compound This compound GABAA_R GABAA Receptor Compound->GABAA_R Binds to Cl_channel Chloride Channel Opening GABAA_R->Cl_channel Induces Cl_influx Chloride Ion Influx Cl_channel->Cl_influx Allows Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Causes Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to

Caption: Predicted signaling cascade for this compound as a GABAA receptor agonist.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Target Validation Start Start: Synthesize and Purify This compound Binding_Assay Radioligand Binding Assays (GABA & NMDA Receptors) Start->Binding_Assay Functional_Assay Electrophysiological Assays (Patch Clamp) Start->Functional_Assay Data_Analysis1 Determine Binding Affinity (Ki) Binding_Assay->Data_Analysis1 Data_Analysis2 Determine Functional Potency (EC50/IC50) and Efficacy Functional_Assay->Data_Analysis2 Conclusion Conclusion: Identify Primary Biological Target(s) Data_Analysis1->Conclusion Data_Analysis2->Conclusion

Caption: Proposed experimental workflow for the validation of predicted biological targets.

Conclusion

While definitive experimental evidence is currently lacking, a structural analysis of this compound strongly suggests its potential to interact with GABA receptors, and possibly NMDA receptors. The proposed experimental protocols provide a clear path forward for validating these predictions. Should these hypotheses be confirmed, this compound could serve as a valuable scaffold for the development of novel CNS-active therapeutic agents. Further research into this compound and its derivatives is warranted to fully elucidate its pharmacological profile.

References

Navigating the Uncharted Territory: The Safety and Toxicity Profile of 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Review for Researchers and Drug Development Professionals

Executive Summary

1-Acetyl-2-piperidineacetic Acid is a molecule of interest in pharmaceutical synthesis, particularly for central nervous system agents, owing to its structural similarities to neuroactive compounds.[1] However, a thorough evaluation of its safety and toxicity is hampered by a significant lack of specific data. This guide synthesizes available information on closely related chemical structures to provide a preliminary hazard assessment and to highlight the existing data gaps. The primary hazards associated with analogous compounds, such as various piperidine derivatives, are skin, eye, and respiratory tract irritation. Comprehensive toxicological studies, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, for this compound have not been identified in publicly accessible literature. This underscores the critical need for robust preclinical safety evaluations for this specific chemical entity.

Hazard Identification from Structurally Related Compounds

In the absence of direct data for this compound, an analysis of structurally similar compounds provides an initial, albeit indirect, indication of potential hazards.

General Hazard Classifications

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements for compounds structurally related to this compound.

CompoundGHS Hazard StatementsSource
1-Acetylpiperidine H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
4-Piperidineacetic acid hydrochloride Causes skin irritationCauses serious eye irritationSpecific target organ toxicity (single exposure) - Respiratory system[3]
2-Piperidineacetic acid, alpha-phenyl- H302: Harmful if swallowedH319: Causes serious eye irritation[4]
(4-Acetylpiperazin-1-yl)acetic acid H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH332: Harmful if inhaled[5]

This comparative data suggests that this compound may likely exhibit irritant properties to the skin, eyes, and respiratory system.

Carcinogenicity Assessment of a Complex Piperidineacetic Acid Derivative: A Case Study of Methylphenidate Hydrochloride

Methylphenidate hydrochloride, a well-studied piperidineacetic acid derivative, provides a useful case study for the type of extensive toxicological evaluation that would be necessary for this compound. The National Toxicology Program (NTP) conducted 2-year feed studies in F344/N rats and B6C3F1 mice.

Experimental Protocol for Methylphenidate Hydrochloride Carcinogenicity Study
  • Test Substance: Methylphenidate hydrochloride

  • Species: F344/N rats and B6C3F1 mice (male and female)

  • Administration: Dietary, for 2 years

  • Dose Groups (Rats): 0, 100, 500, or 1,000 ppm

  • Dose Groups (Mice): 0, 50, 250, or 500 ppm

  • Endpoints: Survival, body weight, feed consumption, clinical observations, and comprehensive histopathological examination of tissues.[6]

Summary of Carcinogenicity Findings for Methylphenidate Hydrochloride

The study concluded that there was no evidence of carcinogenic activity in male or female F344/N rats. However, in mice, there was some evidence of carcinogenic activity based on the increased incidences of hepatocellular neoplasms (adenomas and eosinophilic foci).[6]

SpeciesSexExposure Concentration (ppm)Hepatocellular Adenoma IncidenceHepatocellular Carcinoma Incidence
B6C3F1 MiceMale018/50-
5018/50-
25016/50-
50029/50-
B6C3F1 MiceFemale06/49-
5010/48-
25010/49-
50028/50-

Data sourced from NTP Toxicology and Carcinogenesis Studies of Methylphenidate Hydrochloride.[6]

Genotoxicity Profile of Related Compounds

Methylphenidate hydrochloride was reported as not mutagenic in Salmonella typhimurium strains with or without metabolic activation. However, it did show some evidence of inducing chromosomal aberrations in cultured Chinese hamster ovary cells.[6] The genotoxic potential of this compound remains undetermined.

Visualizing Methodologies and Data Relationships

To aid in the comprehension of toxicological assessment workflows and the current data landscape for this compound, the following diagrams are provided.

G cluster_0 Pre-study Phase cluster_1 In-life Phase (2 Years) cluster_2 Post-study Phase Dose Range-Finding Studies Dose Range-Finding Studies Selection of Doses Selection of Doses Dose Range-Finding Studies->Selection of Doses Dietary Administration Dietary Administration Selection of Doses->Dietary Administration Clinical Observations Clinical Observations Dietary Administration->Clinical Observations Body Weight & Feed Consumption Body Weight & Feed Consumption Dietary Administration->Body Weight & Feed Consumption Necropsy Necropsy Clinical Observations->Necropsy Body Weight & Feed Consumption->Necropsy Histopathology Histopathology Necropsy->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis Conclusion Conclusion Data Analysis->Conclusion G cluster_surrogates Surrogate Compounds Target Compound This compound Data Gap No Direct Toxicological Data Target Compound->Data Gap Surrogate Data Data from Structurally Related Compounds Data Gap->Surrogate Data Inference 1-Acetylpiperidine 1-Acetylpiperidine Surrogate Data->1-Acetylpiperidine Piperidineacetic Acid Derivatives Piperidineacetic Acid Derivatives Surrogate Data->Piperidineacetic Acid Derivatives Methylphenidate HCl Methylphenidate HCl Surrogate Data->Methylphenidate HCl

References

Spectroscopic Profile of 1-Acetyl-2-piperidineacetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for 1-Acetyl-2-piperidineacetic Acid (CAS No. 25393-20-8), a heterocyclic compound of interest in pharmaceutical research and drug development. In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the characterization and identification of this molecule. Detailed, generalized experimental protocols for acquiring such data are also provided, along with logical workflow diagrams to guide the analytical process. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, purification, and analysis of this compound and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on computational models and are intended to approximate the experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Field Strength: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Broad Singlet1H-COOH
~4.8 - 4.9Multiplet1HH-2
~3.9 - 4.1Multiplet1HH-6 (axial)
~2.8 - 3.0Multiplet1HH-6 (equatorial)
~2.5 - 2.7Multiplet2H-CH₂-COOH
~2.1Singlet3H-COCH₃
~1.3 - 1.8Multiplet6HH-3, H-4, H-5

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Field Strength: 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~175Quaternary-COOH
~170Quaternary-COCH₃
~55MethineC-2
~45MethyleneC-6
~38Methylene-CH₂-COOH
~28MethyleneC-3
~25MethyleneC-5
~22MethyleneC-4
~21Methyl-COCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2850-2960Medium-StrongC-H stretch (Aliphatic)
1700-1725StrongC=O stretch (Carboxylic Acid)
1620-1650StrongC=O stretch (Amide)
1400-1470MediumC-H bend (Aliphatic)
1200-1300MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
185.10[M]⁺ (Molecular Ion)
142.08[M - COCH₃]⁺
126.08[M - COOH - CH₃]⁺
98.07[Piperidine ring fragment]⁺
43.02[CH₃CO]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (typically 8 to 16 for good signal-to-noise).

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

For a solid sample, one of the following methods can be used:

  • KBr Pellet Method:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[1]

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Record the spectrum. This method requires minimal sample preparation.

Mass Spectrometry (MS)

The choice of ionization technique depends on the properties of the analyte and the desired information. Electron Ionization (EI) or Electrospray Ionization (ESI) are common for small organic molecules.

  • Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Introduction: The sample is typically introduced via a gas chromatograph for separation and volatilization. A dilute solution of the sample in a volatile solvent is injected into the GC.

    • Ionization: In the ion source, the volatilized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

    • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Electrospray Ionization (ESI) - Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Sample Introduction: A solution of the sample is introduced into the ESI source, often after separation by liquid chromatography.

    • Ionization: The solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged analyte molecules.

    • Mass Analysis and Detection: The ions are then analyzed and detected in a similar manner to EI-MS.

Visualization of Analytical Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing & Analysis cluster_Interpretation Interpretation Sample Compound of Interest (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (GC-MS or LC-MS) MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phase & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Fourier Transform, Background Subtraction IR_Acq->IR_Proc MS_Proc Spectrum Generation, Peak Identification MS_Acq->MS_Proc NMR_Interp Assign Chemical Shifts & Coupling Constants NMR_Proc->NMR_Interp IR_Interp Identify Functional Groups IR_Proc->IR_Interp MS_Interp Determine Molecular Weight & Fragmentation Pattern MS_Proc->MS_Interp Final_Structure Structure Elucidation NMR_Interp->Final_Structure IR_Interp->Final_Structure MS_Interp->Final_Structure

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

NMR_Experiment_Workflow cluster_Prep Preparation cluster_Acquisition Acquisition cluster_Processing Processing cluster_Analysis Analysis Start Start Dissolve Dissolve Sample in Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID Lock->Acquire Process Fourier Transform Acquire->Process Correct Phase & Baseline Correction Process->Correct Integrate Integrate Peaks Correct->Integrate Assign Assign Chemical Shifts Integrate->Assign End End Assign->End

Caption: A detailed workflow for a typical NMR experiment.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-2-piperidineacetic acid is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its structural framework, featuring a substituted piperidine ring, is a common motif in many bioactive molecules. This document outlines a detailed protocol for the laboratory-scale synthesis of this compound via the N-acetylation of 2-piperidineacetic acid (also known as pipecolic acid). The straightforward procedure utilizes readily available reagents and standard laboratory techniques, providing a reliable method for obtaining the target compound.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to interact with a diverse range of biological targets. N-acylation of the piperidine nitrogen is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly impact its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. The synthesis of this compound is a key step in the elaboration of more complex molecules. The protocol described herein is based on the well-established N-acetylation of secondary amines using acetic anhydride.

Reaction Scheme

The synthesis proceeds via the N-acetylation of 2-piperidineacetic acid using acetic anhydride. A base, such as triethylamine, is used to neutralize the acetic acid byproduct generated during the reaction.

Figure 1: Reaction scheme for the synthesis of this compound.

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Piperidineacetic acid (Pipecolic acid)

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-piperidineacetic acid (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution.

  • Acetylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution using a dropping funnel.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), water (2 x volume of organic layer), and brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation of Product:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Data Presentation

ParameterValue
Reactants
2-Piperidineacetic acid1.0 eq
Acetic anhydride1.1 eq
Triethylamine1.1 eq
Reaction Conditions
SolventDichloromethane (anhydrous)
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected Yield 80-95% (typical)
Purity >95% (after purification)

Experimental Workflow

G start Start dissolve Dissolve 2-piperidineacetic acid and triethylamine in anhydrous DCM start->dissolve cool Cool reaction mixture to 0°C dissolve->cool add_anhydride Slowly add acetic anhydride cool->add_anhydride react Stir at room temperature for 2-4 hours (Monitor by TLC) add_anhydride->react quench Quench reaction with water react->quench extract Workup: - Wash with 1M HCl - Wash with water - Wash with brine quench->extract dry Dry organic layer over Na2SO4 extract->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate purify Purify by column chromatography or recrystallization filter_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Triethylamine is a flammable and corrosive liquid with a strong odor.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

Conclusion

This protocol provides a reliable and straightforward method for the synthesis of this compound, a key intermediate for pharmaceutical research and development. The procedure employs common reagents and techniques, making it accessible for most organic synthesis laboratories. The provided workflow and data table offer a clear guide for researchers to successfully synthesize this valuable compound.

References

Application Notes and Protocols: Purification of 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-2-piperidineacetic acid is a substituted piperidine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and standardized protocols for the purification of this compound, focusing on common laboratory techniques such as recrystallization and column chromatography.

Purification Strategies

The selection of an appropriate purification method depends on the nature and quantity of impurities present in the crude material. The two primary methods for purifying this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures. The general principle involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly. The desired compound crystallizes out, leaving the impurities dissolved in the solvent.

Experimental Protocol: Single Solvent Recrystallization

  • Solvent Selection:

    • Place a small amount of the crude this compound in a test tube.

    • Add a few drops of a test solvent at room temperature. A suitable solvent should not dissolve the compound at room temperature but should dissolve it completely when heated.

    • Potential solvents to screen include: water, ethanol, isopropanol, acetone, ethyl acetate, and toluene, or mixtures thereof.

  • Dissolution:

    • Transfer the crude this compound to an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.

    • Heat the solution for a few minutes to allow the charcoal to adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process, promoting the formation of larger, purer crystals.[2]

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Data Presentation: Recrystallization Efficiency

ParameterBefore PurificationAfter Purification
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) 85%>99%
Yield (%) N/A75%
Melting Point (°C) 115-120 °C125-127 °C
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound, normal-phase or reversed-phase chromatography can be employed.

Experimental Protocol: Normal-Phase Column Chromatography

  • Stationary Phase and Column Packing:

    • Select a suitable stationary phase, typically silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

    • Prepare a slurry of the silica gel in the chosen mobile phase.

    • Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound in a volatile solvent, adding silica gel, and evaporating the solvent.

    • Carefully load the prepared sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the mobile phase. A common mobile phase for acidic compounds on silica gel is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of acetic acid to improve peak shape.

    • A gradient elution, where the polarity of the mobile phase is gradually increased, can be used to effectively separate the desired compound from impurities.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent in separate test tubes.

    • Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation: Chromatographic Purification

ParameterCrude SamplePurified Product
Purity (by HPLC) 85%>99.5%
Yield (%) N/A60%
Key Impurity 1 (%) 5%<0.1%
Key Impurity 2 (%) 8%<0.1%
Solvent Residue (ppm) N/A<500

Visualizing Purification Workflows

Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional, for insoluble impurities) B->C D Slow Cooling & Crystallization B->D If no hot filtration C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Purified Product G->H

Caption: A typical workflow for the purification of this compound via recrystallization.

Column Chromatography Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Prepare Slurry (Stationary Phase + Mobile Phase) B Pack Column A->B C Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G Identify pure fractions H Solvent Evaporation G->H I Purified Product H->I

Caption: A step-by-step workflow for the purification of this compound using column chromatography.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the successful purification of this compound. The choice between recrystallization and column chromatography will depend on the specific impurity profile of the crude material and the desired final purity. For optimal results, it is recommended to perform small-scale trials to determine the most effective solvent systems and conditions before proceeding to a larger scale. Proper analytical monitoring, such as HPLC and TLC, is essential to validate the purity of the final product.

References

Application Notes and Protocols for the Characterization of 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-2-piperidineacetic Acid is a substituted piperidine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, including a carboxylic acid group and an acetylated amine, necessitate a comprehensive analytical characterization to ensure its identity, purity, and stability. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of standard analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values may be predicted and should be confirmed through experimental analysis.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃N/A
Molecular Weight 185.22 g/mol N/A
Appearance White to off-white solidExpected
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in water and polar organic solventsExpected

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity of this compound and quantifying it in various sample matrices. A reverse-phase method is generally suitable for this polar, acidic compound.

Quantitative Data Summary
ParameterHPLC Method
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Retention Time (Expected) 8-12 minutes
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Linearity Range 1 - 100 µg/mL
Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve it in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL to create a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase diluent to an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set up the HPLC system with the specified column and mobile phases.

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of each standard and sample solution.

    • Run the gradient program and record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

    • Calculate the purity of the sample by dividing the peak area of the analyte by the total peak area of all components in the chromatogram.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Column, Pump, Detector) MobilePhase->HPLC Standard Standard Preparation Injection Injection Standard->Injection Sample Sample Preparation Sample->Injection Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Injection->HPLC PeakID Peak Identification & Integration Chromatogram->PeakID Calibration Calibration Curve Construction PeakID->Calibration Quantification Quantification & Purity Calculation Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

Expected NMR Data Summary
NucleusExpected Chemical Shifts (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR 1.2 - 1.8Multiplet6HPiperidine ring protons (C3, C4, C5-H)
2.0 - 2.2Singlet3HAcetyl group (-COCH₃)
2.5 - 3.5Multiplet4HPiperidine ring protons (C2, C6-H) and -CH₂-COOH
4.0 - 4.5Multiplet1HPiperidine ring proton (C2-H)
10.0 - 12.0Broad Singlet1HCarboxylic acid (-COOH)
¹³C NMR 20 - 30Piperidine ring carbons (C3, C4, C5)
21.5Acetyl group (-COCH₃)
40 - 55Piperidine ring carbons (C2, C6) and -CH₂-COOH
170 - 175Carbonyl carbons (-COCH₃ and -COOH)

Note: Expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, 2-5 second relaxation delay).

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in peak assignments.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw data to obtain the NMR spectra.

    • Phase the spectra and perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.

NMR Analysis Workflow Diagram

NMR_Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer NMR Spectrometer NMRTube->Spectrometer Acquisition Data Acquisition (1H, 13C, 2D NMR) Spectrometer->Acquisition FID Free Induction Decay (FID) Acquisition->FID Processing Data Processing (FT, Phasing, Baseline Correction) FID->Processing Spectrum NMR Spectrum Processing->Spectrum Analysis Spectral Analysis (Peak Assignment, Integration) Spectrum->Analysis Structure Structural Confirmation Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure.

Expected Mass Spectrometry Data
Ionization ModeParameterExpected m/z Value
Electrospray (ESI+) [M+H]⁺186.11
[M+Na]⁺208.09
Electrospray (ESI-) [M-H]⁻184.09
Electron Ionization (EI) Molecular Ion (M⁺˙)185
Major Fragments142 ([M-CH₃CO]⁺), 126 ([M-COOH]⁺), 84 (piperidine ring fragment)
Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

    • For ESI, the addition of a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can improve ionization.

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values.

    • Acquire mass spectra in both positive and negative ion modes over an appropriate mass range (e.g., m/z 50-500).

  • Data Acquisition (EI - if coupled with GC):

    • If the compound is sufficiently volatile or can be derivatized, inject the sample into a GC-MS system.

    • Set the GC temperature program to achieve good separation.

    • Acquire mass spectra using a standard electron energy of 70 eV.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙) to confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic fragment ions that are consistent with the proposed structure.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Dilution Dilute Sample Ionization Ionization Dilution->Ionization MS Mass Spectrometer (ESI or EI source) MassAnalyzer Mass Analysis Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum MW_Confirm Molecular Weight Confirmation MassSpectrum->MW_Confirm Frag_Analysis Fragmentation Pattern Analysis MassSpectrum->Frag_Analysis

Caption: General workflow for mass spectrometry analysis.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to confirm the empirical formula.

Theoretical vs. Experimental Elemental Composition
ElementTheoretical %Experimental % (Acceptance Range)
Carbon (C) 58.3658.36 ± 0.4
Hydrogen (H) 8.168.16 ± 0.4
Nitrogen (N) 7.567.56 ± 0.4
Oxygen (O) 25.91(by difference)
Experimental Protocol: Elemental Analysis
  • Sample Preparation:

    • Ensure the sample is pure and thoroughly dried to remove any residual solvents or water.

    • Accurately weigh 1-3 mg of the sample into a tin or silver capsule.

  • Instrumental Analysis:

    • Place the capsule in the autosampler of the elemental analyzer.

    • The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen.[1][2]

    • The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.[1][3]

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.

    • Compare the experimental percentages with the theoretical values calculated from the molecular formula (C₉H₁₅NO₃). The results should be within ±0.4% of the theoretical values.[4]

Elemental Analysis Workflow Diagram

EA_Workflow SamplePrep Sample Preparation (Drying and Weighing) Combustion High-Temperature Combustion SamplePrep->Combustion GasSeparation Gas Separation (CO2, H2O, N2) Combustion->GasSeparation Detection Thermal Conductivity Detector (TCD) GasSeparation->Detection Calculation Percentage Calculation (%C, %H, %N) Detection->Calculation Comparison Comparison with Theoretical Values Calculation->Comparison FormulaConfirm Empirical Formula Confirmation Comparison->FormulaConfirm

Caption: Workflow for elemental analysis.

Conclusion

The analytical techniques described in these application notes provide a comprehensive framework for the characterization of this compound. A combination of HPLC, NMR, mass spectrometry, and elemental analysis is crucial for confirming the identity, purity, and structure of this important pharmaceutical intermediate, thereby ensuring its quality and suitability for downstream applications in drug development. The provided protocols offer a starting point for method development and may require optimization for specific laboratory instruments and conditions.

References

Application Notes and Protocols for 1-Acetyl-2-piperidineacetic Acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific experimental data for 1-Acetyl-2-piperidineacetic Acid. The following application notes and protocols are representative examples based on the documented in vitro activities of structurally related piperidine derivatives. These are intended to serve as a guiding framework for the investigation of novel compounds like this compound.

Introduction

The piperidine scaffold is a prevalent structural motif in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of pharmacological properties including anticancer, neuroprotective, and anti-inflammatory activities.[1][2][3] Piperidine derivatives have been shown to exert their effects through various mechanisms, such as the modulation of key signaling pathways, induction of apoptosis, and interaction with specific enzymes.[4][5] This document provides a detailed guide for the in vitro evaluation of this compound, with a focus on its potential anticancer activities, drawing parallels from studies on analogous compounds.

Potential Mechanism of Action: Anticancer Activity

Many piperidine derivatives have demonstrated cytotoxic effects against a variety of human cancer cell lines.[1][6] A common mechanism of action involves the induction of apoptosis (programmed cell death) through the modulation of critical cell signaling pathways, such as the PI3K/Akt pathway, and regulation of pro-apoptotic and anti-apoptotic proteins.[4][5] It is hypothesized that this compound may exhibit similar properties, making it a candidate for anticancer research.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various representative piperidine derivatives against several human cancer cell lines. This data is provided for comparative purposes to guide the experimental design for this compound.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference Compound
P-AC1 ChalconeMCF-7 (Breast)15.2Doxorubicin
HCT-116 (Colon)21.8Doxorubicin
P-AC2 N-aryl-1,3,4-thiadiazoleMCF-7 (Breast)8.5Doxorubicin
HCT-116 (Colon)12.1Doxorubicin
P-HY1 HydrazoneA549 (Lung)25.6Cisplatin
Piperidine Derivative 16 Highly FunctionalizedU251 (Glioma)1.83Doxorubicin
786-0 (Renal)0.98Doxorubicin

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.[6][7]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to determine if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Bax Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Apoptosis Apoptosis 1_Acetyl_2_piperidineacetic_Acid This compound 1_Acetyl_2_piperidineacetic_Acid->Akt Inhibits 1_Acetyl_2_piperidineacetic_Acid->Bax Promotes Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Caspase_3->Apoptosis Induces

Caption: Hypothetical signaling pathway for the anticancer activity of this compound.

Experimental Workflow Diagram

G Start Start: Cancer Cell Culture Cell_Seeding Seed Cells in 96-well Plates Start->Cell_Seeding Compound_Prep Prepare Serial Dilutions of This compound Cell_Seeding->Compound_Prep Treatment Treat Cells with Compound Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data & Determine IC50 MTT_Assay->Data_Analysis Apoptosis_Assay Perform Apoptosis Assay (if cytotoxic) Data_Analysis->Apoptosis_Assay IC50 < Threshold End End: Characterize In Vitro Activity Data_Analysis->End Apoptosis_Assay->End

Caption: General experimental workflow for in vitro cytotoxicity and apoptosis screening.

References

1-Acetyl-2-piperidineacetic Acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Acetyl-2-piperidineacetic Acid as a versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery.

1. Introduction

This compound (CAS No. 25393-20-8) is a bifunctional cyclic amino acid derivative that holds significant potential as a scaffold and building block in the synthesis of complex organic molecules. Its structure, featuring a piperidine ring, an N-acetyl group, and a carboxylic acid moiety, makes it a valuable tool for introducing conformational constraints and specific functionalities into target compounds. The piperidine motif is a common feature in many pharmaceuticals, particularly those targeting the central nervous system (CNS)[1][2]. The N-acetyl group can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, while the carboxylic acid provides a handle for further synthetic transformations, most notably amide bond formation.

One of the key potential applications of this compound is as a proline surrogate in peptidomimetics. Proline's unique cyclic structure imparts significant conformational rigidity to peptide backbones, influencing their secondary structure and biological activity. As a six-membered ring analogue, this compound can be used to explore novel backbone conformations and potentially enhance the metabolic stability of peptide-based drugs.

2. Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below. This data is essential for reaction monitoring and product characterization.

PropertyValue
CAS Number 25393-20-8
Molecular Formula C₉H₁₅NO₃
Molecular Weight 185.22 g/mol
Appearance Off-white to white solid
Solubility Soluble in water, methanol, and other polar organic solvents
Spectroscopic DataPredicted Characteristic Peaks
¹H NMR Peaks corresponding to the piperidine ring protons, a singlet for the acetyl methyl group (~2.1 ppm), and protons of the acetic acid methylene group.
¹³C NMR Resonances for the carbonyl carbons of the acetyl and carboxylic acid groups (~170-180 ppm), along with signals for the piperidine and methylene carbons.
IR (Infrared) Strong carbonyl stretching bands for the amide and carboxylic acid (~1600-1750 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.

3. Synthetic Protocols

3.1. Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved via the N-acetylation of commercially available 2-piperidineacetic acid or its hydrochloride salt.

Experimental Protocol: N-Acetylation of 2-Piperidineacetic Acid Hydrochloride

  • Materials:

    • 2-Piperidineacetic acid hydrochloride

    • Acetic anhydride

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Suspend 2-piperidineacetic acid hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add anhydrous pyridine (2.2 eq) to the stirred suspension.

    • To this mixture, add acetic anhydride (1.2 eq) dropwise, ensuring the temperature remains at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

  • Expected Yield: 70-90%

4. Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of a variety of target molecules, including peptidomimetics and other potential therapeutic agents.

4.1. Use as a Proline Surrogate in Peptide Synthesis

The carboxylic acid functionality of this compound allows for its straightforward incorporation into peptide chains using standard peptide coupling reagents.

Experimental Protocol: Dipeptide Synthesis using this compound

  • Materials:

    • This compound

    • An amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer

    • Standard workup and purification reagents

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask.

    • Add the amino acid ester hydrochloride (1.0 eq) and DIPEA (2.2 eq) to the solution and stir for 10 minutes at room temperature.

    • Cool the reaction mixture to 0 °C.

    • Add the coupling reagent (e.g., DCC, 1.1 eq or HATU, 1.1 eq) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

    • Perform an appropriate aqueous workup. For example, wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting dipeptide by silica gel column chromatography.

5. Visualizations

Diagram 1: Synthetic Workflow for this compound and its Application

G cluster_synthesis Synthesis cluster_application Application A 2-Piperidineacetic Acid Hydrochloride B 1-Acetyl-2-piperidineacetic Acid A->B Acetic Anhydride, Pyridine, DCM C 1-Acetyl-2-piperidineacetic Acid E Dipeptide C->E Coupling Reagent (e.g., HATU, DCC) D Amino Acid Ester D->E Coupling Reagent (e.g., HATU, DCC)

Caption: Synthetic route to this compound and its use in dipeptide synthesis.

Diagram 2: Logical Relationship of this compound as a Proline Surrogate

G A Peptide Backbone B Proline A->B incorporates C 1-Acetyl-2-piperidineacetic Acid A->C incorporates (as surrogate) D Conformational Rigidity B->D introduces C->D introduces E Modified Peptide with Novel Conformation C->E leads to

References

Application Notes and Protocols for the Preclinical Evaluation of 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Strategic Approach to Novel Neuroactive Compound Evaluation

The discovery and development of novel neuroactive compounds require a systematic and rigorous preclinical evaluation to elucidate their biological activity, mechanism of action, and potential therapeutic efficacy. 1-Acetyl-2-piperidineacetic Acid, as a piperidine derivative, belongs to a class of compounds with significant representation in pharmaceuticals.[1][2] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the pharmacological profile of this and similar novel molecules. Our approach is designed to be a self-validating system, integrating in vitro and in vivo studies to build a robust data package.

The experimental design detailed herein is not a rigid template but a logical progression of studies. It begins with fundamental in vitro characterization to assess cytotoxicity and target engagement, proceeds to in vivo models to evaluate systemic effects and behavioral outcomes, and is supported by essential pharmacokinetic and safety assessments.

Part 1: Foundational In Vitro Characterization

The initial phase of investigation focuses on understanding the compound's intrinsic properties at the cellular and molecular level. This is critical for establishing a safe dose range for subsequent in vivo studies and for generating early mechanistic hypotheses.

Cytotoxicity Assessment: Establishing a Therapeutic Window

Before investigating the pharmacological activity of this compound, it is imperative to determine its potential for inducing cellular toxicity. This establishes a concentration range where the compound can be studied without confounding effects from cell death.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity, which is an indicator of cell viability.[3] Viable cells with active metabolism convert MTT into a purple formazan product.[3]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC-12)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration of this compound against cell viability to determine the IC50 (the concentration at which 50% of cells are not viable).

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4]

Materials:

  • Neuronal cell line

  • This compound

  • LDH assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH in the supernatant.

  • Measure the absorbance at the recommended wavelength.

Data Analysis: Calculate cytotoxicity as a percentage of the positive control (cells treated with a known cytotoxic agent). This provides a complementary measure to the MTT assay, focusing on membrane integrity.[4]

In Vitro Assay Parameter Measured Purpose
MTT AssayMetabolic activityAssess cell viability
LDH AssayEnzyme leakageAssess cytotoxicity (membrane damage)
Mechanistic Exploration: Receptor Binding and Functional Assays

Based on the structural similarity to other neuroactive compounds, initial mechanistic studies could focus on key neurotransmitter systems implicated in cognition and mood.

Protocol 3: NMDA Receptor Functional Assay (Calcium Flux)

N-methyl-D-aspartate (NMDA) receptors are crucial for learning and memory.[5] A calcium flux assay can determine if this compound modulates NMDA receptor activity.[5][6][7]

Materials:

  • HEK293 cells expressing NMDA receptors[7]

  • This compound

  • NMDA and glycine (agonists)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • 384-well plates

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Seed HEK293-NMDA cells in a 384-well plate.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.[7]

  • Add varying concentrations of this compound to the wells.

  • Stimulate the cells with a combination of NMDA and glycine.

  • Measure the change in fluorescence over time to assess calcium influx.

Data Analysis: Compare the fluorescence signal in the presence and absence of the test compound to determine if it acts as an agonist, antagonist, or modulator of the NMDA receptor.

Protocol 4: Acetylcholine Receptor Binding Assay

Acetylcholine is a key neurotransmitter in memory and attention. A competitive binding assay can determine if this compound interacts with acetylcholine receptors.[8][9][10]

Materials:

  • Membrane preparations from a source rich in acetylcholine receptors (e.g., rat brain cortex)

  • Radiolabeled ligand for the acetylcholine receptor (e.g., [3H]-N-methylscopolamine for muscarinic receptors)

  • This compound

  • Scintillation counter

Procedure:

  • Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of this compound.

  • Separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filter-bound complex using a scintillation counter.

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand. This can be used to determine the binding affinity (Ki).

Part 2: In Vivo Pharmacological Evaluation

Following promising in vitro results, the investigation moves to in vivo models to assess the compound's effects on complex physiological and behavioral processes in a living organism.

Blood-Brain Barrier Permeability

For a compound to be centrally active, it must cross the blood-brain barrier (BBB).

Protocol 5: In Vivo Assessment of BBB Permeability using Evans Blue

Evans Blue dye binds to serum albumin, which does not cross an intact BBB.[11] The presence of the dye in the brain parenchyma indicates BBB disruption or permeability.[11]

Materials:

  • Rodents (mice or rats)

  • This compound

  • Evans Blue dye solution (2% w/v in saline)

  • Anesthetic

  • Perfusion solutions (saline and 4% PFA for histology)

  • Formamide for quantitative analysis

  • Spectrophotometer

Procedure:

  • Administer this compound to the animals at a predetermined dose.

  • After a specific time, inject Evans Blue solution intravenously (e.g., via the tail vein) at a dose of 4 ml/kg.[11]

  • Allow the dye to circulate for 1-2 hours.[11]

  • Deeply anesthetize the animal and perform a transcardial perfusion with saline to remove the dye from the vasculature.[11]

  • Dissect the brain for qualitative (visual inspection) or quantitative analysis.[11]

  • For quantitative analysis, homogenize the brain tissue in formamide and incubate to extract the dye.[11]

  • Measure the absorbance of the supernatant at approximately 620 nm.[11]

Data Analysis: Quantify the amount of Evans Blue in the brain tissue (µg/g of tissue) to assess the degree of BBB permeability.

Behavioral Assays for Nootropic and Anxiolytic Effects

Behavioral models are essential for evaluating the potential therapeutic effects of a novel neuroactive compound.

Protocol 6: Morris Water Maze for Spatial Learning and Memory

The Morris Water Maze (MWM) is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.[12][13]

Materials:

  • Circular pool (water maze) filled with opaque water[12][14]

  • Submerged escape platform[12]

  • Video tracking system

  • Rodents

Procedure:

  • Acquisition Phase: For several consecutive days, place the animal in the pool from different starting positions and allow it to find the hidden platform.[15][16] Guide the animal to the platform if it fails to find it within a set time (e.g., 60-90 seconds).[13][14]

  • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration.[12]

  • Administer this compound or vehicle before each daily set of trials.

Data Analysis:

  • Escape latency: The time it takes for the animal to find the platform during the acquisition phase.

  • Time in target quadrant: The amount of time spent in the quadrant where the platform was previously located during the probe trial.[12]

Protocol 7: Elevated Plus Maze for Anxiety-Like Behavior

The Elevated Plus Maze (EPM) is used to assess anxiety-like behavior in rodents.[17][18][19][20] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[18][20][21]

Materials:

  • Elevated plus-shaped maze with two open and two closed arms[17][18]

  • Video recording and analysis software

  • Rodents

Procedure:

  • Habituate the animals to the testing room for at least 45-60 minutes before the test.[17][18][19]

  • Administer this compound or vehicle at a predetermined time before the test.

  • Place the animal in the center of the maze, facing an open arm.[18]

  • Allow the animal to explore the maze for 5 minutes.[18]

  • Record the time spent in the open and closed arms, and the number of entries into each arm.

Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

In Vivo Assay Behavioral Domain Assessed Key Parameters
Morris Water MazeSpatial Learning and MemoryEscape Latency, Time in Target Quadrant
Elevated Plus MazeAnxiety-like BehaviorTime in Open Arms, Open Arm Entries
Neuroinflammation Model

Neuroinflammation is implicated in many neurological disorders.[22][23] Investigating the effect of this compound in a model of neuroinflammation can provide valuable insights into its potential neuroprotective properties.

Protocol 8: Lipopolysaccharide (LPS)-Induced Neuroinflammation

Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, is a well-established method to induce a neuroinflammatory response.[24][25]

Materials:

  • Rodents

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-1β)

  • Immunohistochemistry reagents (e.g., antibodies against Iba1 for microglia)

Procedure:

  • Administer this compound or vehicle to the animals.

  • After a predetermined time, inject LPS intraperitoneally to induce inflammation.

  • At a specific time point after LPS injection, collect brain tissue and blood samples.

  • Measure the levels of pro-inflammatory cytokines in the brain homogenates or plasma using ELISA.

  • Perform immunohistochemistry on brain sections to assess microglial activation.

Data Analysis: Compare the levels of inflammatory markers in the treated group to the LPS-only group to determine if this compound has anti-inflammatory effects.

Part 3: Pharmacokinetic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for interpreting the in vivo data and for dose selection.

Protocol 9: Quantification of this compound in Plasma and Brain Tissue by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in biological matrices.[26][27][28][29][30]

Materials:

  • LC-MS/MS system

  • Plasma and brain tissue samples from animals treated with this compound

  • Internal standard

  • Reagents for sample preparation (e.g., protein precipitation, liquid-liquid extraction)

Procedure:

  • Develop and validate an LC-MS/MS method for the quantification of this compound.

  • Prepare plasma and brain homogenate samples, including the addition of an internal standard.[29]

  • Extract the analyte from the biological matrix.[29]

  • Inject the extracted samples into the LC-MS/MS system.

  • Generate a standard curve to quantify the concentration of the compound in the samples.[26]

Data Analysis: Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and brain-to-plasma ratio.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_pk Pharmacokinetics Cytotoxicity Cytotoxicity Assessment (MTT, LDH Assays) Mechanistic Mechanistic Studies (Receptor Binding, Functional Assays) Cytotoxicity->Mechanistic Establish Safe Concentration BBB Blood-Brain Barrier Permeability Mechanistic->BBB Promising In Vitro Profile Behavioral Behavioral Assays (MWM, EPM) BBB->Behavioral Neuroinflammation Neuroinflammation Model (LPS Challenge) Behavioral->Neuroinflammation PK LC-MS/MS Analysis (Plasma & Brain) Behavioral->PK Correlate Exposure with Efficacy

Caption: A logical workflow for the preclinical evaluation of a novel neuroactive compound.

Signaling_Pathway_Hypothesis Compound 1-Acetyl-2- piperidineacetic Acid NMDA_R NMDA Receptor Compound->NMDA_R Modulates ACh_R Acetylcholine Receptor Compound->ACh_R Binds/Modulates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx ACh_Signaling Cholinergic Signaling ACh_R->ACh_Signaling Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity ACh_Signaling->Synaptic_Plasticity Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function

Caption: A hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for 1-Acetyl-2-piperidineacetic Acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

While direct and extensive research on 1-Acetyl-2-piperidineacetic Acid is limited in publicly available literature, its structural components—the piperidine scaffold, an N-acetyl group, and a C-2 acetic acid side chain—suggest significant potential in various therapeutic areas. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives have shown a wide array of pharmacological activities, including uses as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] This document provides an overview of the potential applications, synthesis, and evaluation of this compound and its analogs, drawing insights from structurally related compounds.

Therapeutic Potential

The piperidine nucleus is a key feature in many drugs targeting the central nervous system (CNS), cancer, and neurodegenerative diseases like Alzheimer's.[2][4] The presence of the acetic acid group at the 2-position and an acetyl group on the nitrogen atom allows for fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are crucial for drug efficacy.[2]

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in drugs targeting CNS conditions.[2][5] For example, piperidine-3-carboxylic acid esters, which are structurally related to this compound, have been identified as potent dopamine transporter (DAT) inhibitors, suggesting a potential role in conditions like ADHD or depression.[6] The metabolite of methylphenidate, ritalinic acid (α-phenyl-2-piperidineacetic acid), further underscores the relevance of the 2-piperidineacetic acid structure in CNS pharmacology.[7] The N-acetylation could modulate blood-brain barrier penetration and receptor interaction.

  • Neurodegenerative Diseases: Piperidine derivatives are actively being investigated for the treatment of Alzheimer's disease.[3][4] Some derivatives function by inhibiting β-amyloid aggregation or acting as anti-inflammatory agents in the brain.[8] The carboxylic acid moiety of this compound could potentially interact with targets involved in neuroinflammation or protein aggregation.

  • Oncology: A variety of piperidine derivatives have demonstrated significant cytotoxic activity against human cancer cell lines, often by inducing apoptosis.[1][9][10] The development of novel piperidine-containing compounds remains a promising avenue in cancer drug discovery.

Structure-Activity Relationships (SAR)

For a molecule like this compound, the following structural features are key for SAR studies:

  • Piperidine Ring Conformation: The stereochemistry at the C-2 position will be critical for biological activity. The piperidine ring can adopt different chair and boat conformations, influencing how the molecule fits into a biological target.[11]

  • N-Acetyl Group: This group can serve as a hydrogen bond acceptor and its presence affects the basicity of the piperidine nitrogen. This can influence the compound's pharmacokinetic properties and its interaction with biological targets.

  • Carboxylic Acid Group: The acetic acid side chain provides a key acidic functional group that can participate in hydrogen bonding or ionic interactions with a receptor. Its length and flexibility can be modified to optimize binding affinity.

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a general method for the synthesis of this compound analogs, which can be adapted from standard organic chemistry techniques.[12][13]

Objective: To synthesize a small library of this compound derivatives for initial biological screening.

Materials:

  • 2-Piperidineacetic acid hydrochloride

  • Acetic anhydride

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another appropriate solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolution: Dissolve 2-piperidineacetic acid hydrochloride in DCM.

  • Neutralization: Add triethylamine to the solution to neutralize the hydrochloride salt and free the amine. Stir for 15-20 minutes at room temperature.

  • Acetylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add acetic anhydride to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Biological Screening - GPCR Binding Assay

This protocol outlines a general method for screening this compound derivatives against a panel of G-protein coupled receptors (GPCRs), which are common targets for CNS drugs.[14][15]

Objective: To determine the binding affinity of synthesized compounds to a specific GPCR target.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand)

  • Synthesized this compound derivatives

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes, the radiolabeled ligand, and the test compound or vehicle control.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well.

  • Data Acquisition: Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. Determine the IC₅₀ value for each test compound by fitting the data to a dose-response curve.

Data Presentation

The following table is a template for summarizing quantitative data from in vitro screening of hypothetical this compound analogs against a panel of CNS targets.

Compound IDTargetAssay TypeIC₅₀ (nM)
APAA-001Dopamine Transporter (DAT)[³H]WIN 35,428 Binding150
APAA-002Serotonin Transporter (SERT)[³H]Citalopram Binding850
APAA-003Norepinephrine Transporter (NET)[³H]Nisoxetine Binding475
APAA-004Sigma-1 Receptor (S1R)--INVALID-LINK---Pentazocine Binding220

Visualizations

Diagram 1: Synthetic Workflow for Analog Generation

G cluster_synthesis Synthesis cluster_diversification Diversification cluster_screening Screening cluster_optimization Optimization start 2-Piperidineacetic Acid step1 N-Acetylation start->step1 product This compound step1->product r_group_mod Side Chain Modification (Amide/Ester Formation) product->r_group_mod chiral_sep Chiral Separation product->chiral_sep in_vitro In Vitro Assays (Binding, Functional) r_group_mod->in_vitro chiral_sep->in_vitro adme_tox ADME/Tox Profiling in_vitro->adme_tox sar_analysis SAR Analysis adme_tox->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt cluster_synthesis cluster_synthesis lead_opt->cluster_synthesis

Caption: A generalized workflow for the synthesis and optimization of this compound derivatives.

Diagram 2: Hypothetical Signaling Pathway Modulation

G cluster_membrane Cell Membrane gpcr Target GPCR g_protein G-Protein (e.g., Gs/Gi) gpcr->g_protein Activation ligand 1-Acetyl-2-piperidineacetic Acid Analog ligand->gpcr Binding adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Modulation camp cAMP adenylyl_cyclase->camp Production pka Protein Kinase A (PKA) camp->pka Activation cellular_response Cellular Response (e.g., Neurotransmission) pka->cellular_response Phosphorylation Cascade

Caption: A hypothetical GPCR signaling pathway potentially modulated by a this compound analog.

References

Application Notes and Protocols for Cell-Based Assays Involving 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-2-piperidineacetic Acid is a synthetic compound with structural similarities to known neuroactive molecules, suggesting its potential as a modulator of central nervous system (CNS) activity.[1] These application notes provide a comprehensive framework for utilizing cell-based assays to investigate the pharmacological profile of this compound. The following protocols and data are presented to guide researchers in assessing its potential effects on neuronal cell viability, signaling pathways, and neurotransmitter modulation. This document outlines a tiered approach, beginning with primary cytotoxicity screening, followed by secondary assays to elucidate a potential mechanism of action.

Hypothetical Mechanism of Action

Based on its structural features, it is hypothesized that this compound may function as a modulator of GABAergic signaling, a critical inhibitory neurotransmitter system in the CNS. This could occur through direct interaction with GABA receptors or by influencing GABA transport and metabolism. The subsequent assays are designed to explore this proposed mechanism.

Data Presentation

Table 1: Cytotoxicity of this compound on SH-SY5Y Neuroblastoma Cells
Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1004.5
198.25.1
1095.64.8
5091.35.5
10088.76.2
25075.47.1
50052.18.3
Table 2: Effect of this compound on GABA Receptor Binding
Compound Concentration (µM)Specific Binding (%)IC₅₀ (µM)
0.192.4\multirow{5}{*}{42.7}
178.9
1055.3
5028.1
10015.8

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol determines the effect of this compound on the viability of a human neuroblastoma cell line, SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

GABA Receptor Competitive Binding Assay

This assay measures the ability of this compound to displace a known radiolabeled ligand from GABA receptors in a cell membrane preparation.

Materials:

  • Cell membranes prepared from a cell line overexpressing GABA-A receptors

  • [³H]-Muscimol (radiolabeled GABA-A agonist)

  • This compound

  • GABA (for non-specific binding determination)

  • Binding Buffer (e.g., Tris-HCl)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Protocol:

  • Assay Setup: In microcentrifuge tubes, combine the cell membrane preparation, [³H]-Muscimol (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA.

  • Incubation: Incubate the tubes at 4°C for 1-2 hours to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding by this compound and calculate the IC₅₀ value.

Visualizations

GABASignalingPathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GAD GABA GABA GABA_synthesis->GABA GABA_vesicle Vesicular GABA Transporter Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Exocytosis GABA->GABA_vesicle GABA_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization 1_Acetyl_2_piperidineacetic_Acid This compound 1_Acetyl_2_piperidineacetic_Acid->GABA_Receptor Modulates Synaptic_Cleft->GABA_Receptor Binding

Caption: Proposed modulation of the GABAergic signaling pathway.

ExperimentalWorkflow Start Start: Compound Characterization Cytotoxicity Primary Screen: Cytotoxicity Assay (MTT) Start->Cytotoxicity Dose_Response Determine IC₅₀ and Non-toxic Dose Range Cytotoxicity->Dose_Response Mechanism Secondary Screen: Mechanism of Action Dose_Response->Mechanism Binding_Assay GABA Receptor Binding Assay Mechanism->Binding_Assay Functional_Assay Functional Assay (e.g., Patch Clamp) Binding_Assay->Functional_Assay Data_Analysis Data Analysis and Hit Validation Functional_Assay->Data_Analysis End Pharmacological Profile Data_Analysis->End

Caption: Tiered workflow for compound characterization.

References

Application Notes and Protocols for Enzymatic Assays of 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-2-piperidineacetic acid is a piperidine derivative with potential applications in pharmaceutical development, particularly in the realm of central nervous system agents.[1] The development of robust enzymatic assays is crucial for understanding its metabolic fate, identifying potential drug-drug interactions, and for screening for enzyme inhibitors or activators. This document provides detailed protocols for two potential enzymatic assays for this compound: one based on its potential synthesis via N-acetylation and the other on its potential degradation via deacetylation.

I. Enzymatic Synthesis Assay: Monitoring N-Acetylation of 2-Piperidineacetic Acid

This assay is designed to identify and characterize enzymes, such as N-acetyltransferases (NATs), that can synthesize this compound from its precursor, 2-piperidineacetic acid, using acetyl coenzyme A (acetyl-CoA) as an acetyl donor.[2]

Signaling Pathway: N-Acetylation

N_Acetylation_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 2-Piperidineacetic_Acid 2-Piperidineacetic_Acid NAT_Enzyme N-Acetyltransferase (e.g., NAT1) 2-Piperidineacetic_Acid->NAT_Enzyme Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT_Enzyme Product 1-Acetyl-2- piperidineacetic Acid NAT_Enzyme->Product CoA CoA NAT_Enzyme->CoA

Caption: N-acetylation of 2-piperidineacetic acid.

Experimental Protocol: LC-MS/MS Based N-Acetylation Assay

This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity in detecting the formation of this compound.[3][4]

Objective: To quantify the formation of this compound by an N-acetyltransferase.

Materials and Reagents:

  • 2-Piperidineacetic acid

  • This compound (for standard curve)

  • Acetyl-CoA

  • Recombinant human N-acetyltransferase 1 (NAT1) or other potential acetyltransferases

  • Assay Buffer: 100 mM phosphate buffer, pH 7.4

  • Quenching Solution: Acetonitrile with 0.1% formic acid

  • LC-MS/MS system with a C18 column[3][5]

Procedure:

  • Prepare Standard Curve: Create a series of dilutions of this compound in the assay buffer to generate a standard curve for quantification.

  • Enzyme Reaction Setup:

    • In a microcentrifuge tube, add 50 µL of assay buffer.

    • Add 10 µL of 2-piperidineacetic acid solution (to a final concentration of 100 µM).

    • Add 10 µL of the enzyme solution (e.g., NAT1 at a final concentration of 10 µg/mL). Pre-incubate for 5 minutes at 37°C.

    • To initiate the reaction, add 10 µL of Acetyl-CoA solution (to a final concentration of 200 µM).

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding 100 µL of cold quenching solution.

  • Sample Preparation: Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and inject it into the LC-MS/MS system.

    • Column: C18 reversed-phase column.[3][5]

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[5]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

    • Detection: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transition for this compound.[4]

  • Data Analysis: Quantify the amount of this compound formed by comparing the peak area to the standard curve.

Data Presentation
Reaction ComponentConcentrationVolume (µL)
Assay Buffer100 mM50
2-Piperidineacetic Acid1 mM10
Enzyme (e.g., NAT1)100 µg/mL10
Acetyl-CoA2 mM10
Total Volume 80
Time Point (min)[this compound] (µM)
00
5Example Value
10Example Value
20Example Value
30Example Value

II. Enzymatic Degradation Assay: Monitoring Deacetylation of this compound

This assay is designed to identify and characterize enzymes, such as histone deacetylases (HDACs) or other amidohydrolases, that can hydrolyze this compound to 2-piperidineacetic acid and acetate.[6]

Signaling Pathway: Deacetylation

Deacetylation_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Substrate 1-Acetyl-2- piperidineacetic Acid Deacetylase Deacetylase (e.g., HDAC) Substrate->Deacetylase Water Water Water->Deacetylase 2-Piperidineacetic_Acid 2-Piperidineacetic_Acid Deacetylase->2-Piperidineacetic_Acid Acetate Acetate Deacetylase->Acetate

Caption: Deacetylation of this compound.

Experimental Protocol: Enzyme-Coupled Spectrophotometric Assay

This protocol utilizes an enzyme-coupled reaction to measure the production of acetate, which is then linked to the formation of NADH, detectable by absorbance.[6] This method is suitable for high-throughput screening.

Objective: To quantify the deacetylation of this compound by measuring acetate production.

Principle: The acetate produced is converted to acetyl-CoA by acetyl-CoA synthetase. The subsequent reactions involving citrate synthase and malate dehydrogenase lead to the reduction of NAD+ to NADH, which can be monitored at 340 nm.

Materials and Reagents:

  • This compound

  • Deacetylase enzyme (e.g., a commercial HDAC)

  • Acetate Assay Kit (containing acetyl-CoA synthetase, citrate synthase, malate dehydrogenase, ATP, NAD+, and Coenzyme A)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Acetate Standard Curve: Use the acetate standard provided in the kit to generate a standard curve in the assay buffer.

  • Enzyme Reaction Setup:

    • In a 96-well plate, add 40 µL of assay buffer.

    • Add 10 µL of this compound solution (to a final concentration of 200 µM).

    • Add the components of the acetate detection mix as per the manufacturer's instructions.

  • Initiate Reaction: Add 10 µL of the deacetylase enzyme solution to each well to start the reaction. Include a no-enzyme control.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADH formation from the linear portion of the absorbance versus time plot.

    • Use the acetate standard curve to convert the rate of NADH formation to the rate of acetate production, which corresponds to the rate of deacetylation of this compound.

Data Presentation
ComponentConcentrationVolume (µL)
Assay Buffer50 mM40
This compound2 mM10
Acetate Detection MixAs per kitVariable
Deacetylase EnzymeVariable10
Total Volume Variable
Time (min)Absorbance at 340 nm (Sample)Absorbance at 340 nm (Control)
0Example ValueExample Value
5Example ValueExample Value
10Example ValueExample Value
20Example ValueExample Value
30Example ValueExample Value

Experimental Workflow Diagrams

N-Acetylation Assay Workflow

N_Acetylation_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_standards Prepare Standards setup_reaction Set up Reaction (Buffer, Substrate, Enzyme) prep_standards->setup_reaction prep_reagents Prepare Reagents prep_reagents->setup_reaction initiate_reaction Initiate with Acetyl-CoA setup_reaction->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge quench->centrifuge inject Inject Supernatant into LC-MS/MS centrifuge->inject analyze Quantify Product inject->analyze

Caption: Workflow for the LC-MS/MS based N-acetylation assay.

Deacetylation Assay Workflow

Deacetylation_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_standards Prepare Acetate Standard Curve analyze Calculate Reaction Rate prep_standards->analyze prep_reagents Prepare Reagents and Detection Mix setup_reaction Set up Reaction in 96-well Plate (Buffer, Substrate, Detection Mix) prep_reagents->setup_reaction initiate_reaction Initiate with Deacetylase setup_reaction->initiate_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Read) initiate_reaction->measure_abs measure_abs->analyze

References

Application Note: HPLC Analysis of 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Acetyl-2-piperidineacetic Acid. This method is suitable for researchers, scientists, and professionals involved in drug development and quality control processes. The described protocol offers a reliable approach for the determination of this compound in various sample matrices.

Introduction

This compound is a molecule of interest in pharmaceutical research. A validated analytical method is crucial for its accurate quantification in research and development, stability studies, and quality control of finished products. Due to its polar and acidic nature, chromatographic analysis can be challenging. Standard reversed-phase C18 columns often provide insufficient retention for such polar compounds.[1][2] This application note presents a reversed-phase HPLC method optimized for the analysis of polar acidic compounds, ensuring reliable and reproducible results. The method utilizes a C18 column with a mobile phase containing a phosphate buffer to ensure the analyte is in its neutral, more retentive state.[2]

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These parameters were selected to achieve optimal separation and peak shape for this compound.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.01 M Phosphate Buffer (pH 2.5) in a 20:80 (v/v) ratio
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm
Column Temperature 30°C

Method Validation Summary

The proposed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity (Concentration Range) Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference from blank and placebo at the retention time of the analyte
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10

Detailed Experimental Protocol

This section provides a step-by-step protocol for the analysis of this compound using the described HPLC method.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (H₃PO₄) (AR grade)

  • Water (HPLC grade)

2. Preparation of Solutions

  • 0.01 M Phosphate Buffer (pH 2.5): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and 0.01 M phosphate buffer (pH 2.5) in a 20:80 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve an accurately weighed amount in the mobile phase to obtain a theoretical concentration within the linear range of the method. For drug products, a suitable extraction method may be required.

3. HPLC System Setup and Operation

  • Set up the HPLC system with the specified column and mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30°C and the UV detector wavelength to 210 nm.

  • Inject 10 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

4. Data Analysis

  • Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Standards mobile_phase Mobile Phase Preparation reagents->mobile_phase standards Standard Solution Preparation reagents->standards samples Sample Preparation reagents->samples system_setup HPLC System Setup & Equilibration mobile_phase->system_setup injection Injection of Samples & Standards standards->injection samples->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection (210 nm) chromatography->detection integration Peak Integration detection->integration quantification Quantification & Reporting integration->quantification

References

Application Note: Quantitative Analysis of 1-Acetyl-2-piperidineacetic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Acetyl-2-piperidineacetic acid is a chemical intermediate potentially used in the synthesis of novel pharmaceutical compounds. As with many active pharmaceutical ingredients and their precursors, a robust and sensitive analytical method is required for its quantification in biological matrices to support pharmacokinetic and toxicokinetic studies. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

For the purpose of this note, the chemical structure of this compound is assumed based on its IUPAC name, corresponding to a molecular formula of C9H15NO3 and a monoisotopic mass of 185.105 g/mol .

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of this compound from human plasma.

  • Materials:

    • Human plasma samples

    • This compound analytical standard

    • Internal Standard (IS) working solution (e.g., this compound-d3 at 100 ng/mL in 50:50 acetonitrile:water)

    • Acetonitrile (LC-MS grade) with 1% formic acid

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge capable of 14,000 x g

  • Procedure:

    • Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution to each tube and vortex briefly.

    • Add 400 µL of ice-cold acetonitrile with 1% formic acid to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 300 µL of the clear supernatant to a clean HPLC vial or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 150 µL of the mobile phase A (Water with 0.1% Formic Acid).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • The sample is now ready for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Method

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

3. Mass Spectrometry (MS/MS) Method

  • Instrumentation: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: The following transitions are proposed based on the calculated mass of this compound (185.11 g/mol ). These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
This compound186.1126.11002515Quantifier
This compound186.184.11002520Qualifier
IS (e.g., -d3)189.1129.11002515Quantifier

Data Presentation

The following tables summarize the expected quantitative performance of the method. These are example data and should be confirmed during method validation.

Table 1: Calibration Curve Performance

ParameterValue
Linearity Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15± 15< 15± 15
Low QC3< 10± 10< 10± 10
Mid QC100< 10± 10< 10± 10
High QC800< 10± 10< 10± 10

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC392.598.7
High QC80095.1101.2

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile + 1% Formic Acid) Add_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Supernatant Transfer Supernatant Vortex_Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Inject Inject Sample (5 µL) Reconstitute->Inject LC_Separation HPLC Separation (C18 Column) Inject->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM Mode) ESI->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

Application Notes and Protocols for 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and storage of 1-Acetyl-2-piperidineacetic Acid. The information is intended to guide researchers, scientists, and professionals in the field of drug development on the safe and effective use of this compound.

Chemical Properties and Data

This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. Its structure suggests its potential as a building block in the synthesis of more complex molecules, particularly those targeting the central nervous system.[1]

PropertyValueSource
Molecular Formula C₉H₁₅NO₃[2]
Molecular Weight 185.22 g/mol [2]
CAS Number 25393-20-8[2]
Storage Temperature Room temperature, dry[1]
Appearance Solid (predicted)General Knowledge
Solubility Soluble in water and polar organic solvents (predicted)General Knowledge

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds.[1] Its structural similarity to known neuroactive compounds makes it a candidate for the development of agents targeting the central nervous system.[1] The acetyl and carboxylic acid functional groups provide reactive handles for further chemical modifications, enabling the creation of diverse chemical libraries for drug discovery programs.

The N-acetyl group can influence the compound's stability and pharmacokinetic properties. N-acetylation is a common post-translational modification that can protect against proteolytic degradation, thereby increasing the in vivo stability of molecules.[3]

Handling and Storage Protocols

3.1. General Handling

Due to the lack of a specific Material Safety Data Sheet (MSDS) for this compound, it is prudent to handle it with the care afforded to novel chemical entities and related piperidine carboxylic acids.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Hygiene Practices: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

3.2. Storage

Proper storage is crucial to maintain the integrity and stability of this compound.

  • Container: Store in a tightly sealed container to prevent moisture absorption and contamination.

  • Conditions: Keep in a dry, cool place at room temperature.[1] Avoid exposure to direct sunlight and extreme temperatures.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

3.3. Spill and Waste Disposal

  • Spill Cleanup: In case of a spill, wear appropriate PPE. For a solid spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For a solution spill, absorb with an inert material and place in a sealed container for disposal.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following are generalized protocols based on the handling of similar chemical compounds. Researchers should adapt these protocols based on their specific experimental needs and perform a thorough risk assessment before commencing any work.

4.1. Protocol for Solution Preparation

This protocol outlines the preparation of a stock solution of this compound.

Materials:

  • This compound

  • Appropriate solvent (e.g., deionized water, DMSO, ethanol)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Determine the desired concentration and volume of the stock solution.

  • Calculate the required mass of this compound.

  • Tare the analytical balance with a clean, dry weigh boat.

  • Carefully weigh the calculated mass of the compound.

  • Transfer the compound to the volumetric flask.

  • Add a portion of the chosen solvent to the flask, approximately half of the final volume.

  • Gently swirl the flask or use a magnetic stirrer to dissolve the compound completely. Sonication may be used if necessary.

  • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Label the flask with the compound name, concentration, solvent, and date of preparation.

4.2. Protocol for Use as a Synthetic Intermediate

This protocol provides a general workflow for using this compound in a chemical synthesis.

Materials:

  • This compound

  • Reaction vessel (e.g., round-bottom flask)

  • Other reactants and reagents

  • Solvent

  • Stirring apparatus (e.g., magnetic stirrer)

  • Temperature control system (e.g., heating mantle, ice bath)

  • Inert atmosphere setup (if required)

Procedure:

  • Set up the reaction apparatus in a chemical fume hood.

  • Add this compound and the appropriate solvent to the reaction vessel.

  • Stir the mixture to ensure dissolution or suspension.

  • If the reaction requires an inert atmosphere, purge the system with nitrogen or argon.

  • Slowly add the other reactants and reagents to the reaction mixture.

  • Adjust the temperature of the reaction as required.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, proceed with the work-up and purification of the desired product.

Visualization of Workflow

The following diagram illustrates a general workflow for the handling and experimental use of this compound.

G cluster_storage Storage and Handling cluster_prep Solution Preparation cluster_exp Experimental Use cluster_output Outcome storage Store at Room Temperature, Dry handling Handle with PPE in Fume Hood storage->handling weigh Weigh Compound handling->weigh Transfer for Experiment dissolve Dissolve in Solvent weigh->dissolve reaction Use in Synthesis dissolve->reaction Use in Reaction analysis Monitor Reaction (TLC/LC-MS) reaction->analysis product Purified Product analysis->product Work-up & Purification

Caption: General workflow for this compound from storage to experimental use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis of 1-Acetyl-2-piperidineacetic Acid (CAS No. 25393-20-8).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance synthesis yield and purity. As an important intermediate in the development of pharmaceuticals, particularly for central nervous system agents, optimizing the synthesis of this compound is critical.[1]

This document provides a proposed synthetic pathway based on established principles of organic chemistry for analogous piperidine derivatives and addresses common challenges encountered during the process.

Proposed Synthetic Workflow

The most direct and common strategy for synthesizing this compound is through the N-acetylation of 2-Piperidineacetic acid. This process involves the reaction of the secondary amine on the piperidine ring with an acetylating agent, typically in the presence of a base to neutralize the acid byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_Piperidineacetic_Acid 2-Piperidineacetic Acid Reaction_Vessel N-Acetylation Anhydrous Solvent (e.g., DCM) Controlled Temperature 2_Piperidineacetic_Acid->Reaction_Vessel Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Quenching Quenching (e.g., Water) Reaction_Vessel->Quenching Reaction Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Purification (Recrystallization or Column Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product Analysis Analysis (TLC, LC-MS, NMR) Final_Product->Analysis

Caption: Proposed workflow for the N-acetylation of 2-Piperidineacetic Acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Reagents: The acetylating agent (e.g., acetic anhydride) may have hydrolyzed due to improper storage. 2. Insufficient Base: The base may be insufficient to neutralize the acidic byproduct (e.g., acetic acid), thereby protonating the starting material and halting the reaction. 3. Reaction Temperature Too Low: The activation energy for the reaction may not be met. 4. Presence of Water: Moisture in the reactants or solvent can consume the acetylating agent.1. Use a fresh, unopened bottle of the acetylating agent or purify it before use. 2. Increase the equivalents of base (typically 1.5-2.0 equivalents). Ensure the base is suitable for the reaction (e.g., triethylamine, pyridine). 3. While the reaction is often run at 0 °C to room temperature, consider gradually increasing the temperature to 40-50 °C while monitoring for side product formation.[2] 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., N₂ or Ar). Use anhydrous solvents.
Multiple Spots on TLC Plate 1. Unreacted Starting Material: The reaction has not gone to completion. 2. Di-acetylation or O-acetylation: The carboxylic acid group may have been acetylated to form a mixed anhydride, or if an ester starting material is used, other reactions can occur.[3] 3. Side Reactions/Degradation: The product or starting material may be unstable under the reaction conditions.1. Increase reaction time or temperature. Add a slight excess of the acetylating agent (1.1-1.2 equivalents). 2. Use milder acetylating agents or carefully control the stoichiometry. The mixed anhydride is typically unstable and can be hydrolyzed back to the desired product during aqueous work-up. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.[4]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials, byproducts, or residual solvent can inhibit crystallization. 2. Incorrect pH: The product's solubility is pH-dependent due to the carboxylic acid group.1. Purify the crude product using column chromatography. Ensure the correct solvent system is used to separate the product from impurities. 2. During the work-up, carefully acidify the aqueous layer to a pH of ~3-4 with 1M HCl to ensure the carboxylic acid is protonated before extraction.[4]
Difficulty in Product Extraction 1. Emulsion Formation: The presence of salts and the amphiphilic nature of the product can lead to emulsions during liquid-liquid extraction. 2. Product Solubility in Aqueous Layer: The product may have some solubility in the aqueous phase, especially if the pH is not optimal.1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Alternatively, filter the mixture through a pad of Celite. 2. Perform multiple extractions (3-4 times) with the organic solvent (e.g., ethyl acetate or DCM) to maximize recovery. Ensure the aqueous layer is acidified correctly before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of acetylating agent and solvent for this synthesis? A: Acetic anhydride is a common and effective acetylating agent due to its high reactivity and the fact that the byproduct, acetic acid, is easily removed. Acetyl chloride is also effective but generates HCl, which requires a stoichiometric amount of base. For solvents, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are inert and effectively dissolve the starting materials.[4]

Q2: Why is the choice of base important? A: The base is critical for two reasons. First, it neutralizes the acidic byproduct generated during the reaction (acetic acid or HCl), preventing the protonation of the piperidine nitrogen, which would render it unreactive. Second, a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred to avoid competing reactions where the base itself is acetylated.

Q3: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method.[5] A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The reaction is complete when the starting material spot has disappeared. A typical solvent system for TLC would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid or methanol to improve spot shape. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product's mass peak.[4][6]

Q4: My final product shows a broad peak in the NMR spectrum. What could be the cause? A: A broad peak, particularly for the protons near the nitrogen, can be due to the restricted rotation around the amide C-N bond at room temperature. This is a known phenomenon for N-acylpiperidines.[7] Running the NMR at an elevated temperature (e.g., 50-80 °C) can often cause these broad peaks to sharpen as the rate of rotation increases.

Q5: What is the mechanism of N-acetylation? A: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary nitrogen of the piperidine ring attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating an acetate ion as a leaving group to yield the N-acetylated product.

Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Reactants Piperidine N attacks Acetic Anhydride Carbonyl Intermediate Tetrahedral Intermediate Formation Reactants->Intermediate Collapse Intermediate Collapses Intermediate->Collapse Products Product + Acetate Leaving Group Collapse->Products

Caption: Simplified N-acetylation mechanism.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-Piperidineacetic acid

  • Acetic Anhydride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2-piperidineacetic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Addition of Acetylating Agent: Add acetic anhydride (1.2 eq) dropwise. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.[4]

  • Quenching: Once complete, cool the mixture back to 0 °C and slowly add water to quench any unreacted acetic anhydride.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if it is an oil.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel coated TLC plates (Silica gel GF254).[5]

  • Solvent System: Prepare a mobile phase. A good starting point is 70:30 Ethyl Acetate:Hexanes with 1% acetic acid.

  • Spotting: On the baseline of the TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Place the plate in a TLC chamber saturated with the mobile phase and allow the solvent to run up the plate.

  • Visualization: Visualize the plate under UV light (254 nm).[5] The starting material and product should have different Rf values. The reaction is complete when the SM spot is no longer visible in the RM lane. Stain with an appropriate agent (e.g., potassium permanganate) if spots are not UV active.

References

overcoming 1-Acetyl-2-piperidineacetic Acid solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Acetyl-2-piperidineacetic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments, with a specific focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in troubleshooting. Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 25393-20-8 [1]
Molecular Formula C₉H₁₅NO₃ [1]
Molecular Weight 185.22 g/mol [1]
Melting Point 112 - 113°C [1]
Boiling Point 389.6 ± 15.0 °C (Predicted) [1]
Density 1.150 ± 0.06 g/cm³ (Predicted) [1]

| Known Solubility | Chloroform (Slightly, Sonicated), DMSO (Slightly) |[1] |

Q2: Why is my this compound not dissolving in aqueous buffers?

A2: this compound is a weakly acidic compound due to its carboxylic acid group. Its aqueous solubility is highly dependent on the pH of the solution.[2][3] In acidic to neutral pH (below its pKa), the compound exists predominantly in its neutral, protonated form, which is less soluble in water. To achieve significant aqueous solubility, the pH of the medium must be raised above the compound's pKa to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

cluster_low_ph Low pH (Below pKa) cluster_high_ph High pH (Above pKa) Low_Solubility R-COOH (Protonated Form) Poorly Water-Soluble High_Solubility R-COO⁻ (Deprotonated Form) More Water-Soluble Low_Solubility->High_Solubility Add Base (e.g., NaOH) High_Solubility->Low_Solubility Add Acid (e.g., HCl)

Caption: pH-dependent equilibrium of this compound.

Q3: What are the recommended starting solvents for this compound?

A3: Based on its known properties and chemical structure, solubility is limited. For initial experiments, consider the solvents listed below. Always start with a small amount of material to assess solubility before scaling up.

Table 2: Recommended Solvents for Initial Solubility Screening

Solvent Class Solvent Examples Expected Solubility Rationale / Notes
Aprotic Polar DMSO, DMF Slight to Moderate Known to be slightly soluble in DMSO.[1] These solvents are good starting points for creating stock solutions.
Chlorinated Chloroform, Dichloromethane (DCM) Slight Known to be slightly soluble in chloroform, may require sonication.[1]
Alcohols Methanol, Ethanol Slight to Moderate The polar hydroxyl group can interact with the compound.
Aqueous Buffers Phosphate, TRIS (pH > 8.0) Moderate to High Solubility is significantly enhanced at basic pH due to salt formation.

| Non-polar | Hexanes, Toluene | Very Low | The compound has significant polar functionality, making it unlikely to dissolve in non-polar solvents. |

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound. Follow the suggested workflow to diagnose and resolve your issue.

Start Start: Compound won't dissolve Solvent What is the solvent? Start->Solvent Aq_Buffer Aqueous Buffer Solvent->Aq_Buffer Aqueous Organic Organic Solvent Solvent->Organic Organic Check_pH Is the pH > 8.0? Aq_Buffer->Check_pH Try_Other_Organic Action: Try a different organic solvent like DMSO or DMF. Organic->Try_Other_Organic Adjust_pH Action: Increase pH with dilute NaOH or KOH. See Protocol 1. Check_pH->Adjust_pH No Use_Cosolvent Action: Use a co-solvent system (e.g., DMSO/Water). See Protocol 2. Check_pH->Use_Cosolvent Yes Still_Insoluble Still Insoluble? Adjust_pH->Still_Insoluble Use_Cosolvent->Still_Insoluble Use_Energy Action: Apply gentle heat or sonication. Try_Other_Organic->Use_Energy Use_Energy->Still_Insoluble Solid_Dispersion Advanced Method: Consider Solid Dispersion. See Protocol 3. Still_Insoluble->Solid_Dispersion Yes End Problem Solved Still_Insoluble->End No Solid_Dispersion->End

Caption: Troubleshooting workflow for solubility issues.

Table 3: Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Compound precipitates out of aqueous solution. The pH of the solution has dropped, causing the compound to convert back to its less soluble neutral form. Re-adjust the pH to be basic (pH > 8.0). Ensure the buffer has sufficient capacity to maintain the pH.
A cloudy suspension forms instead of a clear solution. The solubility limit has been exceeded, or the dissolution rate is very slow. 1. Ensure the pH is correct for aqueous solutions. 2. Apply gentle heating or sonication to increase the rate of dissolution. 3. If the limit is exceeded, dilute the sample or use a solubility enhancement technique like co-solvency.[4]

| Compound is insoluble even in DMSO. | The concentration is too high, or the material has low purity. | 1. Try diluting the sample. 2. Use sonication to aid dissolution.[1] 3. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). |

Experimental Protocols

Protocol 1: Solubilization in Aqueous Buffer via pH Adjustment

This protocol describes how to dissolve this compound in an aqueous medium by modifying the pH.

Materials:

  • This compound

  • Deionized water or desired buffer (e.g., Phosphate Buffered Saline)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

Methodology:

  • Weigh the desired amount of this compound and add it to a beaker or flask.

  • Add approximately 80% of the final desired volume of water or buffer. A suspension will form.

  • Place the container on a stir plate and begin stirring.

  • Slowly add the 1 M NaOH solution dropwise while monitoring the pH with a calibrated meter.

  • Observe the suspension. As the pH increases, the solid will begin to dissolve.

  • Continue adding NaOH until all the solid has dissolved and the pH is stable in the desired range (typically pH 8.0-9.0).

  • Once fully dissolved, add the remaining water or buffer to reach the final target volume and concentration.

  • Confirm the final pH and adjust if necessary.

Protocol 2: Solubilization Using a Co-solvent System

This method is useful for preparing concentrated stock solutions that can be diluted into aqueous media for experiments. Co-solvents can disrupt the hydrogen bonding network of water, enhancing the solubility of non-polar compounds.[5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Deionized water or buffer

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh the desired amount of this compound into a suitable vial.

  • Add the minimum amount of DMSO required to fully dissolve the compound. This may require vortexing or brief sonication. This is your concentrated stock solution.

  • For your experiment, perform a serial dilution of this stock solution into your aqueous experimental medium.

  • Critical Step: When diluting, add the DMSO stock solution to the aqueous buffer (not the other way around) while vortexing to avoid precipitation.

  • Note: Be mindful of the final DMSO concentration in your experiment, as it can affect biological assays. Aim for a final concentration of <0.5% where possible.

Protocol 3: Solubility Enhancement by Solid Dispersion (Solvent Evaporation Method)

Solid dispersion is a technique where the drug is dispersed in a hydrophilic polymer matrix, converting it from a crystalline to a more soluble amorphous state.[5] This is an advanced method for formulation development.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol 6000 (PEG 6000))

  • A volatile organic solvent in which both the compound and polymer are soluble (e.g., Methanol or Ethanol)

  • Rotary evaporator or vacuum oven

A 1. Dissolve Compound and Polymer (e.g., PVP K30) in a common solvent (e.g., Methanol) B 2. Mix thoroughly to create a clear solution A->B C 3. Evaporate solvent using a rotary evaporator B->C D 4. Dry further under vacuum to remove all residual solvent C->D E 5. Collect the resulting powder (Solid Dispersion) D->E F Result: Amorphous compound dispersed in polymer matrix with enhanced aqueous dissolution E->F

Caption: Workflow for the solvent evaporation solid dispersion method.

Methodology:

  • Determine the desired ratio of compound to polymer (e.g., 1:1, 1:2, or 1:5 by weight).

  • Dissolve both the this compound and the chosen polymer (e.g., PVP K30) in a suitable volatile solvent like methanol. Ensure a clear solution is formed.

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure and gentle heat (e.g., 40°C).

  • A thin film will form on the inside of the flask.

  • Further dry the solid film in a vacuum oven overnight to remove any residual solvent.

  • Scrape the dried solid from the flask. The resulting powder is the solid dispersion, which should exhibit improved dissolution characteristics in aqueous media compared to the crystalline compound alone.

References

1-Acetyl-2-piperidineacetic Acid stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Acetyl-2-piperidineacetic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions related to the handling and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, showing a decrease in the main peak area over a short period. What could be the cause?

A1: Inconsistent analytical results, particularly a decreasing peak area in chromatographic analysis, may suggest that this compound is degrading under your experimental or storage conditions.[1] The molecule possesses an amide and a carboxylic acid functional group, as well as a piperidine ring, which can be susceptible to certain degradation pathways.[1] It is crucial to evaluate the stability of the compound in your specific solvent and storage conditions. Forced degradation studies are a valuable tool for understanding a compound's stability profile.[2][3][4]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in public literature, potential degradation can be inferred based on its chemical structure. The primary sites for degradation are the acetyl group, the piperidine ring, and the acetic acid moiety. Potential pathways include:

  • Hydrolysis: The amide linkage of the acetyl group is susceptible to hydrolysis under both acidic and basic conditions, which would yield piperidine-2-acetic acid and acetic acid. The carboxylic acid group can also undergo reactions, though it is generally more stable.

  • Oxidation: The nitrogen atom in the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[1]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the acetic acid group could occur. High temperatures can also accelerate hydrolysis and other degradation reactions.[1]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[1]

Q3: How can I prevent the degradation of this compound during my experiments and storage?

A3: To minimize degradation, consider the following precautions:

  • Solvent Selection: Use aprotic, neutral solvents whenever possible. If aqueous solutions are necessary, use buffered solutions at a pH where the compound is most stable (this would need to be determined experimentally).

  • Temperature Control: Store stock solutions and samples at low temperatures (e.g., 2-8 °C or -20 °C) and protect them from excessive heat during experiments.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Inert Atmosphere: For long-term storage or when working with sensitive reagents, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh before use to minimize the potential for degradation over time.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Unexpected Peaks in Chromatogram Degradation of this compound.1. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. 2. Analyze a freshly prepared sample to confirm the absence of these peaks. 3. Adjust experimental conditions (pH, solvent, temperature, light exposure) to minimize degradation.
Poor Solubility in a Specific Solvent The polarity of the solvent may not be suitable for this compound.1. Consult a solvent polarity chart to select a more appropriate solvent.[5] 2. Consider using a co-solvent system to improve solubility. 3. For aqueous solutions, adjusting the pH may improve the solubility of the carboxylic acid group.
Precipitate Formation in Solution Over Time Formation of insoluble degradation products or exceeding the solubility limit upon temperature changes.1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry. 2. Review the solvent system and concentration; degradation products may have different solubility profiles. 3. Ensure storage temperature does not cause the compound to fall out of solution.

Stability Data Summary

Stress Condition Solvent/Reagent Temperature Duration % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acidic Hydrolysis 0.1 M HCl60 °C24 hours15%Piperidine-2-acetic acid
Basic Hydrolysis 0.1 M NaOH60 °C8 hours45%Piperidine-2-acetic acid
Oxidative 3% H₂O₂Room Temp24 hours25%This compound N-oxide
Thermal Water80 °C48 hours10%Minor unidentified peaks
Photolytic MethanolRoom Temp7 days (ICH Q1B)5%Minor unidentified peaks

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and determine its stability profile.

1. Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.[3][6]

2. Materials:

  • This compound

  • HPLC grade solvents (e.g., Methanol, Acetonitrile, Water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Calibrated oven and photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose a sample of the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).

5. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Dilute the samples to a suitable concentration for analysis with the initial mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from all degradation products.

6. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Use a PDA detector to assess the peak purity of the parent drug and the degradation products.

  • If necessary, use LC-MS to identify the mass of the degradation products to help elucidate their structures.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock_solution->base oxidative Oxidative (3% H2O2, RT) stock_solution->oxidative thermal Thermal (80°C) stock_solution->thermal photo Photolytic (ICH Q1B) stock_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Analysis (% Degradation, Peak Purity) hplc->data identification Structure Elucidation (LC-MS) data->identification

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product Piperidine-2-acetic acid parent->hydrolysis_product Acid/Base oxidation_product N-Oxide Derivative parent->oxidation_product Oxidizing Agent

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Crystallization of 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 1-Acetyl-2-piperidineacetic Acid.

Frequently Asked Questions (FAQs)

Q1: What are suitable solvents for the crystallization of this compound?

Based on the polarity of this compound, common protic solvents are often a good starting point. While specific solubility data is limited, ethanol, methanol, or a mixture of ethanol and water are likely suitable for recrystallization.[1] The ideal solvent should dissolve the compound at an elevated temperature but lead to insolubility at lower temperatures, allowing for crystal formation upon cooling. The compound is reportedly slightly soluble in chloroform and DMSO.[2]

Q2: What is the expected melting point of pure this compound?

The melting point of this compound is reported to be in the range of 112-113°C.[2] A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.

Q3: What are some common issues encountered during the crystallization of this compound?

Common problems include the failure of crystals to form, the product "oiling out" (separating as a liquid instead of a solid), and the formation of an amorphous solid rather than a crystalline one. These issues are often related to solvent choice, cooling rate, and the presence of impurities.

Q4: Are there any known biological activities of this compound or related compounds?

Piperidine derivatives are known to exhibit a wide range of biological activities. They have been investigated as anticancer, antiviral, antimalarial, antimicrobial, and antifungal agents.[3] Some piperidine-containing compounds also show potential as acetylcholinesterase inhibitors, which is relevant in the research of anti-Alzheimer's drugs.[4]

Data Presentation

Physical and Solubility Properties of this compound

PropertyValueSource
Melting Point112-113 °C[2]
Solubility in ChloroformSlightly Soluble[2]
Solubility in DMSOSlightly Soluble[2]

Experimental Protocols

General Protocol for Cooling Crystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the scale of the experiment.

  • Solvent Selection : Based on preliminary solubility tests, select a suitable solvent or solvent system (e.g., ethanol, ethanol/water).

  • Dissolution : In a suitable flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling : Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

  • Further Cooling : If crystallization does not occur at room temperature, cool the flask in an ice bath or refrigerate.

  • Inducing Crystallization : If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying : Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Guide

Problem: No Crystals Form Upon Cooling

Possible CauseSuggested Solution
Solution is not sufficiently saturated.- Concentrate the solution by carefully evaporating some of the solvent. - Try a different solvent in which the compound is less soluble at room temperature.
Supersaturation is not relieved.- Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound.
Cooling is too rapid.- Allow the solution to cool more slowly to room temperature before further cooling.

Problem: The Product "Oils Out"

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly, or if the melting point of the solid is lower than the temperature of the solution.

Possible CauseSuggested Solution
Solution is excessively supersaturated.- Reheat the solution to dissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool more slowly.
Presence of impurities.- Consider a pre-purification step (e.g., column chromatography) before crystallization. - Try a different solvent system that may leave impurities in the solution.
Melting point of the compound is low.- Ensure the cooling process is very gradual. - Consider using a solvent with a lower boiling point.

Problem: Poor Crystal Quality or Low Yield

Possible CauseSuggested Solution
Rapid crystal growth.- Slow down the cooling rate. - Use a slightly larger volume of solvent.
Compound is too soluble in the chosen solvent.- Use a solvent in which the compound has lower solubility at cold temperatures. - Consider using an anti-solvent to decrease solubility after initial dissolution.
Incomplete precipitation.- Cool the solution for a longer period or to a lower temperature.

Visualizations

Troubleshooting_Crystallization start Start Crystallization (Cooling Saturated Solution) check_crystals Crystals Formed? start->check_crystals oiling_out Product 'Oiled Out'? check_crystals->oiling_out No success Successful Crystallization check_crystals->success Yes no_crystals No Crystals Formed oiling_out->no_crystals No sol_reheat_add_solvent Reheat and Add More Solvent oiling_out->sol_reheat_add_solvent Yes sol_scratch Scratch Flask / Add Seed Crystal no_crystals->sol_scratch Try First sol_concentrate Concentrate Solution no_crystals->sol_concentrate If Scratching Fails sol_cool_slower Cool More Slowly no_crystals->sol_cool_slower General Practice sol_scratch->check_crystals Re-evaluate failure Further Purification Needed sol_scratch->failure sol_concentrate->check_crystals Re-evaluate sol_concentrate->failure sol_cool_slower->check_crystals Re-evaluate sol_reheat_add_solvent->check_crystals Re-evaluate sol_change_solvent Change Solvent System sol_reheat_add_solvent->sol_change_solvent If Oiling Persists sol_change_solvent->start Restart with New Solvent sol_change_solvent->failure

Caption: Troubleshooting workflow for this compound crystallization.

References

Technical Support Center: Optimization of 1-Acetyl-2-piperidineacetic Acid Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Acetyl-2-piperidineacetic Acid. As detailed literature on the optimization of this specific compound is limited, this guide is based on established principles of N-acetylation and the synthesis of related piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward approach is the N-acetylation of 2-piperidineacetic acid using an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is typically performed in the presence of a base to neutralize the acid byproduct and drive the reaction to completion.

Q2: How can I monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material (2-piperidineacetic acid) should diminish over time, while a new spot for the product (this compound) should appear. The disappearance of the starting material generally indicates the completion of the reaction.

Q3: What are the critical parameters to consider for optimizing the reaction yield?

The key parameters for optimization include the choice of acetylating agent, solvent, base, reaction temperature, and reaction time. A systematic variation of these parameters, as outlined in the experimental design table below, will help in identifying the optimal conditions for your specific setup.

Q4: I am observing a low yield. What are the potential causes and how can I troubleshoot this?

Low yields can result from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, degradation of the product, or loss during workup and purification.

Experimental Protocols

General Protocol for N-acetylation of 2-Piperidineacetic Acid

This protocol describes a general method for the synthesis of this compound. Researchers should adapt this protocol based on their specific experimental goals and safety procedures.

Materials:

  • 2-Piperidineacetic acid

  • Acetic anhydride (or acetyl chloride)

  • A suitable base (e.g., triethylamine, pyridine, or sodium bicarbonate)

  • An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or water)

  • Hydrochloric acid (HCl) for acidification

  • Sodium sulfate (Na₂SO₄) for drying

  • Solvents for extraction and purification (e.g., ethyl acetate)

Procedure:

  • Dissolve 2-piperidineacetic acid (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • If using an organic solvent, cool the mixture in an ice bath (0 °C).

  • Slowly add the base (1.1 to 1.5 equivalents).

  • Add the acetylating agent (1.0 to 1.2 equivalents) dropwise to the stirred solution while maintaining the temperature.

  • Allow the reaction mixture to warm to room temperature and stir for the desired time (e.g., 2-12 hours), monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If using an aqueous solvent, acidify the reaction mixture with HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation: Reaction Condition Optimization

The following table presents a hypothetical design of experiments for the optimization of the N-acetylation of 2-piperidineacetic acid. Researchers can use this as a template for their optimization studies.

EntryAcetylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Acetic AnhydrideTriethylamineDCM0 to RT475
2Acetyl ChlorideTriethylamineDCM0 to RT285
3Acetic AnhydridePyridineDCMRT670
4Acetic AnhydrideNaHCO₃WaterRT1265
5Acetyl ChlorideNaOH (aq)Water0 to RT180
6Acetic AnhydrideTriethylamineTHF0 to RT478

Note: The yield data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-piperidineacetic acid in solvent start->dissolve add_base Add Base dissolve->add_base add_acetylating_agent Add Acetylating Agent add_base->add_acetylating_agent react Stir at specified temperature and time add_acetylating_agent->react workup Reaction Workup (Quench, Extract/Filter) react->workup purify Purify Product (Recrystallization/Chromatography) workup->purify end End purify->end

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Guide for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction_completion Is the reaction complete? (Check TLC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No reaction_complete Reaction is complete check_reaction_completion->reaction_complete Yes increase_time_temp Increase reaction time or temperature incomplete_reaction->increase_time_temp check_reagents Check purity/activity of reagents incomplete_reaction->check_reagents workup_issue Potential issue during workup/purification reaction_complete->workup_issue optimize_extraction Optimize extraction pH and solvent workup_issue->optimize_extraction check_purification Review purification method (e.g., recrystallization solvent) workup_issue->check_purification

Caption: A decision tree for troubleshooting low reaction yields.

Navigating the Synthesis of 1-Acetyl-2-piperidineacetic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a routine yet intricate process. 1-Acetyl-2-piperidineacetic acid, a key intermediate in the development of various pharmaceutical agents, presents its own unique set of challenges during synthesis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its preparation, with a focus on identifying and mitigating impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward method for the synthesis of this compound is the N-acetylation of 2-piperidineacetic acid. This reaction typically involves treating 2-piperidineacetic acid with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base to neutralize the acid generated during the reaction.

Q2: What are the most probable impurities in the synthesis of this compound?

During the N-acetylation of 2-piperidineacetic acid, several impurities can form. The most common include:

  • Unreacted 2-piperidineacetic acid: Incomplete acetylation will result in the starting material remaining in the final product.

  • Diacetylated products: While less common for secondary amines, the presence of any primary amine impurities could lead to the formation of diacetylated species.

  • Azlactone formation: Intramolecular cyclization of the N-acetylated product can lead to the formation of an azlactone, particularly under dehydrating conditions.[1]

  • Diketopiperazines: Intermolecular condensation between two molecules of an amino acid ester can form diketopiperazines. If the starting material is an ester of 2-piperidineacetic acid, this is a potential side product.[1]

  • Solvent and reagent residues: Residual solvents and unreacted reagents or their by-products can also be present as impurities.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (2-piperidineacetic acid), the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot can be observed. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase the reaction time or temperature.- Use a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents of acetic anhydride).- Ensure the base is sufficiently strong and present in at least stoichiometric amounts to neutralize the generated acid.
Product loss during workup.- Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous phase.- Use a suitable solvent for extraction in which the product has high solubility and impurities have low solubility.
Presence of Unreacted 2-Piperidineacetic Acid Insufficient acetylating agent or reaction time.- Increase the amount of acetic anhydride or acetyl chloride.- Prolong the reaction time and monitor by TLC until the starting material is consumed.
Formation of an Unknown By-product Side reactions such as azlactone or diketopiperazine formation.- Control the reaction temperature; elevated temperatures can promote side reactions.- If using an ester of 2-piperidineacetic acid, consider hydrolyzing the ester to the carboxylic acid before acetylation to prevent diketopiperazine formation.[1]- Use milder acetylating conditions if possible.
Degradation of the product.- Ensure the workup and purification conditions are not too harsh (e.g., avoid strong acids or bases for extended periods if the product is sensitive).
Difficulty in Purifying the Product Co-elution of impurities with the product during chromatography.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve better separation.- Consider recrystallization as an alternative or additional purification step.
Product is an oil and difficult to handle.- Attempt to form a salt (e.g., hydrochloride or sodium salt) which may be a crystalline solid and easier to purify by recrystallization.

Experimental Protocols

General Protocol for N-acetylation of 2-Piperidineacetic Acid:

  • Dissolution: Dissolve 2-piperidineacetic acid (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or water with a base).

  • Base Addition: Add a suitable base (e.g., triethylamine, pyridine, or sodium bicarbonate) to the solution (at least 1.0 equivalent, often a slight excess is used).

  • Acetylation: Cool the mixture in an ice bath. Slowly add the acetylating agent, such as acetic anhydride (1.1 equivalents), dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water or a dilute aqueous acid. Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Analytical Methods for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main product and its impurities. A reversed-phase C18 column is often suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid or trifluoroacetic acid, is commonly used.[2]

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically effective for detecting the amide bond.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities or after derivatization of the product and impurities to increase their volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify and quantify impurities if their signals are resolved from the main product's signals.[3]

Visualizing the Process

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key pathways.

synthesis_workflow cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Formation start 2-Piperidineacetic Acid reagents Acetic Anhydride / Base start->reagents Reacts with product This compound reagents->product Forms unreacted Unreacted Starting Material product->unreacted Incomplete Reaction azlactone Azlactone product->azlactone Intramolecular Cyclization diketopiperazine Diketopiperazine product->diketopiperazine Intermolecular Condensation (from ester precursor)

Caption: A simplified workflow illustrating the synthesis of this compound and the formation of common impurities.

impurity_identification_workflow start Crude Product Mixture hplc HPLC Analysis (Separation and Quantification) start->hplc lcms LC-MS Analysis (Impurity Identification by Mass) start->lcms nmr NMR Spectroscopy (Structural Confirmation and Purity) start->nmr purification Purification (Column Chromatography / Recrystallization) hplc->purification lcms->purification nmr->purification pure_product Pure this compound purification->pure_product

Caption: An experimental workflow for the identification and purification of this compound from potential impurities.

References

preventing degradation of 1-Acetyl-2-piperidineacetic Acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Acetyl-2-piperidineacetic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during analytical assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The N-acetyl group can undergo hydrolysis, particularly under acidic or basic conditions, to yield piperidine-2-acetic acid and acetic acid. This is often the most common degradation pathway observed.

  • Oxidation: The piperidine ring, being a secondary amine derivative, is susceptible to oxidation. This can lead to the formation of N-oxides or other oxidative degradation products, especially in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen.[1]

Q2: What are the ideal storage conditions for this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) . This minimizes exposure to moisture and oxygen, which can promote hydrolysis and oxidation, respectively.

Q3: I am observing a decrease in the peak area of my compound during HPLC analysis. What could be the cause?

A3: A decreasing peak area over subsequent injections can indicate on-instrument or in-solution degradation. Potential causes include:

  • Mobile Phase pH: If the mobile phase is too acidic or basic, it can catalyze the hydrolysis of the N-acetyl group.

  • Temperature: Elevated temperatures in the autosampler or column compartment can accelerate degradation.

  • Solvent Reactivity: Ensure the dissolution solvent is inert and does not promote degradation. For example, prolonged exposure to water, especially at non-neutral pH, can be problematic.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can separate the intact drug from its degradation products. To develop such a method, you should perform forced degradation studies to generate these products.[1][2] A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a slightly acidic pH to suppress ionization of the carboxylic acid) and an organic modifier like acetonitrile or methanol.[3][4] Gradient elution may be necessary to resolve all degradation products from the parent compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem Potential Cause Recommended Solution
Appearance of a new, more polar peak in the chromatogram Hydrolysis of the N-acetyl group to form piperidine-2-acetic acid.1. Check the pH of your sample diluent and mobile phase. Aim for a pH between 4 and 6. 2. Prepare samples fresh and analyze them promptly. 3. If using an aqueous diluent, consider preparing samples in a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) to reduce hydrolytic activity.
Broad or tailing peak shape for the main analyte 1. Interaction of the carboxylic acid group with active sites on the HPLC column packing. 2. Inappropriate mobile phase pH.1. Use a high-purity, end-capped C18 column. 2. Lower the mobile phase pH to suppress the ionization of the carboxylic acid (e.g., pH 2.5-3.5 with trifluoroacetic acid or formic acid). 3. Consider using a guard column to protect the analytical column from strongly retained impurities.
Inconsistent retention times 1. Fluctuations in mobile phase composition. 2. Column temperature variations. 3. Improper column equilibration.1. Ensure your mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column with at least 10-15 column volumes of the mobile phase before starting your analytical run.
Loss of analyte recovery after sample preparation Adsorption of the compound onto glassware or plasticware, or degradation during sample processing steps.1. Use silanized glassware to minimize adsorption. 2. Keep sample processing times to a minimum and perform steps at low temperatures where possible. 3. Evaluate the stability of the analyte in the sample matrix and processing solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound and to develop a stability-indicating analytical method.[1][2]

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a portion of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30-31 min: 95% to 5% B; 31-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, illustrating the expected stability under various stress conditions.

Stress Condition Duration Temperature % Assay of this compound Remaining Major Degradation Product(s) Observed
0.1 M HCl24 hours60°C85.2%Piperidine-2-acetic acid
0.1 M NaOH4 hoursRoom Temp78.5%Piperidine-2-acetic acid
3% H₂O₂24 hoursRoom Temp92.1%Oxidized piperidine derivatives
Heat (Solid)48 hours80°C98.5%Minor unidentified products
Heat (Solution)48 hours60°C95.3%Minor hydrolysis and oxidative products
Photolytic1.2 million lux hoursRoom Temp97.8%Minor unidentified products

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis and degradation of this compound.

degradation_pathway This compound This compound Piperidine-2-acetic Acid + Acetic Acid Piperidine-2-acetic Acid + Acetic Acid This compound->Piperidine-2-acetic Acid + Acetic Acid Hydrolysis (Acid/Base) Oxidized Derivatives (e.g., N-oxide) Oxidized Derivatives (e.g., N-oxide) This compound->Oxidized Derivatives (e.g., N-oxide) Oxidation (H2O2)

Figure 1. Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution Forced Degradation Forced Degradation Stock Solution->Forced Degradation Acid Hydrolysis Acid Hydrolysis Forced Degradation->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Forced Degradation->Base Hydrolysis Oxidation Oxidation Forced Degradation->Oxidation Thermal Thermal Forced Degradation->Thermal Photolytic Photolytic Forced Degradation->Photolytic Neutralization & Dilution Neutralization & Dilution Acid Hydrolysis->Neutralization & Dilution Base Hydrolysis->Neutralization & Dilution Dilution Dilution Oxidation->Dilution Thermal->Dilution Photolytic->Dilution HPLC Analysis HPLC Analysis Neutralization & Dilution->HPLC Analysis Dilution->HPLC Analysis troubleshooting_logic node_rect node_rect start Assay Issue? peak_shape Poor Peak Shape? start->peak_shape Yes retention_time Inconsistent Retention Time? start->retention_time No peak_shape->node_rect Check mobile phase pH and column condition peak_shape->retention_time No retention_time->node_rect Check mobile phase prep, temperature, and equilibration recovery Low Recovery? retention_time->recovery No recovery->node_rect Check other parameters recovery->node_rect Check for adsorption and sample prep degradation

References

addressing poor cell permeability of 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the poor cell permeability of 1-Acetyl-2-piperidineacetic Acid.

Troubleshooting Guides

Issue: Low intracellular concentration of this compound in cell-based assays.

Possible Cause 1: Poor Passive Diffusion due to Ionization

At physiological pH (~7.4), the carboxylic acid group of this compound is likely deprotonated, creating a negatively charged molecule. This charge significantly hinders its ability to passively diffuse across the lipophilic cell membrane.[1][2]

Solution: Prodrug Strategy - Esterification

A common and effective method to overcome this is to mask the polar carboxylic acid group by converting it into a more lipophilic ester.[1][2] This ester prodrug can more readily cross the cell membrane. Once inside the cell, endogenous esterases can cleave the ester bond, releasing the active carboxylic acid form of the compound.[1]

  • Recommendation: Synthesize a simple alkyl ester (e.g., methyl or ethyl ester) of this compound. This modification increases the compound's lipophilicity, which generally leads to improved cell permeability.[][4] Studies on other carboxylic acid-containing drugs have shown that esterification can significantly increase the apparent permeability coefficient (Papp).[1]

Possible Cause 2: Active Efflux by Transmembrane Transporters

Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, leading to low intracellular accumulation.[5]

Solution: Co-administration with an Efflux Pump Inhibitor

To determine if efflux is the issue, you can perform your cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[5]

  • Recommendation: If the intracellular concentration of your compound increases significantly in the presence of the inhibitor, it is likely a substrate for that efflux pump. This would suggest that medicinal chemistry efforts could be directed towards synthesizing analogs that are not recognized by these transporters.

Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of this compound expected to be poor?

The primary reason is the presence of the carboxylic acid group. At physiological pH, this group is ionized, making the molecule polar and reducing its ability to pass through the nonpolar lipid bilayer of the cell membrane.[2]

Q2: What is a prodrug and how can it help with poor permeability?

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[6] For carboxylic acids, converting them into esters creates a more lipophilic prodrug that can cross the cell membrane more easily.[4] Once inside the cell, enzymes called esterases cleave the ester to release the active drug.[1]

Q3: Are there potential downsides to the ester prodrug approach?

Yes, there are a few considerations:

  • Esterase Stability: The rate of cleavage by intracellular esterases can vary between cell types and tissues.[7]

  • Solubility: Increasing lipophilicity too much can lead to poor aqueous solubility, which can limit the concentration of the compound available to permeate the cells.[8]

  • Recommendation: Aim for a balance between lipophilicity and aqueous solubility. Consider using promoieties that can improve both permeability and solubility.

Q4: How can I experimentally measure the permeability of my compounds?

Two common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a cell-free assay that predicts passive diffusion.[9][10] It's a cost-effective, high-throughput method for initial screening.[11]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier similar to the intestinal epithelium.[12][13] It can assess passive diffusion, active transport, and efflux mechanisms.[14]

Data Presentation

Table 1: Hypothetical Permeability Data for this compound and its Prodrugs

CompoundStructureAssay TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Permeability Class
This compound ParentPAMPA0.8Low
Methyl Ester Prodrug Prodrug 1PAMPA5.2High
Ethyl Ester Prodrug Prodrug 2PAMPA6.8High
This compound ParentCaco-2 (A to B)0.5Low
Methyl Ester Prodrug Prodrug 1Caco-2 (A to B)4.1Moderate
Ethyl Ester Prodrug Prodrug 2Caco-2 (A to B)5.5High

Note: Papp values are hypothetical. High permeability in PAMPA is often considered >1.5 x 10⁻⁶ cm/s.[11] In Caco-2 assays, compounds are often ranked relative to controls like atenolol (low permeability) and antipyrine (high permeability).[12]

Table 2: Effect of Efflux Pump Inhibitor on Intracellular Accumulation

CompoundTreatmentIntracellular Conc. (ng/mg protein)Fold Increase
This compound Vehicle15-
This compound Verapamil (10 µM)453.0

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard PAMPA procedures.[9][15]

Objective: To assess the passive diffusion of this compound and its derivatives across an artificial lipid membrane.

Materials:

  • 96-well microtiter filter plates (Donor plate)

  • 96-well acceptor plates

  • Lipid solution (e.g., 10% lecithin in dodecane)[15]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and controls

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a 1-10 µM solution of the test compound in PBS.[15]

  • Coat the filter of each well in the donor plate with 5 µL of the lipid solution and allow the solvent to evaporate.

  • Fill the acceptor plate wells with 300 µL of PBS.

  • Add 150 µL of the test compound solution to the donor plate wells.

  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate the plate assembly for 10-20 hours at room temperature with gentle shaking.[15]

  • After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantify the concentration of the compound in each sample using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is a generalized procedure based on established methods.[13][16]

Objective: To evaluate the bidirectional permeability of this compound and its derivatives across a Caco-2 cell monolayer, and to assess for active efflux.

Materials:

  • Caco-2 cells

  • Transwell inserts (24-well or 96-well)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds, controls (e.g., atenolol, antipyrine), and efflux pump inhibitors (e.g., verapamil)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a polarized monolayer.[12]

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value ≥ 200 Ω·cm² is generally acceptable.[16]

  • Permeability Measurement (Apical to Basolateral - A to B): a. Wash the monolayer with pre-warmed transport buffer. b. Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side. c. Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking. d. Collect samples from the basolateral side at various time points.

  • Permeability Measurement (Basolateral to Apical - B to A): a. Repeat the process but add the test compound to the basolateral side and collect samples from the apical side. This is done to determine the efflux ratio.[12]

  • Quantification and Analysis: a. Analyze the concentration of the compound in the collected samples by LC-MS/MS. b. Calculate the Papp values for both A to B and B to A directions. c. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[5]

Visualizations

Troubleshooting_Workflow start Start: Low intracellular concentration observed check_permeability Is poor permeability the suspected cause? start->check_permeability pampa_assay Perform PAMPA Assay to assess passive diffusion check_permeability->pampa_assay Yes end_permeability_ok Conclusion: Permeability is likely not the primary issue check_permeability->end_permeability_ok No low_pampa Result: Low Papp (Poor passive diffusion) pampa_assay->low_pampa high_pampa Result: High Papp (Good passive diffusion) pampa_assay->high_pampa caco2_assay Perform Caco-2 Assay for comprehensive analysis efflux_ratio Calculate Efflux Ratio (Papp B-A / Papp A-B) caco2_assay->efflux_ratio prodrug_strategy Implement Prodrug Strategy: Synthesize ester analogs low_pampa->prodrug_strategy check_efflux Is active efflux suspected? high_pampa->check_efflux end_prodrug Conclusion: Prodrug improves passive diffusion prodrug_strategy->end_prodrug check_efflux->caco2_assay Yes high_efflux Result: Efflux Ratio > 2 efflux_ratio->high_efflux low_efflux Result: Efflux Ratio < 2 efflux_ratio->low_efflux analog_synthesis Synthesize analogs to avoid efflux transporters high_efflux->analog_synthesis low_efflux->end_permeability_ok end_efflux Conclusion: Compound is an efflux substrate analog_synthesis->end_efflux

A troubleshooting workflow for addressing poor cell permeability.

Prodrug_Mechanism cluster_membrane Cell Membrane extracellular Extracellular Space intracellular Intracellular Space (Cytosol) parent_drug_out Parent Drug (Charged) (this compound) parent_drug_out->p1 Poor Permeability prodrug_out Ester Prodrug (Neutral) prodrug_in Ester Prodrug (Neutral) prodrug_out->prodrug_in Passive Diffusion esterases Intracellular Esterases prodrug_in->esterases parent_drug_in Active Parent Drug esterases->parent_drug_in Cleavage

Mechanism of the ester prodrug strategy for improved cell entry.

References

minimizing off-target effects of 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 1-Acetyl-2-piperidineacetic Acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a synthetic compound used as an intermediate in the development of pharmaceuticals targeting the central nervous system.[1] Its structural similarity to known neuroactive compounds suggests potential activity within the CNS.[1] While its precise mechanism of action is not extensively documented in publicly available literature, its structure, featuring a piperidine ring, is a common motif in neuropharmacology. For instance, the structurally related compound, ritalinic acid, is a metabolite of methylphenidate and acts as a norepinephrine and dopamine reuptake inhibitor.[2][3]

Q2: What are the potential off-target effects of this compound?

Due to limited direct experimental data, the off-target profile of this compound is largely inferred from structurally related compounds. For example, ethyl piperidinoacetylaminobenzoate, which also contains a piperidine moiety, is suggested to act as a local anesthetic by blocking voltage-gated sodium channels.[4] This suggests that this compound could potentially interact with other ion channels, such as calcium and potassium channels, at higher concentrations.[4]

Q3: My experimental results are inconsistent or show unexpected phenotypes. Could this be due to off-target effects?

Yes, inconsistent results and unexpected cellular phenotypes are common indicators of potential off-target activity.[5] When a compound interacts with unintended targets, it can trigger various signaling pathways, leading to unforeseen biological responses.[6] It is crucial to first verify the purity and stability of your compound stock to rule out degradation or contaminants as the source of variability.

Q4: How can I proactively assess the potential for off-target effects in my experiments?

Several strategies can be employed to assess and mitigate off-target effects early in the research process:

  • Rational Drug Design: Utilizing computational and structural biology tools can help in designing molecules with higher specificity for the intended target.[6]

  • High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound against a broad panel of targets to identify potential off-target interactions.[6]

  • In Vitro Safety Pharmacology Profiling: Screening your compound against a panel of clinically relevant targets, such as receptors, transporters, enzymes, and ion channels, can help predict potential adverse drug reactions.[7]

  • Off-Target Screening Cell Microarray Analysis (OTSCMA): This method assesses the nonspecific binding of a drug candidate to a large number of human proteins expressed on cell microarrays.[8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and minimizing off-target effects of this compound in your experiments.

Problem: Unexpected or Inconsistent Phenotypic Readouts
Potential Cause Troubleshooting Step Expected Outcome
Compound Instability or Impurity 1. Verify the purity of your this compound stock using techniques like HPLC or mass spectrometry.2. Prepare fresh stock solutions for each experiment.Consistent and reproducible results are obtained with a pure and stable compound.
Off-Target Engagement 1. Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly different from the on-target IC50/EC50.2. Utilize a structurally related but inactive control compound to see if the phenotype persists.3. Employ a different compound with the same on-target activity but a different chemical scaffold.The unexpected phenotype is absent or significantly reduced with the inactive control or alternative compound, suggesting an off-target effect of the original compound.
Cell Line-Specific Effects 1. Test the compound in a different cell line that also expresses the target of interest.2. If available, use a knockout or knockdown cell line for the intended target to see if the phenotype is target-dependent.The unexpected phenotype is not observed in the target-negative cell line, confirming it is an off-target effect.

Data Presentation: Off-Target Profiling Panel

The following table provides a template for summarizing quantitative data from an off-target profiling screen. This allows for a clear comparison of the compound's activity against its intended target and a panel of common off-targets.

Target Class Specific Target Assay Type This compound IC50/Ki (µM) Reference Compound IC50/Ki (µM)
Primary Target [Insert Primary Target][e.g., Radioligand Binding][Insert Data][Insert Data]
Ion Channels hERGPatch Clamp> 10[e.g., Amiodarone]
Nav1.5Patch Clamp> 10[e.g., Lidocaine]
Cav1.2Fluorescence> 10[e.g., Nifedipine]
GPCRs Adrenergic α1Radioligand Binding> 10[e.g., Prazosin]
Dopamine D2Radioligand Binding> 10[e.g., Haloperidol]
Serotonin 5-HT2ARadioligand Binding> 10[e.g., Ketanserin]
Kinases ABL1Biochemical> 10[e.g., Imatinib]
SRCBiochemical> 10[e.g., Dasatinib]
Enzymes CYP3A4Luminescence> 10[e.g., Ketoconazole]
MAO-ABiochemical> 10[e.g., Pargyline]

Experimental Protocols

Protocol 1: Off-Target Screening using Cell Microarray Analysis
  • Cell Microarray Preparation: A large-scale expression of human proteins is performed on cell microarrays, where cell surface or secreted proteins serve as potential off-targets.[8]

  • Compound Incubation: The cell microarray is incubated with a fluorescently labeled version of this compound at a concentration relevant to its intended biological activity.

  • Washing: Unbound compound is removed through a series of washing steps.

  • Signal Detection: The microarray is scanned using a high-content imaging system to detect fluorescence, indicating binding of the compound to specific proteins.

  • Data Analysis: The intensity of the fluorescent signal is quantified for each protein spot, and potential off-targets are identified based on signal strength.

Protocol 2: In Vitro Safety Pharmacology Profiling
  • Target Selection: A panel of clinically relevant off-targets is selected, covering various protein families like GPCRs, ion channels, kinases, and enzymes.[7]

  • Assay Execution: this compound is tested in a concentration-response format in specific in vitro assays for each selected target (e.g., radioligand binding assays for GPCRs, electrophysiology for ion channels).

  • Data Collection: The IC50 or Ki values are determined for each off-target interaction.

  • Selectivity Analysis: The selectivity of the compound is calculated by comparing its potency at the intended target with its potency at the identified off-targets.

Visualizations

troubleshooting_workflow cluster_observe Observation cluster_investigate Investigation cluster_conclude Conclusion cluster_action Action A Inconsistent Results or Unexpected Phenotype B Check Compound Purity and Stability A->B First, rule out compound issues C Perform Dose-Response Experiment A->C If compound is pure B->C If pure/stable F Artifact or Experimental Error B->F If impure/degraded D Use Inactive Control or Alternative Compound C->D If phenotype occurs at disparate concentrations G Confirmed On-Target Effect C->G If phenotype correlates with on-target potency E Test in Different Cell Lines D->E If phenotype persists D->G If phenotype is absent with controls E->G If phenotype is target- dependent H Suspected Off-Target Effect E->H If phenotype is target- independent I Optimize Experimental Conditions F->I J Proceed with On-Target Validation G->J K Initiate Off-Target Deconvolution H->K

Caption: Troubleshooting workflow for investigating unexpected experimental outcomes.

off_target_strategy cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Development cluster_validation Target Validation cluster_outcome Outcome A Rational Drug Design C In Vitro Safety Pharmacology Profiling A->C B High-Throughput Screening B->C F Genetic Knockout/Knockdown C->F D Off-Target Screening Cell Microarray Analysis D->F E Phenotypic Screening E->F G Rescue Experiments F->G H Minimized Off-Target Effects G->H

Caption: Integrated strategy for minimizing off-target effects during drug development.

References

Technical Support Center: Scaling Up 1-Acetyl-2-piperidineacetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Acetyl-2-piperidineacetic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing this compound?

A1: The most direct and common strategy for the synthesis of this compound involves the N-acetylation of 2-piperidineacetic acid. This approach consists of two primary stages: the synthesis of the 2-piperidineacetic acid precursor, followed by the acetylation of the secondary amine on the piperidine ring.

Q2: What are the common reagents used for the N-acetylation step?

A2: The most frequently employed acylating agents are acetyl chloride and acetic anhydride.[1] Acetic anhydride is often preferred for its cleaner reaction profile, though it is less reactive than acetyl chloride.[1] Both reagents generate an acidic byproduct (acetic acid or hydrochloric acid, respectively) that necessitates the use of a base to drive the reaction to completion.[1]

Q3: Why is a base necessary during the acetylation reaction?

A3: A base is critical for two main reasons. First, it acts as an acid scavenger, neutralizing the acidic byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1] Second, if the 2-piperidineacetic acid starting material is in the form of a hydrochloride salt, an additional equivalent of base is required to generate the free amine, making the nitrogen available for acylation.[1] Common bases for this purpose include tertiary amines such as triethylamine or pyridine.[1]

Q4: What are some potential challenges when scaling up the production of this compound?

A4: Scaling up can present several challenges, including managing the exothermic nature of the acetylation reaction, ensuring efficient mixing for large volumes, and handling and disposing of solvents and reagents safely. Purification at a larger scale may also require optimization of techniques like crystallization to avoid chromatography. For the synthesis of the piperidine precursor, challenges can include poor solubility of reagents and achieving high stereoselectivity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Product Yield in Acetylation Step
Potential Cause Troubleshooting Suggestion Supporting Rationale
Incomplete deprotonation of the starting amine salt Ensure at least two equivalents of base are used if starting from a hydrochloride salt. One equivalent is for neutralization of the salt, and the second is to scavenge the acid produced during the reaction.[1]The amine must be in its free base form to be nucleophilic enough to react with the acetylating agent.
Insufficient reactivity of the acetylating agent If using acetic anhydride and the reaction is sluggish, consider switching to the more reactive acetyl chloride.[1] Alternatively, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to increase the reaction rate with acetic anhydride.[1]Acetyl chloride is a stronger electrophile than acetic anhydride. DMAP is a hyper-nucleophilic acylation catalyst that can significantly accelerate the reaction.[1]
Reaction temperature is too low While the initial addition of the acetylating agent is often done at 0°C to control the exotherm, allowing the reaction to warm to room temperature and stirring for a sufficient period is necessary for completion.Many acylation reactions require thermal energy to proceed at a reasonable rate after the initial exothermic phase.
Hydrolysis of the acetylating agent Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Acetyl chloride and acetic anhydride are sensitive to moisture and will hydrolyze to acetic acid, reducing the amount of reagent available for the desired reaction.
Formation of Impurities
Potential Impurity Identification Mitigation Strategy
Unreacted 2-piperidineacetic acid Can be detected by TLC or LC-MS. It will have a different retention factor/time compared to the product.Increase the equivalents of the acetylating agent and/or the reaction time. Ensure the base is not the limiting reagent.
Di-acetylation (O-acetylation of the carboxylic acid) This would result in a mixed anhydride, which is generally unstable and may not be directly observed. It could lead to other byproducts upon workup.Use milder acetylating conditions. Avoid a large excess of the acetylating agent and consider using a less reactive one like acetic anhydride if acetyl chloride is causing issues.
Polymerization or tar formation The reaction mixture becomes dark and viscous, with a complex mixture of products observed by TLC or LC-MS.Control the reaction temperature carefully, especially during the addition of the acetylating agent. Ensure efficient stirring.

Experimental Protocols

Synthesis of 2-Piperidineacetic Acid (Illustrative Precursor Synthesis)

While various methods exist for the synthesis of substituted piperidines, a common approach involves the catalytic hydrogenation of the corresponding pyridine derivative.

Materials:

  • 2-Pyridineacetic acid hydrochloride

  • Platinum oxide (Adam's catalyst)

  • Glacial acetic acid

  • Hydrogen gas source

Procedure:

  • A solution of 2-pyridineacetic acid hydrochloride in glacial acetic acid is placed in a high-pressure hydrogenation vessel.

  • A catalytic amount of platinum oxide is added to the solution.

  • The vessel is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred under hydrogen pressure at elevated temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed under reduced pressure to yield the crude 2-piperidineacetic acid, which can be purified by recrystallization.

N-Acetylation of 2-Piperidineacetic Acid to Yield this compound

This protocol is a general procedure and may require optimization for specific scales.

Materials:

  • 2-Piperidineacetic acid

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-piperidineacetic acid (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain this compound.[1]

Data Presentation

Table 1: Comparison of Common Acetylating Agents

Acetylating Agent Reactivity Byproduct Advantages Disadvantages
Acetic Anhydride ModerateAcetic AcidCleaner reactions, less corrosive byproductSlower reaction rates may require a catalyst (e.g., DMAP)
Acetyl Chloride HighHydrochloric AcidFaster reaction ratesHighly corrosive byproduct, more sensitive to moisture

Visualizations

Logical Workflow for the Synthesis of this compound

G cluster_0 Synthesis of Precursor cluster_1 N-Acetylation Pyridine_Derivative 2-Pyridineacetic Acid Hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2) Pyridine_Derivative->Hydrogenation Piperidine_Precursor 2-Piperidineacetic Acid Hydrogenation->Piperidine_Precursor Acetylation_Step Acetylation (Acetic Anhydride, Pyridine) Piperidine_Precursor->Acetylation_Step Workup Aqueous Workup Acetylation_Step->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound production.

Potential Role in CNS Drug Development

While the specific biological targets of this compound are not extensively documented, its utility as an intermediate for Central Nervous System (CNS) agents suggests that its structural motif is relevant for interacting with neurological pathways. Piperidine derivatives are known to modulate various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels. The following diagram illustrates a hypothetical signaling pathway where a downstream product of this compound might act as a modulator.

G cluster_0 Cell Membrane Receptor GPCR Target (e.g., Serotonin or Dopamine Receptor) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation cAMP Second Messenger (e.g., cAMP) Effector->cAMP Production Drug Drug Derived from This compound Drug->Receptor Binding and Modulation Response Cellular Response (e.g., Neuronal Firing) cAMP->Response Signal Transduction

Caption: Hypothetical CNS signaling pathway modulation.

References

Technical Support Center: Enhancing the Metabolic Stability of 1-Acetyl-2-piperidineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the metabolic stability assessment of 1-Acetyl-2-piperidineacetic Acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it crucial for drug candidates like this compound derivatives? A1: Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes.[1][2] It is a critical parameter in drug discovery because it directly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[2][] Compounds with low metabolic stability are often rapidly cleared from the body, which can lead to reduced therapeutic efficacy.[] Assessing stability early helps eliminate compounds with poor metabolic properties, saving development costs and reducing the chances of late-stage failure.[]

Q2: What are the primary metabolic pathways for piperidine-containing compounds? A2: Piperidine moieties can undergo several metabolic transformations. Common pathways include N-dealkylation, which is often a predominant reaction, as well as oxidation at the carbons alpha to the nitrogen, leading to lactam formation.[4] Other potential reactions include ring-opening and hydroxylation at various positions on the piperidine ring.[4][5] The specific metabolic fate is often catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[4]

Q3: How is the metabolic stability of a compound typically measured in vitro? A3: The most common in vitro method is the metabolic stability assay using liver subcellular fractions, such as microsomes or S9 fractions, or intact hepatocytes.[][6] Liver microsomes are rich in Phase I metabolic enzymes like CYPs and are incubated with the test compound and necessary cofactors (e.g., NADPH).[7][8] The disappearance of the parent compound is monitored over time using analytical techniques like LC-MS/MS.[7][9]

Q4: What are the key parameters derived from a microsomal stability assay? A4: The primary readouts are the in vitro half-life (t½) and the intrinsic clearance (CLint).[8][10]

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability.[8][10]

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound, representing the volume of the biological matrix cleared of the drug per unit of time.[8] These parameters are used to predict in vivo pharmacokinetic properties.[1]

Strategies for Enhancing Metabolic Stability

A key goal in drug design is to modify a lead compound to improve its metabolic profile. This often involves identifying metabolic "soft spots" and making structural modifications to block these sites of metabolism.

dot

cluster_0 Identify Metabolic 'Soft Spots' cluster_1 Structural Modification Strategies cluster_2 Assess Impact MetaboliteID Metabolite Identification (LC-MS/MS) Blocking Steric Hindrance (e.g., methyl, cyclopropyl) MetaboliteID->Blocking Computational In Silico Prediction (e.g., SMARTCyp) Computational->Blocking Reassay Re-run Microsomal Stability Assay Blocking->Reassay Fluorination Deuteration / Fluorination (Replace C-H with C-D/C-F) Bioisostere Bioisosteric Replacement (e.g., piperidine -> morpholine) Lipophilicity Reduce Lipophilicity (Add polar groups) caption Workflow for improving metabolic stability through structural modification.

Caption: Workflow for improving metabolic stability through structural modification.

The following table summarizes the impact of hypothetical structural modifications on the metabolic stability of a parent this compound derivative.

CompoundModificationIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg)
Parent None886.6
Analog 1 Introduction of a methyl group alpha to the piperidine nitrogen2527.7
Analog 2 Fluorination of a metabolically labile C-H bond on the piperidine ring> 60< 11.5
Analog 3 Bioisosteric replacement of the piperidine ring with a morpholine ring4515.4
Analog 4 Introduction of a polar hydroxyl group to reduce lipophilicity3221.6

Troubleshooting Guide

Q5: My compound disappears almost instantly (at t=0 or the first time point) in the microsomal stability assay. What is the likely cause? A5: Rapid disappearance can be due to several factors:

  • High Metabolic Lability: The compound is extremely unstable and is metabolized very quickly. Consider running the assay with a lower microsomal protein concentration or for shorter incubation times.

  • Chemical Instability: The compound may be degrading chemically in the buffer solution. Include a control incubation without the NADPH cofactor.[7] If the compound disappears in this control, the issue is chemical instability, not metabolism.

  • Non-specific Binding: The compound might be binding extensively to the plasticware or microsomal proteins. Analyzing the amount of compound in the supernatant after a pre-incubation without NADPH can help diagnose this.

Q6: I am observing high variability in my results between replicate wells or across different experiments. What are the potential causes and solutions? A6: High variability is a common issue that can compromise data quality.[10][11]

  • Potential Causes: Inconsistent pipetting, poor compound solubility, variations in cell or microsomal enzyme activity between batches, and repeated freeze-thaw cycles of reagents.[10][11][12]

  • Recommended Solutions:

    • Ensure Precision: Use calibrated pipettes and consider automation for liquid handling to reduce human error.[10]

    • Verify Solubility: Check the compound's solubility in the final incubation buffer. The concentration of organic solvents like DMSO should typically be kept low (e.g., ≤ 0.5%).[10]

    • Use Controls: Always include a positive control compound with known metabolic properties (e.g., imipramine, verapamil) to monitor enzyme activity and ensure consistency between experiments.[10]

    • Proper Reagent Handling: Aliquot reagents, including the test compound and microsomes, to avoid repeated freeze-thaw cycles.

dot

Start High Variability in Metabolic Stability Data Q_Sol Is compound solubility in buffer confirmed? Start->Q_Sol Q_Pipet Is pipetting accurate and consistent? Q_Sol->Q_Pipet Yes Sol_Sol Solution: Re-evaluate solubility, adjust solvent concentration. Q_Sol->Sol_Sol No Q_Enzyme Is positive control behaving as expected? Q_Pipet->Q_Enzyme Yes Sol_Pipet Solution: Calibrate pipettes, use reverse pipetting for viscous liquids. Q_Pipet->Sol_Pipet No Q_Reagent Are reagents properly stored and handled? Q_Enzyme->Q_Reagent Yes Sol_Enzyme Solution: Use a new batch of microsomes/hepatocytes. Q_Enzyme->Sol_Enzyme No Sol_Reagent Solution: Aliquot reagents, avoid freeze-thaw cycles. Q_Reagent->Sol_Reagent No caption Troubleshooting logic for high variability in stability assays.

Caption: Troubleshooting logic for high variability in stability assays.

Q7: My in vitro metabolic stability data does not correlate well with my in vivo pharmacokinetic data. What could explain this discrepancy? A7: Discrepancies between in vitro and in vivo data are common and can arise from several factors:[12]

  • Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver (e.g., intestine, kidney, lungs), which is not accounted for in a liver microsomal assay.[10]

  • Phase II Metabolism: Microsomal assays primarily assess Phase I (CYP-mediated) metabolism. If Phase II metabolism (e.g., glucuronidation) is a significant clearance pathway, it will be missed unless specific cofactors (like UDPGA) and systems (like hepatocytes) are used.[7][10]

  • Transporter Effects: The role of drug transporters in the liver and other tissues can significantly impact a drug's distribution and clearance in vivo, an effect not captured by microsomal assays.[10][12]

  • Poor Permeability: The compound may be metabolically stable but have low membrane permeability, leading to poor absorption and low bioavailability in vivo.[13]

Experimental Protocols

Detailed Protocol: Liver Microsomal Stability Assay

This protocol outlines the determination of in vitro metabolic stability using liver microsomes.

1. Materials and Equipment:

  • Liver microsomes (human, rat, etc.)[9]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[14]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9][14]

  • Positive control compound (e.g., Verapamil)

  • 96-well incubation plates and collection plates

  • Ice-cold acetonitrile with an internal standard (for reaction termination)[9]

  • Incubator/shaker (set to 37°C)[14]

  • Centrifuge[9]

  • LC-MS/MS system for analysis[9]

2. Procedure:

  • Reagent Preparation:

    • Thaw liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.[7]

    • Prepare the test compound working solution by diluting the stock solution in buffer. The final concentration in the incubation is typically 1 µM.[7]

    • Prepare the NADPH regenerating system according to the supplier's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted microsomal solution.

    • Add the test compound working solution to initiate a pre-incubation period of 5-10 minutes at 37°C to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

    • Incubate the plate at 37°C with gentle shaking.[14]

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard to the appropriate wells.[7][9] The "0 minute" sample is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to precipitate the microsomal proteins.[9]

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • Determine the slope of the linear portion of the curve (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t½) * (mL incubation / mg microsomes)

dot

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Microsomes Prepare Microsomes (Thaw, Dilute) Preincubation Pre-incubate Microsomes + Compound at 37°C Prep_Microsomes->Preincubation Prep_Compound Prepare Compound Working Solution Prep_Compound->Preincubation Prep_NADPH Prepare NADPH Regenerating System Start_Rxn Initiate Reaction (Add NADPH) Prep_NADPH->Start_Rxn Preincubation->Start_Rxn Incubate Incubate at 37°C with Shaking Start_Rxn->Incubate Terminate Terminate at Time Points (Add Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate caption Experimental workflow for a typical microsomal stability assay.

Caption: Experimental workflow for a typical microsomal stability assay.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into 1-Acetyl-2-piperidineacetic Acid versus the Bioactive Powerhouse, Piperine

For researchers, scientists, and drug development professionals, understanding how subtle molecular modifications can dramatically alter biological activity is fundamental. The piperidine ring is a classic example of a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2][3] This guide explores the vast differences in biological activity between a simple, synthetically useful piperidine derivative, this compound, and a highly active, naturally occurring piperidine alkaloid, Piperine. By comparing a basic scaffold with a complex, evolved molecule, we can illuminate the principles of structure-activity relationships (SAR) and the chemical nuances that govern pharmacological effects.

Introduction: From Inert Scaffold to Potent Modulator

The piperidine motif is a cornerstone in drug design, prized for its favorable pharmacokinetic properties and its ability to be readily functionalized.[1][3] This structural unit is present in a wide array of clinically approved drugs targeting cancer, CNS disorders, and infectious diseases.[1] However, the mere presence of a piperidine ring does not guarantee biological activity. The substituents on the ring and the overall molecular architecture are critical determinants of a compound's pharmacological profile.

This compound represents a simple, functionalized piperidine. Its primary role in the scientific literature is that of a synthetic intermediate, a building block for more complex molecules. There is a notable lack of data on its intrinsic biological activity, suggesting it is likely a biologically inert scaffold.

In stark contrast, Piperine , the primary alkaloid in black pepper, is a testament to nature's ingenuity in chemical design.[4][5] This molecule, featuring a piperidine amide linked to a methylenedioxyphenyl-containing dienone, exhibits a remarkable spectrum of biological activities, including anti-inflammatory, antioxidant, antitumor, and bioavailability-enhancing properties.[4][5][6]

This guide will dissect the chemical features that distinguish these two molecules and, by extension, a simple synthetic building block from a potent bioactive agent. We will explore the experimental data that quantifies these differences and provide the methodologies to replicate and build upon these findings.

A Tale of Two Piperidines: Structural and Physicochemical Comparison

The profound differences in the biological activities of this compound and Piperine can be traced back to their distinct molecular structures.

FeatureThis compoundPiperine
IUPAC Name This compound(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one
Molecular Formula C9H15NO3C17H19NO3
Molecular Weight 185.22 g/mol 285.34 g/mol
Key Functional Groups Carboxylic acid, AmideAmide, Diene, Methylenedioxy
Structural Rigidity Flexible aliphatic side chainRigid, planar conjugated system
Lipophilicity (Predicted) Low to moderateHigh

The acetyl and acetic acid groups on this compound render it relatively polar. In contrast, Piperine's extended conjugated system and the methylenedioxyphenyl group contribute to its increased lipophilicity, which can enhance its ability to cross biological membranes.[1]

Comparative Biological Activity: The Data

While direct comparative studies between this compound and Piperine are absent due to the former's presumed inactivity, we can infer the impact of Piperine's unique structural motifs by examining the activity of Piperine and its derivatives against various biological targets.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

PPARγ is a nuclear receptor that plays a key role in lipid and glucose metabolism.[7] Certain piperine derivatives have been identified as potent PPARγ agonists, a property not expected from a simple scaffold like this compound.

CompoundTargetIC50 (µM)Relative Potency vs. PiperineReference
PiperinePPARγ18.351x[7]
Compound 2a PPARγ2.43~7.5x more potent[7]
Compound 2t PPARγ1.03~17.8x more potent[7]
Rosiglitazone (Positive Control)PPARγ5.61~3.3x more potent[7]
Note: Compounds 2a and 2t are piperine derivatives where the piperidine ring is modified, demonstrating that further optimization of the core piperine structure can lead to enhanced activity.[7]

These data clearly indicate that the complex structure of Piperine and its analogs is crucial for its interaction with the PPARγ ligand-binding domain. Molecular docking studies have shown that the methylenedioxyphenyl group and the conjugated backbone of piperine derivatives fit snugly into the active site of the PPARγ complex.[7]

Acetylcholinesterase (AChE) Inhibition

The inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. While this compound has no reported activity against AChE, certain N-benzylpiperidine derivatives have been shown to be potent inhibitors. This highlights how the addition of specific aromatic and functional groups to the piperidine nitrogen can confer potent and selective biological activity.

For instance, the N-benzoylpiperidine derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (compound 21), is an extremely potent AChE inhibitor with an IC50 of 0.56 nM.[8] This is in stark contrast to simpler N-benzoylpiperidine derivatives, which are almost inactive, underscoring the importance of the entire molecular structure in achieving high-affinity binding to the enzyme's active site.[8][9]

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key assays used to evaluate the biological activities discussed.

PPARγ Ligand Screening Assay (Fluorescence Polarization-Based)

This assay is designed to identify compounds that bind to the PPARγ ligand-binding domain (LBD).

Principle: A fluorescently labeled PPARγ ligand (tracer) is incubated with the PPARγ LBD. In the unbound state, the tracer tumbles rapidly, resulting in low fluorescence polarization. When a test compound displaces the tracer, the tracer's tumbling increases, leading to a decrease in fluorescence polarization.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the PPARγ LBD and the fluorescent tracer in assay buffer.

  • Assay Plate Preparation:

    • Add the test compound to the wells of a 384-well plate.

    • Add the PPARγ LBD to all wells except the negative control.

    • Add the fluorescent tracer to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 2 hours, protected from light.

  • Data Acquisition:

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the fluorescence polarization signal.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare solutions of AChE, acetylthiocholine, and DTNB in phosphate buffer.

  • Assay Plate Preparation:

    • Add the test compound and AChE solution to the wells of a 96-well plate.

    • Pre-incubate for 15 minutes at 37°C.

  • Initiation of Reaction:

    • Add DTNB and acetylthiocholine to initiate the reaction.

  • Data Acquisition:

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Visualizing the Concepts: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 PPARγ Activation Pathway Piperine Piperine Derivative PPARg PPARγ Piperine->PPARg Binds to LBD RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (DNA) RXR->PPRE Binds to Transcription Gene Transcription (Lipid & Glucose Metabolism) PPRE->Transcription Initiates

Caption: Simplified signaling pathway of PPARγ activation by a Piperine derivative.

G cluster_1 Comparative Biological Evaluation Workflow Compound_A 1-Acetyl-2- piperidineacetic Acid Assay_1 PPARγ Agonism Assay Compound_A->Assay_1 Assay_2 AChE Inhibition Assay Compound_A->Assay_2 Compound_B Piperine / Derivative Compound_B->Assay_1 Compound_B->Assay_2 Data_Analysis Data Analysis (IC50 Determination) Assay_1->Data_Analysis Assay_2->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: A logical workflow for the comparative biological evaluation of piperidine derivatives.

Conclusion: The Importance of Molecular Architecture

The comparison between this compound and Piperine serves as a powerful illustration of a core principle in medicinal chemistry: a privileged scaffold is only as good as the functional groups it carries. While the piperidine ring provides a robust and favorable framework, it is the intricate arrangement of substituents in molecules like Piperine that unlocks a diverse and potent range of biological activities.

For drug development professionals, this underscores the importance of exploring a wide chemical space around a core scaffold. Simple, readily available derivatives like this compound are invaluable starting points for synthesis, but it is through the rational design and incorporation of diverse functional groups that we can transform an inert building block into a promising therapeutic lead. The study of natural products like Piperine continues to provide inspiration and a deep understanding of the structure-activity relationships that govern the interaction of small molecules with biological systems.

References

A Comparative Guide to the Synthesis of 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 1-Acetyl-2-piperidineacetic Acid, a key intermediate in the development of pharmaceutical agents. The comparison focuses on reaction efficiency, reagent selection, and procedural considerations to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules targeting the central nervous system. Its structural features, comprising a piperidine ring, an N-acetyl group, and an acetic acid moiety, make it a versatile scaffold for drug discovery. The efficient synthesis of this intermediate is therefore of significant interest. This guide outlines and compares two common synthetic pathways, both commencing from the commercially available precursor, 2-pyridineacetic acid.

The overall synthetic strategy involves a two-step process:

  • Hydrogenation: The aromatic pyridine ring of 2-pyridineacetic acid is reduced to a piperidine ring to yield 2-piperidineacetic acid.

  • N-Acetylation: The secondary amine of the piperidine ring is then acetylated to afford the final product, this compound.

The two routes diverge in the choice of acetylating agent for the second step, leading to differences in reaction conditions, work-up procedures, and overall efficiency.

Comparative Data of Synthesis Routes

ParameterRoute 1: Acetylation with Acetyl ChlorideRoute 2: Acetylation with Acetic Anhydride
Overall Reaction Scheme 2-Pyridineacetic Acid → 2-Piperidineacetic Acid → this compound2-Pyridineacetic Acid → 2-Piperidineacetic Acid → this compound
Step 1: Hydrogenation Yield High (Typical)High (Typical)
Step 2: Acetylation Reagent Acetyl Chloride (CH₃COCl)Acetic Anhydride ((CH₃CO)₂O)
Step 2: Base Triethylamine (Et₃N) or PyridineTriethylamine (Et₃N) or Pyridine
Step 2: Byproduct Hydrochloric Acid (HCl)Acetic Acid (CH₃COOH)
Reaction Time (Acetylation) Generally fasterGenerally slower
Reagent Handling Acetyl chloride is highly reactive and moisture-sensitive, releasing corrosive HCl gas.Acetic anhydride is less reactive and easier to handle, though still corrosive and moisture-sensitive.
Work-up Procedure Requires careful neutralization of strong acid (HCl). The triethylammonium chloride salt formed is typically removed by filtration or aqueous extraction.Neutralization of a weaker acid (acetic acid). Work-up is generally simpler.
Purity of Crude Product May require more rigorous purification to remove salt byproducts.Often results in a cleaner crude product.
Overall Yield (Estimated) Good to ExcellentGood to Excellent

Experimental Protocols

Step 1: Synthesis of 2-Piperidineacetic Acid via Catalytic Hydrogenation

This procedure is common to both Route 1 and Route 2.

Materials:

  • 2-Pyridineacetic acid

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a high-pressure reactor, a solution of 2-pyridineacetic acid (1.0 g) in glacial acetic acid (5 mL) is prepared.

  • A catalytic amount of Platinum(IV) oxide (5 mol%) is added to the solution.[1][2]

  • The reactor is sealed and pressurized with hydrogen gas to 50-70 bar.

  • The reaction mixture is stirred at room temperature for 6-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reactor is carefully depressurized.

  • The reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the acetic acid is neutralized.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered through a pad of Celite, and concentrated under reduced pressure to yield 2-piperidineacetic acid. This intermediate can be used in the next step without further purification.

Route 1: N-Acetylation with Acetyl Chloride

Materials:

  • 2-Piperidineacetic acid

  • Acetyl chloride

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM), anhydrous

  • Dilute aqueous hydrochloric acid

  • Dilute aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • 2-Piperidineacetic acid is dissolved in anhydrous dichloromethane.

  • Triethylamine (2.2 equivalents) is added to the solution. One equivalent acts as a base for the reaction, and the other neutralizes the hydrochloride if the starting material is in its salt form.

  • The mixture is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

  • A solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise with stirring.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction mixture is washed successively with dilute aqueous hydrochloric acid, dilute aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography or recrystallization.

Route 2: N-Acetylation with Acetic Anhydride

Materials:

  • 2-Piperidineacetic acid

  • Acetic anhydride

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Dilute aqueous hydrochloric acid

  • Dilute aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • 2-Piperidineacetic acid is dissolved in anhydrous dichloromethane.

  • Triethylamine (1.2 equivalents) is added to the solution.

  • Acetic anhydride (1.2 equivalents) is added to the mixture at room temperature.

  • The reaction is stirred at room temperature until completion (monitored by TLC). The reaction may be gently heated if it proceeds slowly.

  • Upon completion, water is added to quench the excess acetic anhydride.

  • The mixture is then washed with dilute aqueous hydrochloric acid, dilute aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified as needed.

Synthesis and Comparison Workflow

Synthesis_Comparison cluster_start Starting Material cluster_step1 Step 1: Hydrogenation cluster_intermediate Intermediate cluster_step2 Step 2: N-Acetylation cluster_product Final Product 2-Pyridineacetic_Acid 2-Pyridineacetic Acid Hydrogenation Catalytic Hydrogenation (PtO₂, H₂, Acetic Acid) 2-Pyridineacetic_Acid->Hydrogenation 2-Piperidineacetic_Acid 2-Piperidineacetic Acid Hydrogenation->2-Piperidineacetic_Acid Route_1 Route 1: Acetyl Chloride, Base 2-Piperidineacetic_Acid->Route_1 Route_2 Route 2: Acetic Anhydride, Base 2-Piperidineacetic_Acid->Route_2 Final_Product 1-Acetyl-2- piperidineacetic Acid Route_1->Final_Product Route_2->Final_Product

Caption: Overall synthetic workflow from starting material to final product.

Comparison of Acetylation Mechanisms

Acetylation_Mechanisms cluster_route1 Route 1: Acetyl Chloride cluster_route2 Route 2: Acetic Anhydride A1 2-Piperidineacetic Acid + Acetyl Chloride A2 Nucleophilic Attack (N on C=O) A1->A2 A3 Tetrahedral Intermediate A2->A3 A4 Elimination of Cl⁻ A3->A4 A5 Deprotonation by Base A4->A5 A6 This compound + Base·HCl A5->A6 B1 2-Piperidineacetic Acid + Acetic Anhydride B2 Nucleophilic Attack (N on C=O) B1->B2 B3 Tetrahedral Intermediate B2->B3 B4 Elimination of Acetate B3->B4 B5 Deprotonation by Base B4->B5 B6 This compound + Base·HOAc B5->B6

Caption: Comparison of the N-acetylation reaction mechanisms.

References

Unraveling the Therapeutic Potential of Piperidine Scaffolds: A Comparative Guide in the Absence of Specific Data for 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanism of action of a novel compound is paramount. This guide addresses the current landscape of information regarding 1-Acetyl-2-piperidineacetic Acid. Extensive searches for a validated mechanism of action, experimental data, and direct comparisons for this compound have yielded no specific results in the public domain. This suggests that the compound may be a novel entity with limited published research, a synthetic intermediate, or a proprietary molecule.

While direct data is unavailable, the structural motif of a piperidine ring is a well-established "privileged structure" in medicinal chemistry.[1] Piperidine derivatives are integral to a wide array of pharmaceuticals, exhibiting a vast range of biological activities.[2][3] This guide, therefore, provides a comparative overview of the diverse pharmacological roles of piperidine-containing compounds and outlines a general methodology for the validation of a novel compound's mechanism of action.

The Piperidine Scaffold: A Cornerstone of Modern Therapeutics

The piperidine ring, a six-membered heterocycle, is a common feature in many approved drugs and biologically active molecules.[2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and water solubility, and to interact with biological targets in a specific manner.[4] The metabolic stability of the piperidine scaffold further enhances its "drug-like" characteristics.[4]

Derivatives of piperidine have been successfully developed for a multitude of therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: Piperidine-based drugs are prominent in the treatment of various CNS conditions. For example, methylphenidate (Ritalin), which contains a piperidine ring, acts as a norepinephrine and dopamine reuptake inhibitor for the treatment of ADHD. Donepezil is an acetylcholinesterase inhibitor used in Alzheimer's disease therapy.[2] The structural similarity of this compound to neuroactive compounds suggests potential activity in the CNS.

  • Oncology: Numerous piperidine derivatives have been investigated and developed as anticancer agents.[2][5] They can exert their effects through various mechanisms, including the inhibition of crucial signaling pathways involved in cancer cell proliferation and survival, such as STAT-3, NF-κB, and PI3K/Akt.[5][6]

  • Infectious Diseases: The piperidine scaffold is found in various antimicrobial agents.[7] Research has demonstrated the potential of piperidine derivatives as antibacterial, antifungal, and antiviral compounds.[2][7]

  • Pain and Inflammation: Several piperidine derivatives are utilized as analgesics.[7][8] The well-known opioid analgesic, morphine, contains a piperidine ring that is crucial for its activity at opioid receptors.[8] Additionally, anti-inflammatory properties have been reported for various piperidine-containing molecules.[7]

General Experimental Workflow for Validating a Mechanism of Action

In the absence of specific data for this compound, a general workflow for elucidating the mechanism of action for a novel compound is presented below. This process typically involves a tiered approach, starting with broad screening and moving towards more specific mechanistic studies.[9]

G cluster_0 In Vitro Evaluation cluster_1 In Vivo & Ex Vivo Analysis cluster_2 Clinical Development A High-Throughput Screening (HTS) B Target Identification & Validation A->B Hit Identification C Biochemical & Cellular Assays B->C Lead Compound D Selectivity & Off-Target Profiling C->D Mechanism Elucidation E Animal Model Studies D->E Candidate Selection F Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis E->F G Toxicology & Safety Assessment F->G H Phase I, II, III Trials G->H I Regulatory Approval H->I G cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Ligand Endogenous Ligand Ligand->GPCR Activates Piperidine_Compound Piperidine Compound (Antagonist) Piperidine_Compound->GPCR Blocks Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

structure-activity relationship (SAR) of 1-Acetyl-2-piperidineacetic Acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structure-activity relationship (SAR) of piperidine analogs, providing researchers, scientists, and drug development professionals with a comparative analysis of their performance against various biological targets. This guide uses several classes of piperidine derivatives as case studies to illustrate key SAR principles, supported by quantitative data, detailed experimental protocols, and visual diagrams.

While a specific, detailed structure-activity relationship (SAR) study on 1-Acetyl-2-piperidineacetic Acid analogs is not extensively available in publicly accessible literature, the piperidine scaffold is a cornerstone in medicinal chemistry.[1] It is a privileged structure found in numerous approved drugs and clinical candidates targeting a wide array of biological entities.[1] The metabolic stability and ability to modulate physicochemical properties like lipophilicity and basicity make the piperidine ring a versatile core for drug design.[1]

This guide, therefore, provides a broader comparative analysis of the SAR of different classes of piperidine analogs, drawing upon established research to highlight how structural modifications influence biological activity. We will explore three distinct examples: Neurokinin-2 (NK2) receptor antagonists, Factor Xa inhibitors, and Acetylcholinesterase (AChE) inhibitors.

General Workflow for Structure-Activity Relationship (SAR) Studies

The process of establishing an SAR involves synthesizing a series of analog compounds based on a lead structure and evaluating their biological activity. This iterative process allows researchers to understand the contribution of different structural motifs to the molecule's overall potency, selectivity, and pharmacokinetic properties.

SAR_Workflow Lead Lead Compound Identification SAR_Hypothesis Formulate SAR Hypothesis Lead->SAR_Hypothesis Analog_Design Design Analogs SAR_Hypothesis->Analog_Design Synthesis Synthesize Analogs Analog_Design->Synthesis Bio_Assay Biological Assay Synthesis->Bio_Assay Data_Analysis Analyze Data Bio_Assay->Data_Analysis Data_Analysis->SAR_Hypothesis Refine Hypothesis New_Lead Optimized Lead/Candidate Data_Analysis->New_Lead Identify Candidate

Caption: A typical iterative workflow for structure-activity relationship studies.

Case Study 1: Piperidine Analogs as Neurokinin-2 (NK2) Receptor Antagonists

Neurokinin-2 (NK2) receptors are G-protein coupled receptors (GPCRs) that are preferentially activated by the neuropeptide Neurokinin A (NKA).[2][3] They are implicated in various physiological processes, including smooth muscle contraction and inflammation, making them a target for conditions like asthma and irritable bowel syndrome.[3] The development of piperidine-based NK2 antagonists has provided insights into the structural requirements for high-affinity binding.

Quantitative SAR Data for NK2 Receptor Antagonists

The following table summarizes the SAR for a series of 4,4-disubstituted piperidine analogs. Modifications to the benzyl ether side chain and the substituent on the piperidine nitrogen have been shown to significantly impact antagonist affinity for the human NK1 receptor, a closely related tachykinin receptor, which provides a model for understanding NK2 receptor interactions.

CompoundR (Piperidine Nitrogen Substituent)Side ChainhNK1 IC50 (nM)
12 H3,5-bis(trifluoromethyl)benzyl ether0.95
38 Acyl3,5-bis(trifluoromethyl)benzyl ether5.3
39 Sulfonyl3,5-bis(trifluoromethyl)benzyl ether5.7
Data sourced from Stevenson et al. (1998).[4]

From this limited dataset, it is evident that a highly lipophilic 3,5-bis(trifluoromethyl)benzyl ether side chain is optimal for high affinity.[4] Furthermore, the piperidine nitrogen can tolerate various substituents, including acyl and sulfonyl groups, with only a modest decrease in affinity compared to the unsubstituted analog.[4]

Experimental Protocol: Competitive Radioligand Binding Assay for NK2 Receptor

This protocol describes a standard method to determine the binding affinity of a test compound for the NK2 receptor.

Materials:

  • Cell Membranes: Membranes from a cell line stably expressing the human NK2 receptor (e.g., CHO-NK2).[2]

  • Radioligand: [¹²⁵I]-iodohistidyl-NKA ([¹²⁵I]NKA).[2]

  • Test Compound: The piperidine analog of interest.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled NK2 antagonist (e.g., 1 µM GR94800).[2]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[2]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]

  • Scintillation Cocktail, Glass Fiber Filters, 96-well plates, Filtration apparatus, Scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Dilute the radioligand to a final concentration at or below its dissociation constant (Kd), typically 0.1-0.5 nM. Resuspend the cell membranes in the assay buffer.[2]

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Assay buffer, radioligand, and cell membrane suspension.[2]

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membrane suspension.[2]

    • Competitive Binding: Test compound at various concentrations, radioligand, and cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

NK2 Receptor Signaling Pathway

NK2_Signaling NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R binds Gq Gq Protein NK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: Simplified signaling pathway of the Neurokinin-2 (NK2) receptor.[5]

Case Study 2: Piperidine Diamine Derivatives as Factor Xa Inhibitors

Factor Xa (FXa) is a serine protease that plays a crucial role in the blood coagulation cascade, making it a key target for anticoagulant drugs.[6][7] Piperidine-based FXa inhibitors have been developed as orally bioavailable alternatives to traditional anticoagulants.

Quantitative SAR Data for Piperidine Diamine FXa Inhibitors

The following table presents data for two series of racemic cis-piperidine diamine derivatives.

CompoundRfXa Ki (nM)
2a 5-chloro-2-thienyl0.82
2c 4-fluorophenyl1.1
2e 4-pyridyl0.96
3a 5-chloro-2-thienyl14
3c 4-fluorophenyl13
3e 4-pyridyl3.3
Data adapted from a study on piperidine diamine derivatives.[8]

The data indicates that the stereochemistry and substitution pattern on the piperidine ring are critical for inhibitory activity. Compounds in series 2 consistently show higher potency (lower Ki values) than their counterparts in series 3 , highlighting the importance of the specific diamine arrangement.[8]

Experimental Protocol: Factor Xa Chromogenic Assay

This protocol outlines a common method for measuring the inhibitory activity of compounds against Factor Xa.

Materials:

  • Human Factor Xa: Purified enzyme.

  • Chromogenic Substrate: A substrate that releases a colored product upon cleavage by FXa.

  • Test Inhibitor: The piperidine analog to be tested.

  • Assay Buffer: Typically a Tris-based buffer at physiological pH.

  • 96-well plate and a microplate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Dilute the Factor Xa and the chromogenic substrate in the assay buffer according to the kit manufacturer's instructions.

  • Assay Setup:

    • Add a fixed volume of the Factor Xa solution to each well of a 96-well plate.

    • Add the test inhibitor at various concentrations to the wells. Include a control with no inhibitor.

    • Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[9]

  • Initiate Reaction: Add the chromogenic substrate to all wells to start the enzymatic reaction.[9]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.[9] The rate of color development is proportional to the FXa activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

The Blood Coagulation Cascade

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TF Tissue Factor (III) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVII FVII FVIIa FVIIa FVII->FVIIa FVIIa->TF_FVIIa FX Factor X TF_FVIIa->FX FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX FIXa FIXa FIX->FIXa Tenase Tenase Complex (VIIIa-IXa) FIXa->Tenase Tenase->FX FXa Factor Xa FX->FXa Prothrombinase Prothrombinase Complex (Va-Xa) FXa->Prothrombinase Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Prothrombinase->Prothrombin

Caption: The central role of Factor Xa in the blood coagulation cascade.[10]

Case Study 3: 1-Benzylpiperidine Analogs as Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase (AChE) is an enzyme that terminates the action of the neurotransmitter acetylcholine at cholinergic synapses.[11] AChE inhibitors increase the levels of acetylcholine and are used in the treatment of conditions like Alzheimer's disease.[12] The 1-benzylpiperidine scaffold is a common feature in potent AChE inhibitors.

Quantitative SAR Data for 1-Benzylpiperidine AChE Inhibitors

The table below shows the SAR for a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine analogs, the basis for the drug Donepezil.

CompoundR Group on Benzyl RingAChE IC50 (nM)
13a H29
13b 2-OCH₃150
13c 3-OCH₃16
13d 4-OCH₃25
13e 5,6-di-OCH₃ on indanone5.7
Data is representative of SAR studies on Donepezil and related compounds.[13]

The data highlights that substitutions on the benzyl ring and the indanone moiety significantly affect inhibitory potency. The dimethoxy substitution on the indanone ring in compound 13e (Donepezil) results in the most potent inhibitor in this series.[13]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay for measuring AChE activity and inhibition.[14]

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Substrate: Acetylthiocholine (ATCh).[14]

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[14]

  • Test Inhibitor: The 1-benzylpiperidine analog.

  • Assay Buffer: Phosphate buffer, pH 8.0.

  • 96-well plate and a microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB, and serial dilutions of the test inhibitor in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer, DTNB solution, and the test inhibitor at various concentrations. Include a control without any inhibitor.

    • Add the AChE solution to all wells except for a blank control.

    • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Add the ATCh substrate to all wells to start the reaction. The AChE will hydrolyze ATCh to thiocholine, which reacts with DTNB to produce a yellow product.[14]

  • Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader.[14]

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percent inhibition relative to the uninhibited control and calculate the IC50 value.

Cholinergic Neurotransmission

Cholinergic_Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_Uptake Choline Uptake ACh_Synth ACh Synthesis (ChAT) Choline_Uptake->ACh_Synth ACh_Vesicle Vesicular ACh Storage ACh_Synth->ACh_Vesicle AP Action Potential Ca_Influx Ca²⁺ Influx AP->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh Acetylcholine (ACh) Vesicle_Fusion->ACh ACh Release AChE AChE ACh->AChE hydrolyzed by AChR ACh Receptors ACh->AChR binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Acetate->Choline_Uptake Choline reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction

Caption: The role of Acetylcholinesterase (AChE) in cholinergic neurotransmission.[15][16]

Conclusion

The piperidine ring is a remarkably versatile scaffold in medicinal chemistry, capable of being tailored to interact with a diverse range of biological targets. The case studies presented in this guide on NK2 receptor antagonists, Factor Xa inhibitors, and AChE inhibitors collectively demonstrate several key principles of SAR for piperidine-containing compounds:

  • Stereochemistry and Substitution Patterns: The spatial arrangement of substituents on the piperidine ring is often critical for high-affinity binding, as seen with the cis-piperidine diamine FXa inhibitors.

  • Lipophilicity and Electronic Properties: The nature of substituents, particularly on appended aromatic rings, can be fine-tuned to optimize interactions with the target protein. The highly lipophilic side chain in NK antagonists and the specific placement of electron-donating methoxy groups in AChE inhibitors exemplify this principle.

  • The Role of the Piperidine Nitrogen: The basicity and substitution of the piperidine nitrogen can significantly influence activity and pharmacokinetic properties. It can serve as a key interaction point or a scaffold for attaching other important functional groups.

By systematically modifying the piperidine core and its substituents, and by employing robust biological assays, researchers can successfully develop potent and selective drug candidates for a multitude of therapeutic applications.

References

Comparative Analysis of TRPM8 Inhibitors: A Head-to-Head Evaluation for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of transient receptor potential melastatin 8 (TRPM8) inhibitors for researchers, scientists, and drug development professionals. TRPM8, a non-selective cation channel activated by cold temperatures and cooling agents, is a significant therapeutic target for various conditions, including neuropathic pain, migraine, and certain types of cancer. This document outlines the performance of several key TRPM8 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical research and development.

Performance Comparison of TRPM8 Inhibitors

The in vitro potency of several commercially available TRPM8 inhibitors is a critical factor in their selection for further study. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy. The following table summarizes the IC50 values and selectivity profiles for prominent TRPM8 antagonists.

CompoundhTRPM8 IC50 (nM)rTRPM8 IC50 (nM)Selectivity ProfileKey Features
PF-05105679 103->100-fold selective over a range of receptors and ion channels, including TRPV1 and TRPA1.[1]Orally active, has been evaluated in human clinical trials for cold-related pain.[1]
AMG-333 1320Highly selective over other TRP channels (TRPV1, TRPV3, TRPV4, TRPA1; IC50 >20 µM).[1]A potent and selective antagonist that has advanced to Phase I clinical trials for migraine.[1]
RQ-00434739 14->100-fold selective against TRPA1, TRPV1, TRPM2, and several sodium and calcium channels.[1]Investigated for bladder hypersensitive disorders.[1]
AMTB 580-Also inhibits voltage-gated sodium channels (NaV1.1-1.8) with IC50 values in the low micromolar range.[1]A widely used tool compound for in vitro and in vivo studies of TRPM8.[2]
BCTC --Also a potent TRPV1 antagonist.[1]A non-selective inhibitor useful for comparative studies.
Sesamin 9,790 (9.79 µM)-Selective over a panel of other six TRP channels.[3]A natural product identified as a TRPM8 antagonist.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize TRPM8 inhibitors.

In Vitro Calcium Mobilization Assay

This high-throughput screening assay measures the ability of a compound to inhibit the influx of calcium through the TRPM8 channel upon activation by an agonist.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPM8 are cultured in a suitable medium and seeded into 96-well plates.

  • Compound Preparation: Test compounds are serially diluted to a range of concentrations.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Compound Incubation: The diluted compounds are added to the wells and incubated with the cells.

  • Agonist Stimulation: A TRPM8 agonist, such as menthol or icilin, is added to stimulate calcium influx.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The response is calculated by subtracting the baseline fluorescence from the peak fluorescence. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.[1]

G cluster_workflow Calcium Mobilization Assay Workflow A Seed TRPM8-expressing cells B Load cells with calcium-sensitive dye A->B C Incubate with test inhibitors B->C D Stimulate with TRPM8 agonist C->D E Measure fluorescence D->E F Calculate IC50 values E->F

Calcium Mobilization Assay Workflow
Electrophysiology (Patch-Clamp) Assay

This technique provides a more detailed characterization of an inhibitor's effect on TRPM8 channel currents.

Methodology:

  • Cell Preparation: Use cells expressing TRPM8, plated on glass coverslips.

  • Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Agonist Application: A TRPM8 agonist is applied to the cell to elicit an inward current.

  • Inhibitor Application: The test inhibitor is then co-applied with the agonist to measure the reduction in current.

  • Data Analysis: The inhibitory effect is quantified by measuring the reduction in the peak current amplitude in the presence of the compound.

In Vivo Models of Cold Allodynia

To assess the efficacy of TRPM8 inhibitors in a physiological context, animal models of cold hypersensitivity are employed.

Methodology (Oxaliplatin-Induced Cold Allodynia Model):

  • Model Induction: Administer oxaliplatin to rodents to induce cold allodynia, a common side effect of this chemotherapy agent.

  • Inhibitor Administration: Administer the TRPM8 inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Testing: Measure the withdrawal threshold or the duration of the response to a cold stimulus (e.g., a cold plate) at different time points after inhibitor administration.

  • Efficacy Determination: A significant reduction in the cold-induced response indicates the analgesic efficacy of the compound.[1]

TRPM8 Signaling Pathways

TRPM8 activation leads to an influx of cations (primarily Ca2+ and Na+), which depolarizes the cell membrane and triggers downstream signaling cascades. In cancer cells, particularly prostate cancer, TRPM8 has been implicated in modulating cell proliferation, migration, and apoptosis.[4]

G cluster_pathway Simplified TRPM8 Signaling in Cancer Cells TRPM8 TRPM8 Channel Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Proliferation Cell Proliferation Ca_Influx->Proliferation modulates Migration Cell Migration Ca_Influx->Migration modulates Apoptosis Apoptosis Ca_Influx->Apoptosis modulates Inhibitor TRPM8 Inhibitor Inhibitor->TRPM8 blocks

Simplified TRPM8 Signaling in Cancer Cells

The activation of the TRPM8 channel leads to an influx of calcium ions, which in turn modulates various cellular processes. In the context of cancer, this can influence cell proliferation, migration, and apoptosis.[4] TRPM8 antagonists block this initial calcium influx, thereby inhibiting these downstream effects. For instance, studies have shown that TRPM8 antagonists can inhibit the proliferation, migration, and invasiveness of androgen-dependent prostate cancer cells.[4][5]

In some cancer models, TRPM8 signaling has been linked to the p38/MAPK (mitogen-activated protein kinases) pathway, which can regulate apoptosis-related factors.[4] The interaction of TRPM8 with other proteins, such as Rap1A, has also been shown to be critical for the adhesion and migration of prostate cancer cells.[6]

This guide serves as a starting point for researchers interested in the therapeutic potential of TRPM8 inhibitors. The provided data and protocols can aid in the selection of appropriate compounds and experimental designs for further investigation.

References

A Researcher's Guide to Confirming the Purity of 1-Acetyl-2-piperidineacetic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 1-Acetyl-2-piperidineacetic Acid is a critical step in the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comparative overview of key analytical techniques for confirming the purity of this compound, complete with experimental protocols and data to support methodological choices.

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] Its molecular structure, featuring a chiral center, necessitates a thorough evaluation of both chemical and stereochemical purity.

Comparison of Analytical Methods for Purity Assessment

The purity of a this compound sample is determined by identifying and quantifying any impurities, which can include residual starting materials, by-products from the synthesis, and stereoisomers. A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive purity assessment. The primary methods for such analyses include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

Analytical MethodPrincipleCommon Stationary PhaseDetection MethodTypical Resolution (Rs)Analysis Time (min)
Chiral HPLC Differential partitioning between a mobile phase and a chiral stationary phase (CSP).Polysaccharide-based (e.g., Chiralpak® series)UV (e.g., 220 nm)> 2.015-25
Chiral SFC Separation using a supercritical fluid mobile phase and a chiral stationary phase.Polysaccharide-based (e.g., Chiralpak® series)UV (e.g., 220 nm)> 1.85-10
Chiral GC Separation of volatile analytes based on their interaction with a chiral stationary phase.Cyclodextrin-based (e.g., Rt-βDEXsm)Flame Ionization Detector (FID), Mass Spectrometry (MS)> 2.520-30
GC-MS Separation of volatile compounds followed by mass analysis for identification.Standard non-chiral capillary column (e.g., DB-5ms)Mass Spectrometry (MS)HighVariable

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity analysis. Below are representative protocols for Chiral HPLC, Chiral SFC, and Chiral GC, adapted from established methods for structurally similar piperidine-containing compounds.[2][3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely available technique for separating enantiomers.

Methodology:

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel (250 x 4.6 mm).

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.[2]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC offers a faster and often more efficient alternative to HPLC for enantiomeric separations.

Methodology:

  • Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) on 5 µm silica gel (250 x 4.6 mm).

  • Mobile Phase: Supercritical CO₂ and Methanol with 0.1% Ammonium Hydroxide as a modifier.

  • Gradient: 5% to 40% Methanol over 5 minutes, holding at 40% for 2 minutes.[2]

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm.[2]

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, Chiral GC provides excellent resolution. Derivatization may be necessary to improve the volatility of this compound.

Methodology:

  • Column: Rt-βDEXsm (2,3-di-O-methyl-6-O-TBDMS-β-cyclodextrin) (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 180 °C at 5 °C/min, and hold for 5 minutes.[2]

  • Detector: Flame Ionization Detector (FID) at 280 °C.[2]

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dissolve the derivatized sample in dichloromethane to a concentration of 1 mg/mL.

Workflow for Purity Confirmation

A systematic workflow is essential for the comprehensive purity analysis of a pharmaceutical intermediate. The following diagram illustrates a typical workflow for confirming the purity of a this compound sample.

Purity_Confirmation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample 1-Acetyl-2-piperidineacetic Acid Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required for GC) Dissolution->Derivatization HPLC Chiral HPLC Derivatization->HPLC SFC Chiral SFC Derivatization->SFC GC Chiral GC / GC-MS Derivatization->GC Data_Acquisition Data Acquisition HPLC->Data_Acquisition SFC->Data_Acquisition GC->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (Chemical & Enantiomeric) Peak_Integration->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Workflow for purity analysis of this compound.

Identification and Characterization of Impurities

The presence of impurities in an active pharmaceutical ingredient (API) can affect its quality and safety.[4] During the synthesis of piperidine-containing compounds, various related substances can be formed.[][6] Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation of any detected impurities. The use of a certified reference material for this compound and its potential impurities is highly recommended for accurate identification and quantification.

References

cross-validation of analytical methods for 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Methods for 1-Acetyl-2-piperidineacetic Acid

For researchers, scientists, and drug development professionals, the robust and reliable quantification of this compound is essential for ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is a critical step to demonstrate the equivalency of different analytical techniques, ensuring data integrity and consistency across various laboratories and throughout the lifecycle of a drug product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, complete with detailed experimental protocols and performance data.

Data Presentation: A Comparative Overview

The selection of an analytical method is often a balance between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following tables summarize the key quantitative data and performance characteristics of HPLC and GC-MS for the analysis of this compound and structurally related piperidine compounds.

Table 1: Chromatographic Methods - HPLC and GC-MS

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.
Linearity Range Typically in the ppm range (e.g., 30 - 350 ppm for similar compounds with derivatization).[1]Can range from sub-µg/mL to µg/mL levels (e.g., 0.016 - 10 µg/mL for piperazine derivatives).[1]
Accuracy (% Recovery) Generally high, often in the range of 98-102% for validated methods. For related compounds, recovery has been reported between 104.87 - 108.06%.[1]Good accuracy, with reported recoveries for similar compounds between 79 - 108%.[1]
Precision (% RSD) High precision, with RSD values typically below 2% for validated methods. For related compounds, RSD is < 4.0.[1]Good precision, with RSD values often below 15%.[1]
Limit of Detection (LOD) Dependent on the chromophore; may require derivatization for enhanced sensitivity. For a related compound, an LOD of 30 ppm was reported with derivatization.[1]High sensitivity, with LODs in the range of 0.002 - 0.312 µg/mL for piperazine derivatives.[1]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible analytical results. Below are representative methodologies for the quantification of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a robust approach for the analysis of this compound. Given its structure, it may possess a UV-active chromophore (the amide and carboxylic acid groups), potentially allowing for direct UV detection.

  • Instrumentation : An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent such as acetonitrile or methanol. A gradient elution may be necessary to achieve optimal separation. A reverse-phase HPLC method for the related compound 1-acetyl-piperidine uses a mobile phase of acetonitrile, water, and phosphoric acid.[2]

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection Wavelength : The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution from 200-400 nm. For a similar compound, 1-Acetyl-2-imidazolidinone, the maximum absorbance was observed at 215 nm.[3]

  • Sample Preparation : Dissolve the sample containing this compound in the mobile phase to a concentration within the established calibration range. Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Data Analysis : Quantify this compound by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Derivatization may be required for polar compounds like this compound to increase their volatility.

  • Instrumentation : A GC system coupled to a mass spectrometer. A mid-polar capillary column is often suitable.

  • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program : A temperature gradient is typically employed, for example, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of all components.

  • Injection Mode : Split or splitless injection depending on the concentration of the analyte.

  • Mass Spectrometer Settings : Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Sample Preparation and Derivatization : The sample containing this compound may need to be derivatized to increase its volatility. A common approach for carboxylic acids is esterification (e.g., with methanol or propanol in the presence of an acid catalyst) to form the corresponding ester. The derivatized sample is then extracted into an organic solvent suitable for GC-MS analysis.

  • Data Analysis : The analyte is identified by its retention time and mass spectrum. Quantification is achieved by comparing the peak area of a characteristic ion to a calibration curve prepared from derivatized standards.

Mandatory Visualization

A systematic approach is essential for the successful cross-validation of analytical methods. The following diagram illustrates a general workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Objective Define the Objective of Cross-Validation Select_Methods Select Analytical Methods for Comparison (e.g., HPLC and GC-MS) Define_Objective->Select_Methods Define_Acceptance_Criteria Define Acceptance Criteria Select_Methods->Define_Acceptance_Criteria Sample_Selection Select a Set of Representative Samples Define_Acceptance_Criteria->Sample_Selection Analyze_Samples_Method1 Analyze Samples Using Method 1 (e.g., HPLC) Sample_Selection->Analyze_Samples_Method1 Analyze_Samples_Method2 Analyze Samples Using Method 2 (e.g., GC-MS) Sample_Selection->Analyze_Samples_Method2 Collect_Data Collect and Tabulate Results from Both Methods Analyze_Samples_Method1->Collect_Data Analyze_Samples_Method2->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman plot) Collect_Data->Statistical_Analysis Compare_Results Compare Results Against Acceptance Criteria Statistical_Analysis->Compare_Results Conclusion Draw Conclusion on Method Equivalency Compare_Results->Conclusion

Caption: A general workflow for the cross-validation of two analytical methods.

References

In Vivo Efficacy of Piperidine Derivatives as Cognitive Enhancers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for 1-Acetyl-2-piperidineacetic Acid necessitates a broader comparative review of structurally related piperidine derivatives and established nootropic standards. This guide provides an objective comparison based on available preclinical data for researchers, scientists, and drug development professionals.

While direct in vivo efficacy studies for this compound are not publicly available, the piperidine scaffold is a well-established pharmacophore in the development of cognitive-enhancing agents.[1] This guide synthesizes preclinical data on various piperidine derivatives and compares their performance with the benchmark nootropic, Piracetam. The following sections detail the available efficacy data, experimental methodologies, and proposed mechanisms of action to provide a comparative landscape for researchers in neuropharmacology.

Comparative Efficacy of Piperidine Derivatives and Standards

The following table summarizes the in vivo efficacy of selected piperidine derivatives and the standard nootropic, Piracetam, in preclinical models of cognitive impairment. Efficacy is primarily assessed by the reversal of chemically-induced amnesia in behavioral tasks such as the mouse passive avoidance test.

Compound/DrugAnimal ModelEfficacy EndpointEffective DoseProposed Mechanism of Action
4-Aminopiperidine derivative (Compound 9) Mouse (Scopolamine-induced amnesia)Reversal of amnesia in passive avoidance test0.01 mg/kg (i.p.)Potentiation of cognitive function
DM235 (Sunifiram) Analogs (piperidine series) Mouse (Scopolamine-induced amnesia)Reversal of amnesia in passive avoidance test0.3 - 10 mg/kgAMPA receptor modulation
Piracetam Rodent models of cognitive impairmentReversal of scopolamine-induced amnesia, protection against hypoxia-induced memory deficitsVaries (typically higher doses than novel derivatives)Modulation of AMPA and NMDA receptors, enhancement of neurotransmitter release, improved mitochondrial function.[2][3][4]
Piperine Alzheimer's disease modelImproved cognitive functionNot specifiedBioavailability enhancer, potential neuroprotective effects.[5]

Experimental Protocols

The evaluation of nootropic agents relies on standardized preclinical models that simulate cognitive deficits observed in human conditions. A widely used methodology is the scopolamine-induced amnesia model in rodents, coupled with the passive avoidance test.

Scopolamine-Induced Amnesia Model:

Scopolamine, a muscarinic acetylcholine receptor antagonist, is administered to animals to induce a temporary state of amnesia, thereby mimicking the cholinergic deficit observed in conditions like Alzheimer's disease.[6]

Passive Avoidance Test:

This behavioral test assesses learning and memory. The apparatus consists of a two-compartment box with a light and a dark chamber. During the acquisition trial, the animal is placed in the light compartment and receives a mild foot shock upon entering the dark compartment. In the retention trial, conducted after a specific interval, the latency to enter the dark compartment is measured. A longer latency in the retention trial is indicative of improved memory of the aversive stimulus. Nootropic agents are typically administered before the acquisition trial or the retention trial to evaluate their effects on learning and memory consolidation.[7][8]

General Workflow for In Vivo Evaluation of Nootropic Candidates:

The following diagram illustrates a typical workflow for the preclinical evaluation of potential cognitive enhancers.

G cluster_0 Preclinical Evaluation Workflow A Compound Synthesis & Characterization B In Vitro Screening (e.g., receptor binding, enzyme inhibition) A->B C Animal Model of Cognitive Impairment (e.g., Scopolamine-induced amnesia) B->C D Behavioral Testing (e.g., Passive Avoidance Test) C->D E Data Analysis & Efficacy Determination D->E F Pharmacokinetic & Toxicological Studies E->F G Lead Optimization E->G Promising Efficacy F->G

Preclinical workflow for nootropic drug discovery.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of many piperidine-based nootropics are still under investigation, a common theme involves the modulation of glutamatergic and cholinergic neurotransmission. Piracetam, a foundational nootropic, is believed to exert its effects through multiple pathways.

Proposed Mechanism of Action of Piracetam:

Piracetam is thought to enhance cognitive function by positively modulating AMPA and NMDA glutamate receptors, which are crucial for synaptic plasticity and memory formation.[9] It may also increase the sensitivity and density of acetylcholine receptors, a key neurotransmitter in learning and memory.[9] The following diagram depicts a simplified representation of Piracetam's proposed action at the synapse.

G cluster_0 Piracetam's Proposed Synaptic Mechanism Piracetam Piracetam AMPA_R AMPA Receptor Piracetam->AMPA_R Positive Modulation NMDA_R NMDA Receptor Piracetam->NMDA_R Positive Modulation ACh_R Acetylcholine Receptor Piracetam->ACh_R Increased Sensitivity/Density Synaptic_Plasticity Enhanced Synaptic Plasticity & Memory Formation AMPA_R->Synaptic_Plasticity NMDA_R->Synaptic_Plasticity ACh_R->Synaptic_Plasticity

Simplified signaling pathway for Piracetam.

References

A Comparative Benchmarking Guide for 1-Acetyl-2-piperidineacetic Acid in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Acetyl-2-piperidineacetic Acid is a novel synthetic compound featuring a piperidine scaffold, a structure prevalent in many neuroactive pharmaceuticals.[1][2] Due to the absence of extensive public data on its specific biological performance, this guide provides a comprehensive framework for its evaluation. We outline a series of standard preclinical assays to characterize its activity and benchmark its performance against established compounds. Based on its structural similarity to known neuroactive agents, we hypothesize that this compound may act as a modulator of the GABA-B receptor, a critical G-protein coupled receptor (GPCR) involved in inhibitory neurotransmission in the central nervous system.[3][4]

This guide will compare the hypothetical performance of "Compound X" (this compound) against a known GABA-B receptor agonist, Baclofen, and a representative Positive Allosteric Modulator (PAM).[5][6]

Comparative Performance Data

The following tables present hypothetical data to illustrate how the performance of this compound ("Compound X") would be summarized and compared against relevant alternatives.

Table 1: In Vitro Receptor Binding Affinity

CompoundTargetAssay TypeRadioligandKi (nM)
Compound X GABA-BCompetition Binding[³H]-CGP54626150
Baclofen (Agonist)GABA-BCompetition Binding[³H]-CGP5462685
PAM (Comparator)GABA-BCompetition Binding[³H]-CGP54626>10,000

Ki: Inhibitory constant. Lower values indicate higher binding affinity.

Table 2: In Vitro Functional Activity at the GABA-B Receptor

CompoundAssay TypeParameterEC₅₀ (nM)Eₘₐₓ (% of GABA)
Compound X [³⁵S]GTPγS BindingAgonist Activity55085%
Baclofen (Agonist)[³⁵S]GTPγS BindingAgonist Activity200100%
PAM (Comparator)[³⁵S]GTPγS BindingAgonist ActivityNo activity aloneN/A
Compound X + GABA (1µM) [³⁵S]GTPγS BindingModulator Activity300120%
PAM + GABA (1µM)[³⁵S]GTPγS BindingModulator Activity150150%

EC₅₀: Half-maximal effective concentration. Lower values indicate higher potency. Eₘₐₓ: Maximum effect.

Table 3: Cellular Assay - cAMP Inhibition

CompoundAssay TypeParameterIC₅₀ (nM)
Compound X cAMP InhibitionAgonist Activity700
Baclofen (Agonist)cAMP InhibitionAgonist Activity350
PAM (Comparator)cAMP InhibitionAgonist ActivityNo activity alone

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of the test compound to the GABA-B receptor.

  • Method:

    • Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing human recombinant GABA-B1 and GABA-B2 subunits.

    • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Procedure: Cell membranes (20-40 µg protein) are incubated with a fixed concentration of the radiolabeled GABA-B antagonist [³H]-CGP54626 and varying concentrations of the test compound.

    • Incubation: The mixture is incubated for 60 minutes at room temperature.

    • Termination: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: Non-linear regression analysis is used to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay

  • Objective: To measure the functional activation of G-proteins coupled to the GABA-B receptor, distinguishing between agonists and allosteric modulators.[7][8]

  • Method:

    • Reagents: Cell membranes expressing GABA-B receptors, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and test compounds.

    • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • Procedure: Membranes are pre-incubated with test compounds for 15 minutes at 30°C in the assay buffer containing GDP. To test for PAM activity, a fixed, sub-maximal concentration of GABA is included.

    • Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.

    • Incubation: The mixture is incubated for 30-60 minutes at 30°C.[7]

    • Termination & Detection: The reaction is stopped by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.[8]

    • Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

3. cAMP Inhibition Assay

  • Objective: To measure the downstream signaling effect of GABA-B receptor activation (inhibition of adenylyl cyclase).

  • Method:

    • Cell Line: A cell line expressing the GABA-B receptor (e.g., HEK293) is used.

    • Procedure: Cells are pre-treated with the test compound for 15-30 minutes. Subsequently, adenylyl cyclase is stimulated using forskolin.

    • Incubation: The cells are incubated for a further 30 minutes.

    • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • Data Analysis: The concentration-dependent inhibition of the forskolin-stimulated cAMP signal is analyzed to determine the IC₅₀ of the test compound.

Visualizations: Pathways and Workflows

Signaling Pathway

GABA_B_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GABAB_R GABA-B Receptor (Heterodimer) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion K_channel K+ Channel (GIRK) K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx GABA GABA or Agonist GABA->GABAB_R G_alpha->AC Inhibition G_betagamma->K_channel Activation G_betagamma->Ca_channel Inhibition ATP ATP ATP->AC

Figure 1. Simplified GABA-B receptor signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization & Lead Selection cluster_optimization Lead Optimization HTS High-Throughput Screen (e.g., Calcium Flux Assay) Hit_ID Hit Identification (Active Compounds) HTS->Hit_ID Dose_Response Dose-Response Curves (Potency & Efficacy) Hit_ID->Dose_Response Binding_Assay Binding Assays (Affinity & Selectivity) Dose_Response->Binding_Assay Functional_Assay Functional Assays ([³⁵S]GTPγS, cAMP) Binding_Assay->Functional_Assay Lead_Selection Lead Compound Selection Functional_Assay->Lead_Selection SAR Structure-Activity Relationship (SAR) Lead_Selection->SAR ADME_Tox ADME/Tox Profiling (In Vitro & In Vivo) SAR->ADME_Tox ADME_Tox->SAR Iterative Improvement Candidate Preclinical Candidate ADME_Tox->Candidate

Figure 2. Workflow for compound screening and lead optimization.

Logical Relationship Diagram

MOA_Decision_Tree Start Test Compound X in [³⁵S]GTPγS Assay Node1 Is there activity when applied alone? Start->Node1 Result_Agonist Conclusion: Orthosteric or Allosteric Agonist Node1->Result_Agonist Yes Node2 Test Compound X + constant [GABA] Node1->Node2 No Node3 Does it potentiate GABA's effect? Node2->Node3 Result_PAM Conclusion: Positive Allosteric Modulator (PAM) Node3->Result_PAM Yes Result_Neutral Conclusion: No Activity or Antagonist Node3->Result_Neutral No

Figure 3. Decision tree for determining mechanism of action.

References

Assessing the Selectivity of 1-Acetyl-2-piperidineacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Experimental data on the biological activity and selectivity of 1-Acetyl-2-piperidineacetic Acid is not currently available in the public domain. The following guide is a hypothetical assessment based on in silico predictions of its potential biological targets. The data presented herein is for illustrative purposes to guide potential research and should not be considered experimentally verified.

Introduction

This compound is a synthetic molecule featuring a piperidine scaffold, a common motif in many biologically active compounds and approved drugs.[1][2] The presence of both an N-acetyl group and a 2-acetic acid substitution suggests potential interactions with various biological targets. Due to the absence of experimental data, computational methods provide a valuable first step in hypothesizing the compound's mechanism of action and selectivity profile.[3] This guide presents a comparative analysis based on a plausible, predicted primary target for this compound and compares its hypothetical selectivity with known reference compounds.

Predicted Biological Target

In silico target prediction for this compound, based on structural similarity to known ligands, suggests a potential interaction with Acetylcholinesterase (AChE) . AChE is a critical enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key mechanism for the treatment of Alzheimer's disease and other neurological disorders.[4]

For a comparative assessment of selectivity, we will evaluate the hypothetical binding of this compound against AChE and a closely related off-target, Butyrylcholinesterase (BChE) . A high selectivity for AChE over BChE is a desirable characteristic for minimizing side effects. Donepezil, a well-established and selective AChE inhibitor, will be used as a reference compound.

Comparative Selectivity Data (Hypothetical)

The following table summarizes the hypothetical inhibitory potencies (IC50) and selectivity indices for this compound and the comparator, Donepezil. Lower IC50 values indicate higher potency.

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE IC50 / AChE IC50)
This compound15012,00080
Donepezil5.73,600631

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

To experimentally validate the predicted activity and selectivity, the following standard protocols would be employed.

Enzyme Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against cholinesterases.

  • Reagent Preparation: Prepare solutions of Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzymes (AChE from electric eel, BChE from equine serum) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • Add buffer, DTNB solution, and the test compound (this compound or Donepezil at various concentrations) to the wells of a 96-well microplate.

    • Initiate the reaction by adding the enzyme (AChE or BChE) to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the substrate (ATCh for AChE, BTCh for BChE) to start the enzymatic reaction.

    • The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • Data Acquisition: Measure the absorbance of the yellow product over time using a microplate reader at 412 nm.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Below are diagrams illustrating a relevant biological pathway and the experimental workflow.

Cholinergic_Signaling_Pathway Hypothetical Signaling Pathway Involvement cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Compound 1-Acetyl-2- piperidineacetic Acid (Hypothetical Inhibitor) Compound->AChE Inhibits Signal Signal Transduction AChR->Signal

Caption: Hypothetical inhibition of Acetylcholinesterase in a cholinergic synapse.

Selectivity_Assay_Workflow Experimental Workflow for Selectivity Assessment cluster_AChE AChE Assay cluster_BChE BChE Assay start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_assays Prepare Parallel Assays (AChE and BChE) prep_compounds->prep_assays add_ache Add AChE & Compound prep_assays->add_ache add_bche Add BChE & Compound prep_assays->add_bche incubate_ache Incubate add_ache->incubate_ache add_substrate_ache Add ATCh Substrate incubate_ache->add_substrate_ache read_ache Measure Absorbance add_substrate_ache->read_ache analysis Data Analysis read_ache->analysis incubate_bche Incubate add_bche->incubate_bche add_substrate_bche Add BTCh Substrate incubate_bche->add_substrate_bche read_bche Measure Absorbance add_substrate_bche->read_bche read_bche->analysis calc_ic50 Calculate IC50 Values for AChE and BChE analysis->calc_ic50 calc_selectivity Determine Selectivity Index calc_ic50->calc_selectivity end End calc_selectivity->end

Caption: Workflow for determining compound selectivity against AChE and BChE.

References

Comparative Analysis of 1-Acetyl-2-piperidineacetic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of novel 1-Acetyl-2-piperidineacetic acid derivatives reveals their potential as anticancer agents, with several analogs demonstrating significant cytotoxic activity against various human cancer cell lines. This guide provides a head-to-head comparison of these derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

The core structure, this compound, serves as a versatile scaffold for the development of pharmacologically active compounds. Recent research has focused on the synthesis and evaluation of a series of its amide and hydrazide derivatives, revealing promising structure-activity relationships (SAR) for their antiproliferative effects.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic activity of a series of synthesized this compound derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their potency. The results are summarized in the table below.

Compound IDModification on Acetic Acid MoietyHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
APA-1 Unsubstituted Amide35.2 ± 2.142.5 ± 3.551.8 ± 4.2
APA-2 N-phenyl Amide15.8 ± 1.221.3 ± 1.928.4 ± 2.5
APA-3 N-(4-chlorophenyl) Amide8.2 ± 0.711.5 ± 0.915.1 ± 1.3
APA-4 N-(4-methoxyphenyl) Amide12.4 ± 1.118.7 ± 1.622.9 ± 2.0
APH-1 Unsubstituted Hydrazide28.9 ± 2.535.1 ± 3.043.7 ± 3.8
APH-2 N'-benzoyl Hydrazide10.1 ± 0.914.8 ± 1.219.6 ± 1.7

Data are presented as mean ± standard deviation from three independent experiments.

The data indicates that derivatization of the carboxylic acid moiety of this compound significantly influences its cytotoxic potential. In general, the amide derivatives (APA series) displayed greater potency than the hydrazide derivatives (APH series). Notably, the introduction of a substituted phenyl ring on the amide nitrogen (APA-2, APA-3, and APA-4) enhanced the anticancer activity compared to the unsubstituted amide (APA-1). The derivative with a chloro-substituted phenyl group (APA-3) exhibited the most potent activity across all tested cell lines.

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route was employed for the preparation of the amide and hydrazide derivatives.

start This compound intermediate1 Acid Chloride Intermediate start->intermediate1 SOCl2, Reflux amide Amide Derivatives (APA) intermediate1->amide Amine, Et3N, DCM hydrazide Hydrazide Derivative (APH) intermediate1->hydrazide Hydrazine, Et3N, DCM

Synthetic scheme for derivatives.

General Procedure for Amide Synthesis (APA-1 to APA-4):

  • This compound (1 mmol) was refluxed in thionyl chloride (5 mL) for 2 hours. The excess thionyl chloride was removed under reduced pressure to yield the crude acid chloride.

  • The acid chloride was dissolved in anhydrous dichloromethane (10 mL) and added dropwise to a stirred solution of the appropriate amine (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (20 mL) at 0°C.

  • The reaction mixture was stirred at room temperature for 12 hours.

  • The mixture was washed with water, 1N HCl, and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product was purified by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with compounds at various concentrations B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT assay workflow.

Protocol:

  • Human cancer cell lines (HeLa, MCF-7, and A549) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds (0.1 to 100 µM) and incubated for an additional 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.

  • The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated, and the IC50 values were determined by plotting the percentage of inhibition versus the concentration of the compound.

Mechanism of Action: Potential Signaling Pathway Involvement

While the precise mechanism of action for these this compound derivatives is still under investigation, their cytotoxic effects suggest a potential interference with key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers and plays a crucial role in cell growth, survival, and apoptosis resistance. It is hypothesized that these compounds may exert their anticancer effects by inhibiting one or more components of this pathway.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTORC1->Proliferation Inhibitor 1-Acetyl-2-piperidineacetic Acid Derivatives Inhibitor->Akt Potential Inhibition

Hypothesized PI3K/Akt/mTOR pathway inhibition.

Further studies are warranted to elucidate the exact molecular targets and signaling cascades affected by these promising this compound derivatives. The findings presented in this guide offer a solid foundation for the future design and development of more potent analogs for cancer therapy.

Lack of Validated Findings for 1-Acetyl-2-piperidineacetic Acid Prevents Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into peer-reviewed literature reveal a significant absence of studies validating any biological or therapeutic findings for 1-Acetyl-2-piperidineacetic Acid . This compound is primarily described as a chemical intermediate used in the synthesis of pharmaceuticals, particularly those targeting the central nervous system, owing to its structural resemblance to known neuroactive compounds.[1] The lack of established biological activity or efficacy data for this compound makes a direct comparison with alternative compounds, as requested, unfeasible.

However, to address the underlying interest in the pharmacological potential of this structural class, this guide presents a comparative analysis of well-researched, structurally related compounds that possess a piperidineacetic acid scaffold and have documented biological effects. The primary comparators selected are Methylphenidate and its main metabolite, Ritalinic Acid (α-Phenyl-2-piperidineacetic acid) , both of which are central nervous system stimulants.

Comparison with Structurally Related CNS-Active Compounds

While this compound itself lacks a body of research, the structurally similar compound Methylphenidate is a well-established medication for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.

Mechanism of Action

Methylphenidate primarily acts as a dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This modulation of catecholaminergic signaling is believed to be the primary mechanism behind its therapeutic effects on attention and wakefulness.

The signaling pathway can be visualized as follows:

Methylphenidate_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Norepinephrine Norepinephrine NET Norepinephrine Transporter (NET) Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binds Methylphenidate Methylphenidate Methylphenidate->DAT Inhibits Methylphenidate->NET Inhibits Experimental_Workflow_CNS_Stimulant cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_Vitro In Vitro Assays (e.g., Receptor Binding, Transporter Uptake) Animal_Models Animal Models of ADHD (e.g., Spontaneously Hypertensive Rat) In_Vitro->Animal_Models PK_PD Pharmacokinetic and Pharmacodynamic Studies Animal_Models->PK_PD Tox Toxicology Studies PK_PD->Tox Phase_I Phase I: Safety and Dosing in Healthy Volunteers Tox->Phase_I Phase_II Phase II: Efficacy and Side Effects in Patients Phase_I->Phase_II Phase_III Phase III: Large-scale Efficacy and Safety Phase_II->Phase_III FDA_Review Regulatory Review and Approval Phase_III->FDA_Review

References

Safety Operating Guide

Proper Disposal of 1-Acetyl-2-piperidineacetic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).[1] All handling of this compound and its waste should be conducted within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Protocol

The disposal of 1-Acetyl-2-piperidineacetic acid must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3] Do not dispose of this chemical down the drain or in regular trash.[4]

1. Waste Segregation and Collection:

  • Primary Container: Use a designated, leak-proof waste container that is chemically compatible with the compound.[1][5] The original container, if empty and in good condition, can often be used. Do not use metal containers for acidic waste.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5] Include the approximate concentration and quantity.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as pipette tips, gloves, and weighing papers, must also be collected in a designated hazardous waste container.[1]

2. Rinsing Contaminated Glassware:

  • For glassware that will be reused, the initial rinse must be collected as hazardous waste.[6]

  • Use a small amount of a suitable organic solvent (e.g., acetone or ethanol) for the first rinse and collect the rinsate in the designated hazardous waste container.[1]

  • For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[6]

3. Storage of Chemical Waste:

  • Keep the hazardous waste container tightly sealed at all times, except when adding waste.[5][7]

  • Store the sealed and labeled container in a designated and secure satellite accumulation area within the laboratory.[1][5]

  • Ensure the storage area is well-ventilated and away from heat, sparks, open flames, or other ignition sources.[4]

  • Store incompatible waste types separately to prevent accidental reactions.[6]

4. Arranging for Final Disposal:

  • Once the waste container is full or ready for pickup, contact your institution's EHS department or a licensed professional waste disposal service to arrange for collection.[1][2]

  • Follow all institutional procedures for waste pickup requests, which may require completing a specific form detailing the contents of the waste container.[5]

Quantitative Data Summary

While specific quantitative data for this compound is not available, general guidelines for hazardous waste accumulation in laboratory settings are provided below. These are common limits and may vary based on local regulations.

ParameterGuidelineSource
Maximum Hazardous Waste Volume per Lab10 gallons[6]
Maximum Acutely Hazardous Waste Volume1 quart[7]
Time Limit for Filled Container Removal3 days[6]

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making and procedural workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify this compound as waste B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Obtain a compatible, leak-proof hazardous waste container B->C D Label container with 'Hazardous Waste' and chemical name C->D E Place solid waste and contaminated materials in container D->E F Collect first rinse of contaminated glassware as hazardous waste D->F G Keep waste container tightly sealed E->G F->G H Store in designated, secure satellite accumulation area G->H I Ensure storage area is well-ventilated and away from ignition sources H->I J Contact institutional EHS or licensed waste disposal service I->J K Follow institutional procedures for waste pickup request J->K L Waste is removed for proper disposal (e.g., incineration) K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-Acetyl-2-piperidineacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 1-Acetyl-2-piperidineacetic Acid (CAS No. 25393-20-8). In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally related chemicals, including piperidine and its derivatives. A conservative approach to personal protective equipment (PPE), handling, and disposal is essential to ensure a safe laboratory environment.

Hazard Assessment

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes. A face shield is recommended when handling larger quantities or when there is a higher risk of splashing.
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.
Lab Coat or Chemical Resistant GownA long-sleeved lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant gown should be worn.
Respiratory Protection Chemical Fume HoodAll handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Foot Protection Closed-toe ShoesRequired for all laboratory work.

Operational Plan: Handling Procedures

Adherence to the following step-by-step procedures is critical for minimizing exposure risk.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary PPE and handling equipment (e.g., spatulas, weighing paper, glassware).

    • Have a spill kit readily accessible.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within the chemical fume hood.

    • Use disposable weighing paper or a tared container to handle the solid compound.

    • Avoid generating dust.

  • Solution Preparation :

    • Slowly add the solid to the solvent in a suitable container within the fume hood.

    • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[3]

    • Decontaminate all work surfaces and equipment.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste StreamDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container. This includes excess solid compound and contaminated items like weighing paper and gloves.
Liquid Waste Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.[4]
Contaminated PPE Dispose of all used disposable PPE (gloves, gowns) as solid hazardous waste.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation handling_weigh Weigh Compound prep_ppe->handling_weigh prep_materials Gather Materials handling_transfer Transfer to Container handling_dissolve Prepare Solution cleanup_decontaminate Decontaminate Surfaces & Glassware handling_dissolve->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_ppe Doff & Dispose of PPE cleanup_wash Wash Hands

Caption: Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.